Viscofas
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 130569. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Binding; Emulsion stabilizing; Film forming; Hair fixing. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
furan-2,5-dione;methoxyethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2O3.C3H6O/c5-3-1-2-4(6)7-3;1-3-4-2/h1-2H;3H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBDXRPQPOWRKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C.C1=CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9011-16-9, 71342-84-2, 52229-50-2, 72480-04-7 | |
| Record name | Maleic anhydride-methyl vinyl ether copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9011-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Furandione, polymer with methoxyethene, C20-24-alkyl esters | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71342-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Maleic anhydride-methyl vinyl ether alternating copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52229-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Furandione, polymer with methoxyethene, oxidized | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72480-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50942587 | |
| Record name | Furan-2,5-dione--methoxyethene (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50942587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
9011-16-9, 204184-96-3 | |
| Record name | Viscofas | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130569 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Viscofas | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130568 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Viscofas | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130567 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Viscofas | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130566 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Viscofas | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79369 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Viscofas | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79368 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Viscofas | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79367 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Furandione, polymer with methoxyethene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Furan-2,5-dione--methoxyethene (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50942587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Furandione, polymer with methoxyethene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.639 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Intrinsic Bioadhesion of Viscofas: A Mechanistic Exploration for Advanced Drug Delivery
Abstract
This technical guide provides a comprehensive examination of the bioadhesive mechanism of Viscofas, a copolymer of methyl vinyl ether and maleic anhydride (PVM/MA). Moving beyond a general overview of bioadhesion, this document delves into the specific molecular interactions and physicochemical principles that govern the remarkable adhesive properties of this polymer. We will explore the pivotal role of the anhydride functional group, the influence of hydration and pH, and the synergistic interplay of various intermolecular forces. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this compound for the creation of advanced, site-specific, and controlled-release drug delivery systems.
Introduction: The Challenge of Residence Time in Drug Delivery
Effective drug delivery is contingent not only on the potency of the active pharmaceutical ingredient (API) but also on its ability to reach and remain at the target site for a sufficient duration.[1][2][3][4] This is particularly challenging in environments subject to constant physiological turnover, such as mucosal surfaces.[3] Bioadhesive polymers, which adhere to biological tissues, and more specifically, mucoadhesive polymers that bind to the mucus layer, offer a compelling solution to this challenge.[1][2][3][4][5][6] By prolonging the residence time of a dosage form, these polymers can enhance drug absorption, improve bioavailability, and enable localized therapeutic action.[1][2][3][4]
This compound, a trade name for the copolymer of methyl vinyl ether and maleic anhydride (PVM/MA), has emerged as a leading mucoadhesive excipient.[7][8] Its robust and versatile adhesive properties have been harnessed in a variety of pharmaceutical and biomedical applications, from oral and buccal drug delivery to wound healing and medical device fixation.[6][9][10] Understanding the core mechanism of this compound bioadhesion is paramount for its rational application and the innovative design of next-generation drug delivery systems.
The Molecular Architecture of this compound (PVM/MA Copolymer)
The key to the bioadhesive prowess of this compound lies in its unique chemical structure. It is an alternating copolymer of methyl vinyl ether and maleic anhydride.
The maleic anhydride groups are the primary drivers of its mucoadhesive functionality. In the anhydrous state, these cyclic anhydride rings are highly reactive. Upon exposure to an aqueous environment, such as that of a mucosal surface, these rings undergo hydrolysis to form two carboxylic acid groups. This transformation is central to the initiation of the bioadhesive process.
The Multi-Stage Mechanism of this compound Bioadhesion
The bioadhesion of this compound is not a singular event but rather a dynamic, multi-stage process that unfolds at the interface between the polymer and the mucosal surface. This process can be broadly categorized into two key phases: the Contact Stage and the Consolidation Stage .
The Contact Stage: Hydration, Swelling, and Intimate Contact
The initial step in bioadhesion involves the intimate contact between the this compound-containing formulation and the mucosal tissue.[11] This is followed by a critical hydration and swelling phase.
-
Hydration and Uncoiling: Upon contact with water or mucosal fluids, the hydrophilic domains of the PVM/MA copolymer begin to hydrate. This leads to the swelling of the polymer matrix and the uncoiling of the polymer chains, increasing their mobility and available surface area for interaction.[11]
-
Anhydride Ring Opening: As hydration proceeds, the maleic anhydride rings hydrolyze to form dicarboxylic acid moieties. This conversion significantly increases the number of available hydrogen bond donors and acceptors, priming the polymer for strong adhesive interactions.
The Consolidation Stage: Interpenetration and Intermolecular Bonding
Following initial contact and hydration, the adhesive bond is strengthened and consolidated through a series of intermolecular interactions.
-
Polymer Chain Interpenetration: The now mobile and uncoiled PVM/MA polymer chains can interpenetrate the glycoprotein chains of the mucus layer.[11][12] This physical entanglement creates a robust mechanical linkage between the polymer and the mucosal surface.
-
Hydrogen Bonding: The newly formed carboxylic acid groups, along with the ether oxygen of the methyl vinyl ether monomer, readily form hydrogen bonds with the sialic acid and fucose residues of mucin glycoproteins.[12][13][14] This is considered the most significant contributor to the bioadhesive strength of this compound.
-
Electrostatic Interactions: At physiological pH, the carboxylic acid groups of the hydrolyzed PVM/MA are partially ionized, carrying a negative charge. This can lead to electrostatic interactions with any positively charged domains within the mucosal surface.[12][13]
-
Van der Waals Forces: Although individually weak, the cumulative effect of Van der Waals forces between the polymer and the mucosal surface contributes to the overall adhesive strength.[6]
The following diagram illustrates the key molecular interactions involved in the consolidation stage of this compound bioadhesion.
Figure 1: Key hydrogen bonding interactions between hydrolyzed this compound (PVM/MA) and mucin glycoproteins.
Factors Influencing this compound Bioadhesion
The efficiency and strength of this compound bioadhesion are influenced by several factors, both related to the polymer itself and the biological environment.
| Factor | Influence on Bioadhesion | Rationale |
| Molecular Weight | Higher molecular weight generally leads to stronger adhesion. | Longer polymer chains allow for greater interpenetration and more points of interaction with the mucosal surface.[15] |
| pH of the Environment | Adhesion is pH-dependent. | The degree of ionization of the carboxylic acid groups is influenced by pH, which in turn affects the balance of hydrogen bonding and electrostatic interactions. |
| Degree of Cross-linking | Moderate cross-linking can enhance adhesive strength. | Cross-linking can control the swelling of the polymer, preventing premature dissolution and maintaining the integrity of the adhesive matrix.[1] |
| Presence of Other Excipients | Can either enhance or hinder adhesion. | Plasticizers can increase polymer chain flexibility, while other polymers may compete for binding sites on the mucosal surface.[16][17] |
| Mucus Turnover Rate | High turnover rates can reduce the duration of adhesion. | The adhesive bond is with the mucus layer, so as the mucus is cleared, the adhered formulation is also removed. |
Experimental Protocols for Characterizing this compound Bioadhesion
The quantitative and qualitative assessment of bioadhesion is crucial for formulation development and quality control. Several in-vitro and ex-vivo methods are employed to characterize the adhesive properties of this compound.
Tensile Strength Measurement
This method measures the force required to separate the bioadhesive formulation from a model mucosal tissue.
Protocol:
-
Preparation of Substrates: A section of fresh porcine buccal mucosa is excised and mounted on a holder. The this compound-containing formulation is applied to another holder.
-
Contact: The two holders are brought into contact with a defined force for a specified period to allow for the initiation of adhesion.
-
Separation: The holders are then pulled apart at a constant speed using a tensiometer.
-
Measurement: The force required to detach the formulation from the mucosal tissue is recorded as the tensile strength.
Peel Strength Measurement
This method assesses the force required to peel a bioadhesive film from a mucosal surface.
Protocol:
-
Preparation: A film of the this compound formulation is prepared and one end is attached to a movable clamp. The film is then applied to a mounted mucosal tissue.
-
Peeling: The clamp is moved upwards at a constant speed, peeling the film away from the mucosa at a 90-degree angle.
-
Measurement: The force required to peel the film is continuously recorded.
Rheological Analysis
Rheological measurements can provide insights into the interactions between this compound and mucin.
Protocol:
-
Preparation: Solutions of this compound and mucin are prepared separately and then mixed.
-
Measurement: The viscosity of the individual solutions and the mixture is measured using a rheometer.
-
Analysis: A significant increase in the viscosity of the mixture compared to the individual components suggests strong intermolecular interactions, indicative of mucoadhesion.
The following diagram outlines the workflow for tensile strength measurement.
Figure 2: Workflow for the determination of bioadhesive strength using tensile strength measurement.
Conclusion: Harnessing the Power of this compound Bioadhesion
The bioadhesive mechanism of this compound is a sophisticated interplay of chemical reactions, physical entanglement, and intermolecular forces. The hydrolysis of the maleic anhydride groups to form carboxylic acids is the cornerstone of its adhesive properties, enabling strong hydrogen bonding and interpenetration with the mucus layer. By understanding and controlling the factors that influence this mechanism, researchers and formulation scientists can unlock the full potential of this compound to develop innovative and effective drug delivery systems that address the critical challenge of residence time at the site of action. The continued exploration of this remarkable polymer promises to yield even more advanced therapeutic solutions in the future.
References
- Development and Characterization of a Mucoadhesive System Containing Sodium Carboxymethylcellulose (CMC) as a Mucoadhesive Polymer. Journal of Heart Valve Disease. (2025-01-15).
- Mucoadhesive polysaccharides modulate sodium retention, release and taste perception. Food Hydrocolloids.
- Sodium Carboxymethyl Cellulose-Stabilised Multiple Emulsions with pH-Sensitive Behaviour, Enhanced Stability and Mucoadhesion for Oral Delivery of Chemopreventive Agents. MDPI.
- Bioadhesive polymeric platforms for transmucosal drug delivery systems – a review. SciSpace.
- Development and Characterization of a Mucoadhesive System Containing Sodium Carboxymethylcellulose (CMC) as a Mucoadhesive Polymer. Pharma Excipients.
- Bioadhesive Polymers for Drug Delivery. Queen's University Belfast.
- Is HPMC a mucoadhesive. Kima Chemical. (2024-04-03).
- Hydroxypropyl Methylcellulose—A Key Excipient in Pharmaceutical Drug Delivery Systems. PMC - NIH.
- Hydroxypropyl Methylcellulose Bioadhesive Hydrogels for Topical Application and Sustained Drug Release: The Effect of Polyvinylpyrrolidone on the Physicomechanical Properties of Hydrogel. PMC - NIH. (2023-09-21).
- Bioadhesive polymers: novel tool for drug delivery. PubMed.
- Natural and synthetic polymers used in Bioadhesive delivery system. International Journal for Innovative Research in Multidisciplinary Field.
- bioadhesive drug delivery system-a review. PHARMACEUTICAL SCIENCES.
- Results of determining of mucoadhesion of 2% solutions of sodium...
- Role of Polymer Physicochemical Properties on in vitro Mucoadhesion. Pharma Excipients. (2020-10-02).
- Hydroxy Propyl Methyl Cellulose: Different Aspects in Drug Delivery.
- Highly bioadhesive and mucoadhesive compositions containing polyvinyl alcohol, polycarbophil and biopolymer for the treatment of skin conditions and as vehicles for active ingredients.
- Mechanism of bioadhesion: Significance and symbolism. Synonym.tech. (2025-02-20).
- Exploring bioadhesion: insight on innovative strategies to investig
- Mucoadhesive drug delivery systems. PMC - NIH.
- Furan-2,5-dione--methoxyethene (1/1) | C7H8O4. PubChem.
- Bio-Inspired Muco-Adhesive Polymers for Drug Delivery Applic
- Overview of pharmaceutical excipients used in tablets and capsules. Drug Topics. (2008-10-24).
- Surface topographies for non-toxic bioadhesion control.
- Excipients and Active Pharmaceutical Ingredients.
- Introduction, Theories and Mechanisms of Bioadhesion.
- Bioadhesive polymers.
- Mucoadhesive Polymer-Based Formulations for Drug Delivery. Mathews Open Access Journals. (2025-02-20).
- Molecular aspects of muco- and bioadhesion: tethered structures and site-specific surfaces. PubMed.
- Cohesion mechanisms for bioadhesives. PMC - PubMed Central.
- Mucoadhesive drug delivery system: An overview. PMC - NIH.
- Highlights of Mucoadhesive Drug Delivery Systems: A Review. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2017-04-30).
- Eastman Product Finder | Product Catalog | Specialty M
- Material Database. Arkema High Performance Polymers.
- Adhesion materials and methods of manufacture.
- Adhesive cyanoacrylate compositions with reduced adhesion to skin.
Sources
- 1. scispace.com [scispace.com]
- 2. Bioadhesive polymers: novel tool for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mucoadhesive drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mucoadhesive drug delivery system: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iajps.com [iajps.com]
- 6. iglobaljournal.com [iglobaljournal.com]
- 7. Furan-2,5-dione--methoxyethene (1/1) | C7H8O4 | CID 62708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. WO2019086716A1 - Adhesion materials and methods of manufacture - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Cohesion mechanisms for bioadhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Exploring bioadhesion: insight on innovative strategies to investigate bioadhesive scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. News - Is HPMC a mucoadhesive [kimachemical.com]
- 14. Hydroxypropyl Methylcellulose Bioadhesive Hydrogels for Topical Application and Sustained Drug Release: The Effect of Polyvinylpyrrolidone on the Physicomechanical Properties of Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. drugtopics.com [drugtopics.com]
- 17. researchgate.net [researchgate.net]
The Dual-Faceted Nature of Poly(methyl vinyl ether-alt-maleic anhydride): An In-Depth Technical Guide for Advanced Drug Delivery
Foreword: Beyond a Simple Excipient
To the dedicated researcher, the discerning scientist, and the innovative drug development professional, the selection of a polymeric excipient is a critical decision that profoundly influences the therapeutic efficacy and clinical success of a formulation. Among the myriad of available polymers, poly(methyl vinyl ether-alt-maleic anhydride) (PVM/MA), commercially known as Viscofas or Gantrez™, stands out not merely as a passive carrier but as a versatile and dynamic component capable of imparting sophisticated functionalities to drug delivery systems. This technical guide eschews a superficial overview, instead delving into the core scientific principles that govern the unique structure and characteristics of PVM/MA copolymer. Our exploration will be grounded in the causality behind its behavior, offering not just protocols but a rationale for their application, thereby empowering you to harness the full potential of this remarkable copolymer in your research and development endeavors.
I. The Molecular Architecture of a Functional Powerhouse
At its essence, PVM/MA is an alternating copolymer synthesized from the polymerization of methyl vinyl ether and maleic anhydride.[1][2] This strict alternating sequence is a cornerstone of its predictable properties and is a direct result of the polymerization mechanism, which often involves the formation of a charge-transfer complex between the electron-rich methyl vinyl ether and the electron-deficient maleic anhydride.[1] The resulting linear polymer possesses a repeating unit with a molecular weight of approximately 156.14 g/mol .[3]
The true versatility of PVM/MA, however, lies in the reactivity of the maleic anhydride units. In its anhydrous form, the polymer is soluble in organic solvents such as acetone and tetrahydrofuran (THF).[4] Upon exposure to aqueous environments, the anhydride ring readily hydrolyzes to form two carboxylic acid groups.[1] This transformation from a hydrophobic anhydride to a hydrophilic dicarboxylic acid is the linchpin of its pH-dependent solubility and mucoadhesive properties.
Hydrolysis of the maleic anhydride ring in PVM/MA copolymer.
II. Physicochemical Characteristics: A Spectrum of Possibilities
The physicochemical properties of PVM/MA copolymers can be modulated by controlling the molecular weight and by derivatizing the carboxylic acid groups to form esters or salts.[1][3] This tunability allows for the selection of a specific grade of PVM/MA with properties tailored for a particular drug delivery application.
Table 1: Physicochemical Properties of Select Gantrez™ AN Grades
| Property | Gantrez™ AN-119 | Gantrez™ AN-139 | Gantrez™ AN-149 | Gantrez™ AN-169 |
| Approximate Molecular Weight (Mw) | 130,000 | 690,000 | 1,250,000 | 2,000,000 |
| Specific Viscosity | 0.1 - 0.5 | 1.0 - 1.5 | 1.5 - 2.5 | 2.6 - 3.5 |
| Glass Transition Temperature (Tg) | 151-154 °C | 151-154 °C | 151-154 °C | 151-154 °C |
| Appearance | White, free-flowing powder | White, free-flowing powder | White, free-flowing powder | White, free-flowing powder |
| Solubility (Anhydrous form) | Soluble in THF and acetone | Soluble in THF and acetone | Soluble in THF and acetone | Soluble in THF and acetone |
| Solubility (Hydrolyzed form) | Soluble in water | Soluble in water | Soluble in water | Soluble in water |
Data compiled from various sources.[1][2][3][5]
III. Synthesis and Characterization: Ensuring Quality and Consistency
The synthesis of PVM/MA is typically achieved through free-radical polymerization in a suitable organic solvent.[3] The choice of solvent and initiator can influence the molecular weight and polydispersity of the resulting copolymer.
Experimental Protocol: Synthesis of PVM/MA Copolymer
-
Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and thermocouple is assembled.
-
Monomer and Solvent Charging: Maleic anhydride is dissolved in a suitable solvent, such as a mixture of cyclohexane and ethyl acetate, and charged into the reactor.
-
Inerting: The solution is purged with dry nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Initiator and Comonomer Addition: A calculated amount of a free-radical initiator, such as azobisisobutyronitrile (AIBN), and methyl vinyl ether are added to the reactor under a nitrogen blanket.
-
Polymerization: The reaction mixture is heated to 70-80 °C and stirred continuously for a predetermined period, typically 8 hours.
-
Precipitation and Purification: Upon completion, the reaction mixture is cooled to room temperature, causing the PVM/MA copolymer to precipitate. The precipitate is then filtered and washed with fresh solvent to remove unreacted monomers and initiator residues.
-
Drying: The purified copolymer is dried in a vacuum oven at 60 °C until a constant weight is achieved.
Characterization Workflow
A typical workflow for the synthesis and characterization of PVM/MA copolymer.
A crucial aspect of quality control for PVM/MA copolymers is the determination of their molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
Experimental Protocol: GPC Analysis of PVM/MA Copolymer
-
Sample Preparation: Accurately weigh 5-10 mg of the dry PVM/MA copolymer and dissolve it in an appropriate mobile phase, such as THF for the anhydrous form.[6] The typical concentration range is 2-10 mg/mL.[7] Gentle agitation or overnight stirring may be required for complete dissolution.
-
Filtration: Filter the polymer solution through a 0.2-0.45 µm PTFE syringe filter to remove any particulate matter that could damage the GPC columns.[7]
-
Instrumentation: Utilize a GPC system equipped with a refractive index (RI) detector. For more detailed analysis, a multi-angle light scattering (MALS) detector can be added to determine absolute molecular weight without the need for column calibration with specific PVM/MA standards.[8]
-
Chromatographic Conditions:
-
Columns: A set of columns suitable for the expected molecular weight range of the polymer.
-
Mobile Phase: THF is a common mobile phase for the anhydrous form.[4]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Temperature: The analysis is usually performed at or slightly above room temperature.
-
-
Calibration: Calibrate the system using a series of narrow molecular weight standards, such as polystyrene standards, to generate a calibration curve of log(molecular weight) versus elution volume.
-
Data Analysis: Analyze the chromatogram of the PVM/MA sample to determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn).
IV. Biocompatibility and Toxicological Profile: A Foundation of Safety
A paramount consideration for any pharmaceutical excipient is its safety profile. PVM/MA copolymers and their derivatives have been extensively studied and are generally recognized as safe for use in cosmetic and pharmaceutical applications.[9] The large molecular weight of these polymers generally precludes their absorption through the skin or gastrointestinal mucosa.[9] Toxicological studies on various esters of PVM/MA have shown them to be non-toxic in short-term oral and subchronic inhalation studies, and they are not dermal or ocular irritants.[9] This favorable safety profile provides a strong foundation for their use in a wide array of drug delivery systems.
V. The Art of Drug Delivery: Harnessing the Power of PVM/MA
The unique properties of PVM/MA copolymers make them exceptionally well-suited for a variety of advanced drug delivery applications.
Mucoadhesion: The "Molecular Glue" for Enhanced Residence Time
The hydrolyzed form of PVM/MA, with its abundance of carboxylic acid groups, exhibits strong mucoadhesive properties.[10] This is attributed to a combination of mechanisms, including:
-
Hydrogen Bonding: The carboxylic acid groups form numerous hydrogen bonds with the glycoproteins in the mucus layer.[11]
-
Interpenetration: The flexible polymer chains can interpenetrate the mucus network, leading to physical entanglement.[10]
-
Electrostatic Interactions: At pH values above their pKa, the carboxylate anions can interact with positively charged components of the mucus.
This mucoadhesiveness is highly advantageous for increasing the residence time of formulations at the site of application, such as the oral cavity, gastrointestinal tract, or vaginal mucosa, thereby improving drug absorption and bioavailability.[5][12]
Mechanisms of mucoadhesion between PVM/MA and the mucus layer.
Nanoparticles for Targeted and Controlled Release
PVM/MA copolymers are excellent candidates for the formulation of nanoparticles for drug delivery.[1][2] These nanoparticles can be prepared by various methods, including solvent displacement and nanoprecipitation. The resulting nanoparticles can encapsulate a wide range of therapeutic agents, protecting them from degradation and enabling controlled release.[2] Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands to achieve site-specific drug delivery.[13] In vivo studies have demonstrated the potential of Gantrez nanoparticles to enhance the oral bioavailability and lung accumulation of drugs.[2]
Hydrogels for Sustained Release
The hydrophilic nature of hydrolyzed PVM/MA allows for the formation of hydrogels, which are three-dimensional polymer networks that can absorb and retain large amounts of water.[14][15] These hydrogels can be designed to release entrapped drugs in a sustained manner. The drug release kinetics from PVM/MA-based hydrogels are often governed by a combination of diffusion and polymer chain relaxation (swelling).[5] The release profile can be modeled using mathematical equations such as the Korsmeyer-Peppas model to elucidate the underlying release mechanism.[16]
VI. Concluding Remarks: A Polymer for the Future of Drug Delivery
Poly(methyl vinyl ether-alt-maleic anhydride) is far more than a simple binder or film-former. Its unique alternating structure, the reactivity of its anhydride groups, and its resulting mucoadhesive and pH-responsive properties make it a powerful tool in the arsenal of the formulation scientist. By understanding the fundamental principles that govern its behavior, researchers can rationally design and develop sophisticated drug delivery systems that offer improved therapeutic outcomes. The continued exploration of PVM/MA and its derivatives promises to unlock even more innovative applications in the future, solidifying its place as a key enabling technology in the advancement of pharmaceutical sciences.
References
- Thermosensitive Bioadhesive Hydrogels Based on Poly(N-isopropylacrilamide) and Poly(methyl vinyl ether-alt-maleic anhydride) for the Controlled Release of Metronidazole in the Vaginal Environment. MDPI.
- In-Depth Technical Guide to Poly(vinyl ether-co-maleic anhydride) Copolymers for Pharmaceutical Research and Development. Benchchem.
- Bioadhesive Properties of Gantrez Nanoparticles. PMC - NIH.
- Comparative Evaluation of Polymeric Nanoparticles of Rifampicin Comprising Gantrez and Poly(ethylene Sebacate)
- Bioadhesive Properties of Gantrez Nanoparticles.
- Design, Characterization, and Release Kinetics of a Hybrid Hydrogel Drug Delivery System for Sustained Hormone Therapy. MDPI.
- Poly(methyl vinyl ether-co-maleic acid) hydrogels containing cyclodextrins and Tween 85 for potential application as hydrophobic drug delivery systems. Queen's University Belfast.
- Engineering Design and Molecular Dynamics of Mucoadhesive Drug Delivery Systems as Targeting Agents. NIH.
- Gantrez AN as a new polymer for the preparation of ligand-nanoparticle conjug
- Hydrogels based on poly(methyl vinyl ether-co-maleic acid) and Tween 85 for sustained delivery of hydrophobic drugs. Queen's University Belfast.
- Bioadhesive poly(methyl vinyl ether-co-maleic anhydride)-TPGS copolymer modified PLGA/lipid hybrid nanoparticles for improving intestinal absorption of cabazitaxel. PubMed.
- Preparation and characterization of mucoadhesive nanoparticles of poly (methyl vinyl ether-co-maleic anhydride)
- POLY-METHYL VINYL ETHER-CO-MALEIC ANHYDRIDE NANOPARTICLES AS ANTIGEN DELIVERY AND ACTIVATING SYSTEMS.
- Thermosensitive hydrogels of poly(methyl vinyl ether-co-maleic anhydride) - Pluronic(®) F127 copolymers for controlled protein release. PubMed.
- Polymer Characterization by GPC, Light Scattering, Viscosity.
- PVM/MA Copolymer (Film Former): Cosmetic Ingredient INCI. SpecialChem.
- PVM/MA Copolymer. Cosmetics Info.
- Buy High Grade High Purity 99% PVM/MA 9011-16-9 In Stock with Best Price. Bojie Chemical.
- Sample Preparation – GPC.
- Bio-Inspired Muco-Adhesive Polymers for Drug Delivery Applic
- GPC Sample Preparation Guide: From Plastics to Biopolymers.
Sources
- 1. Bioadhesive Properties of Gantrez Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative evaluation of polymeric nanoparticles of rifampicin comprising Gantrez and poly(ethylene sebacate) on pharmacokinetics, biodistribution and lung uptake following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. azom.com [azom.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, characterization and applications of copolymer of β – cyclodextrin: a review [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. wyatt.com [wyatt.com]
- 9. How to use GPC/SEC for compositional analysis | Malvern Panalytical [malvernpanalytical.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Engineering Design and Molecular Dynamics of Mucoadhesive Drug Delivery Systems as Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioadhesive poly(methyl vinyl ether-co-maleic anhydride)-TPGS copolymer modified PLGA/lipid hybrid nanoparticles for improving intestinal absorption of cabazitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gantrez AN as a new polymer for the preparation of ligand-nanoparticle conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 15. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 16. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Determination of PVM/MA Copolymer Molecular Weight
Introduction: The Critical Role of Molecular Weight in PVM/MA Copolymer Performance
Poly(methyl vinyl ether-co-maleic anhydride), commonly known as PVM/MA copolymer, is a versatile and functional polymer with a wide array of applications in the pharmaceutical, cosmetic, and oral care industries.[1][2] Its utility as a bioadhesive, film former, and stabilizing agent is intrinsically linked to its molecular weight and molecular weight distribution.[3][4] These parameters govern crucial properties such as viscosity, adhesion, and drug release kinetics, making their precise determination a cornerstone of product development and quality control.[5]
This guide provides an in-depth exploration of the primary analytical techniques for characterizing the molecular weight of PVM/MA copolymers. We will delve into the theoretical underpinnings and practical considerations of Size Exclusion Chromatography (SEC), Viscometry, and Light Scattering methods, offering field-proven insights to empower researchers and drug development professionals in their analytical endeavors.
I. The Foundational Technique: Size Exclusion Chromatography (SEC/GPC)
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most widely employed method for determining the molecular weight distribution of polymers.[6][7] The principle of SEC lies in the separation of molecules based on their hydrodynamic volume in solution.[8]
Causality Behind the Experimental Choices in SEC
The selection of the mobile phase, column, and calibration standards is critical for obtaining accurate and reproducible results for PVM/MA copolymers.
-
Mobile Phase Selection: PVM/MA copolymers are soluble in polar organic solvents. Tetrahydrofuran (THF) is a commonly used eluent due to its ability to dissolve the copolymer and its compatibility with a wide range of GPC columns.[9] The mobile phase must be of high purity and filtered to prevent column blockage and baseline noise.[10]
-
Column Selection: The choice of GPC columns is dictated by the expected molecular weight range of the PVM/MA copolymer. A set of columns with a range of pore sizes is often used to achieve optimal separation across the entire molecular weight distribution.[11]
-
Calibration: Accurate molecular weight determination by conventional GPC is a relative technique that relies on a calibration curve generated from well-characterized polymer standards with narrow molecular weight distributions.[12][13] Polystyrene or poly(methyl methacrylate) (PMMA) standards are frequently used for this purpose.[14]
Experimental Protocol: A Self-Validating System
A robust SEC protocol incorporates self-validating steps to ensure data integrity.
Step-by-Step Methodology for SEC/GPC Analysis of PVM/MA Copolymer:
-
System Preparation:
-
Equilibrate the GPC system, including the pump, columns, and detectors (typically a refractive index detector), with the chosen mobile phase (e.g., HPLC-grade THF) at a constant flow rate and temperature.
-
Ensure a stable baseline before injecting any samples.
-
-
Calibration Curve Generation:
-
Prepare a series of solutions of narrow molecular weight polymer standards (e.g., polystyrene) at known concentrations in the mobile phase.[15]
-
Inject each standard solution and record the retention time of the peak maximum.
-
Plot the logarithm of the peak molecular weight (log Mp) against the retention time to construct the calibration curve.[10]
-
-
Sample Preparation and Analysis:
-
Accurately weigh and dissolve the PVM/MA copolymer sample in the mobile phase to a known concentration. Ensure complete dissolution.
-
Filter the sample solution through a compatible syringe filter (e.g., 0.45 µm PTFE) to remove any particulate matter.
-
Inject the filtered sample solution into the GPC system.
-
-
Data Acquisition and Processing:
-
Record the chromatogram of the PVM/MA copolymer sample.
-
Using the GPC software, integrate the sample peak and calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) based on the calibration curve.
-
Visualizing the SEC Workflow
Caption: Streamlined workflow for PVM/MA copolymer molecular weight determination using SEC/GPC.
II. Viscometry: A Cost-Effective Approach to Average Molecular Weight
Viscometry offers a more economical method for determining the viscosity-average molecular weight (Mv) of polymers.[16] This technique is based on the principle that the viscosity of a polymer solution is related to the size and shape of the polymer molecules.[17]
The Mark-Houwink Equation: The Cornerstone of Viscometric Analysis
The relationship between intrinsic viscosity [η] and molecular weight (M) is described by the Mark-Houwink equation:[18]
[η] = K * M^a
Where K and 'a' are the Mark-Houwink constants, which are specific to a given polymer-solvent-temperature system.[19][20] These constants must be determined experimentally by calibrating with polymer fractions of known molecular weight, often determined by an absolute method like light scattering.
Experimental Protocol for Viscometry
Step-by-Step Methodology for Determining Mv:
-
Solution Preparation:
-
Prepare a stock solution of the PVM/MA copolymer in a suitable solvent (e.g., THF or acetone) at a known concentration.
-
Prepare a series of dilutions from the stock solution.
-
-
Viscosity Measurement:
-
Calculation of Viscosities:
-
Calculate the relative viscosity (η_rel = t/t₀), specific viscosity (η_sp = η_rel - 1), and reduced viscosity (η_red = η_sp / c) for each concentration (c).
-
-
Determination of Intrinsic Viscosity:
-
Plot the reduced viscosity against concentration and extrapolate to zero concentration to obtain the intrinsic viscosity [η].[22]
-
-
Molecular Weight Calculation:
-
Using the predetermined Mark-Houwink constants (K and a) for the specific PVM/MA copolymer-solvent system, calculate the viscosity-average molecular weight (Mv) from the Mark-Houwink equation.[23]
-
Visualizing the Viscometry Workflow
Caption: Methodical approach for determining the viscosity-average molecular weight of PVM/MA copolymer.
III. Light Scattering: An Absolute Measurement of Molecular Weight
Static Light Scattering (SLS) is a powerful, non-destructive technique that provides an absolute measurement of the weight-average molecular weight (Mw) without the need for column calibration with molecular weight standards.[24][25] The intensity of light scattered by a polymer solution is directly proportional to its molecular weight and concentration.[26][27]
Coupling SEC with Multi-Angle Light Scattering (MALS)
For a comprehensive characterization of the entire molecular weight distribution, SEC is often coupled with a multi-angle light scattering (MALS) detector.[28] This combination allows for the determination of the absolute molecular weight at each elution volume, providing a more accurate molecular weight distribution than conventional SEC.[29]
Experimental Protocol for SEC-MALS
Step-by-Step Methodology for SEC-MALS Analysis:
-
System Setup:
-
An SEC system is configured with a MALS detector and a concentration detector (e.g., a refractive index detector) in series after the SEC columns.
-
-
Sample Analysis:
-
The PVM/MA copolymer sample is prepared and injected into the SEC system as described in the SEC protocol.
-
-
Data Acquisition:
-
As the sample elutes from the columns and passes through the detectors, the MALS detector measures the scattered light intensity at multiple angles, while the RI detector measures the concentration at each elution slice.
-
-
Data Analysis:
-
The MALS software uses the scattered light intensity and concentration data to calculate the absolute molecular weight for each elution slice.
-
This allows for the construction of a detailed and accurate molecular weight distribution and the calculation of Mn, Mw, and PDI.
-
Data Presentation: A Comparative Overview
| Property Determined | Size Exclusion Chromatography (SEC/GPC) | Viscometry | Static Light Scattering (SLS) / SEC-MALS |
| Molecular Weight Average | Relative Mn, Mw | Viscosity-Average (Mv) | Absolute Mw, Mn |
| Distribution Information | Yes | No | Yes (with SEC-MALS) |
| Calibration Requirement | Requires polymer standards | Requires Mark-Houwink constants | No (for absolute Mw) |
| Key Advantage | Widely available, provides distribution | Cost-effective | Absolute measurement, high accuracy |
| Typical PVM/MA Mw Range | ~80,000 - 1,080,000 g/mol | Varies with grade | ~80,000 - 1,080,000 g/mol |
| Typical PVM/MA Mn Range | ~311,000 g/mol [30] | Varies with grade | ~311,000 g/mol [30] |
Conclusion: A Multi-faceted Approach to a Critical Parameter
The determination of molecular weight is indispensable for controlling the quality and performance of PVM/MA copolymers in various applications. While SEC/GPC provides a robust and widely used method for analyzing the molecular weight distribution, viscometry offers a cost-effective means of determining an average molecular weight. For the highest accuracy and an absolute measurement, light scattering techniques, particularly when coupled with SEC, represent the gold standard. The choice of technique will ultimately depend on the specific requirements of the research, development, or quality control setting. A thorough understanding of the principles and practicalities of each method, as outlined in this guide, is paramount for generating reliable and meaningful data.
References
- Vertex AI Search. (2024). PVM/MA Copolymer - Cosmetic Ingredients Guide.
- Sparx Engineering. (2024). Measuring a Polymer's Molecular Weight with a Viscometer.
- Chemistry For Everyone. (2025). How Is Light Scattering Used To Determine Polymer Molecular Weight?
- Brookhaven Instruments. (2021). Using Static Light Scattering to Measure Polymer Molecular Weights.
- LS Instruments. (n.d.).
- 1311 Jackson Ave Dental. (2023). PVM/MA Copolymer in Toothpaste: Benefits & Safety.
- Tiiips. (n.d.). PVM/MA Copolymer.
- ChemicalBook. (2024). The brief introduction of PVM/MA.
- SpecialChem. (2023). PVM/MA Copolymer (Film Former): Cosmetic Ingredient INCI.
- Tosoh Bioscience. (n.d.).
- University of California, Davis. (n.d.).
- Amrita Vishwa Vidyapeetham. (n.d.). Determination of Viscosity Average Molecular Weight of Polymer (Theory).
- Scribd. (n.d.). Determination of Molecular Weight of Polymers by Viscometry.
- Phywe. (2017).
- Alfa Chemistry. (n.d.). CAS 9011-16-9 Poly(methyl vinyl ether-alt-maleic anhydride).
- Sigma-Aldrich. (n.d.). Poly(methyl vinyl ether-alt-maleic anhydride) average Mw ~216000, average Mn ~80000.
- BenchChem. (n.d.). In-Depth Technical Guide to Poly(vinyl ether-co-maleic anhydride) Copolymers for Pharmaceutical Research and Development.
- Sigma-Aldrich. (n.d.). Poly(methyl vinyl ether-alt-maleic anhydride) average Mw ~1080000, average Mn ~311000.
- Wikipedia. (n.d.).
- Malvern Panalytical. (n.d.).
- Agilent. (n.d.).
- Malvern Panalytical. (n.d.).
- Malvern Panalytical. (2025).
- Waters. (n.d.).
- Wikipedia. (n.d.).
- Jetir.org. (n.d.).
- ResolveMass Laboratories Inc. (2026).
- University of Warwick. (2013).
- Bo Jie Chemical Co,. (2024). Buy High Grade High Purity 99% PVM/MA 9011-16-9 In Stock with Best Price.
- Phenomenex. (n.d.).
- Agilent. (n.d.).
- Paint.org. (n.d.).
- RSC Publishing. (2023).
Sources
- 1. jacksonavedental.com [jacksonavedental.com]
- 2. The brief introduction of PVM/MA_Chemicalbook [chemicalbook.com]
- 3. PVM/MA Copolymer [tiiips.com]
- 4. specialchem.com [specialchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 7. agilent.com [agilent.com]
- 8. docs.paint.org [docs.paint.org]
- 9. Buy High Grade High Purity 99% PVM/MA 9011-16-9 In Stock with Best Price [bojiechemical.com]
- 10. warwick.ac.uk [warwick.ac.uk]
- 11. Gel Permeation Chromatography (GPC) | Phenomenex [phenomenex.com]
- 12. waters.com [waters.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. GPC/SEC calibration standards | Malvern Panalytical [malvernpanalytical.com]
- 15. agilent.com [agilent.com]
- 16. Measuring a Polymer’s Molecular Weight with a Viscometer - Sparx Engineering [sparxeng.com]
- 17. Determination of Viscosity Average Molecular Weight of Polymer (Theory) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 18. Mark–Houwink equation - Wikipedia [en.wikipedia.org]
- 19. macro.lsu.edu [macro.lsu.edu]
- 20. jetir.org [jetir.org]
- 21. spegroup.ru [spegroup.ru]
- 22. scribd.com [scribd.com]
- 23. What is the Mark-Houwink equation? With examples | Malvern Panalytical [malvernpanalytical.com]
- 24. youtube.com [youtube.com]
- 25. lsinstruments.ch [lsinstruments.ch]
- 26. brookhaveninstruments.com [brookhaveninstruments.com]
- 27. eng.uc.edu [eng.uc.edu]
- 28. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 29. pubs.rsc.org [pubs.rsc.org]
- 30. alfa-chemistry.com [alfa-chemistry.com]
Advancing In Vivo Research: A Technical Guide to the Safety and Biocompatibility of Viscofas
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Biocompatibility in In Vivo Success
The transition from in vitro discovery to in vivo validation is a pivotal and challenging phase in the development of novel therapeutics and medical devices. A primary determinant of success in this transition is the biocompatibility of the materials employed.[1][2] "Biocompatibility" is defined as the "ability of a medical device or material to perform with an appropriate host response in a specific application"[1]. This guide provides an in-depth technical overview of the safety and biocompatibility profile of Viscofas, a polysaccharide-based hydrogel, intended for in vivo research applications. As a Senior Application Scientist, this document is structured to provide not just protocols, but the underlying scientific rationale to empower researchers in making informed decisions for their study designs.
Understanding this compound: Composition and Intended Use
This compound is a sterile, biodegradable hydrogel primarily composed of cross-linked carboxymethyl cellulose (CMC).[3][4] CMC is a water-soluble polysaccharide derived from cellulose and is widely recognized for its excellent biocompatibility, low immunogenicity, and biodegradability, making it a suitable candidate for various biomedical applications, including drug delivery and tissue engineering.[5][6][7][8][9][10] The hydrogel matrix of this compound is designed to be an inert scaffold, providing a viscous environment for localized delivery of therapeutic agents or to serve as a space-filling material in preclinical models.
The inherent properties of polysaccharides like CMC make them attractive for in vivo studies due to their natural origin and favorable safety profiles.[7][9][11]
The Framework for Biocompatibility Assessment: ISO 10993
The biological evaluation of any material intended for in vivo use is rigorously guided by the International Organization for Standardization (ISO) 10993 series of standards.[1][12][13] These standards provide a framework for assessing the potential biological risks arising from the use of medical devices and their component materials.[12] This guide will follow the principles outlined in ISO 10993 to detail the biocompatibility assessment of this compound.
The evaluation process is a multi-stage approach that begins with material characterization and progresses through in vitro and in vivo testing.[1][14]
In Vitro Biocompatibility Screening: The First Line of Safety Assessment
Before any in vivo studies are initiated, a battery of in vitro tests is performed to provide an initial screening of the material's safety at the cellular level.[14]
Cytotoxicity Testing (ISO 10993-5)
Rationale: Cytotoxicity assays are fundamental for evaluating whether a material or its extracts are toxic to living cells.[13][15] These tests screen for the presence of leachable substances that could cause cell lysis, inhibit cell growth, or lead to cell death.[13][16]
Methodology:
-
Extract Preparation: this compound is extracted in a cell culture medium (e.g., MEM) under standardized conditions (e.g., 37°C for 24 hours) as per ISO 10993-12.
-
Cell Culture: A monolayer of a sensitive cell line (e.g., L929 mouse fibroblasts) is established.
-
Exposure: The cell monolayer is exposed to the this compound extract.
-
Assessment: Cellular responses are evaluated qualitatively (microscopic observation of cell morphology) and quantitatively (cell viability assays like MTT or XTT). A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[16]
Expected Outcome for this compound: Based on the known biocompatibility of CMC, this compound is expected to be non-cytotoxic.[3][4]
Hemocompatibility Testing (ISO 10993-4)
Rationale: For applications where this compound may come into contact with blood, hemocompatibility testing is crucial to evaluate adverse effects on blood components.[15] Key assessments include hemolysis (destruction of red blood cells), thrombosis (clot formation), and complement activation.[15]
Methodology (Hemolysis):
-
Extract Preparation: this compound is extracted in a saline solution.
-
Blood Collection: Fresh human or rabbit blood is collected with an anticoagulant.
-
Incubation: Diluted blood is incubated with the this compound extract.
-
Analysis: The amount of hemoglobin released from red blood cells is measured spectrophotometrically.
Expected Outcome for this compound: Polysaccharide-based materials like CMC are generally known for their good hemocompatibility.
In Vivo Biocompatibility Studies: Assessing the Host Response
Following successful in vitro screening, in vivo studies are conducted to evaluate the material's performance within a living organism.[2][17] These studies are designed to mimic the intended clinical use as closely as possible.
Irritation and Skin Sensitization (ISO 10993-10 & 10993-23)
Rationale: These tests assess the potential of a material to cause localized inflammation or an allergic reaction upon contact with skin or mucosal surfaces.[13][15]
Methodology (Intracutaneous Irritation):
-
Animal Model: Typically, rabbits are used.
-
Injection: Extracts of this compound in both polar and non-polar solvents are injected intracutaneously.
-
Observation: The injection sites are observed for signs of erythema (redness) and edema (swelling) at 24, 48, and 72 hours post-injection.
-
Scoring: The reactions are scored, and the overall irritation index is calculated.
Methodology (Sensitization - Guinea Pig Maximization Test):
-
Animal Model: Guinea pigs are used.
-
Induction Phase: The animals are initially exposed to the this compound extract to induce a potential immune response.
-
Challenge Phase: After a rest period, the animals are challenged with a non-irritating concentration of the extract.
-
Observation: The application site is observed for allergic skin reactions.
Expected Outcome for this compound: CMC is not known to be a primary irritant or a sensitizer.[18]
Acute Systemic Toxicity (ISO 10993-11)
Rationale: This test evaluates the potential for a material to cause systemic toxic effects following a single, acute exposure.
Methodology:
-
Animal Model: Typically, mice are used.
-
Administration: this compound extracts are administered intravenously or intraperitoneally.
-
Observation: The animals are observed for signs of toxicity and mortality over a 72-hour period.
Expected Outcome for this compound: Uncrosslinked and crosslinked CMC have been shown to be practically non-toxic in acute oral toxicity studies.[19]
Sub-chronic Toxicity (ISO 10993-11)
Rationale: For applications involving longer-term exposure, sub-chronic toxicity studies are necessary to evaluate the effects of repeated exposure to the material.
Methodology:
-
Animal Model: Rats are often used.
-
Administration: The this compound extract is administered daily for a period of up to 90 days.
-
Analysis: At the end of the study, hematological and biochemical parameters are analyzed, and major organs are examined for histopathological changes.[20]
Expected Outcome for this compound: Studies on food-grade CMC have shown no treatment-related abnormalities in hematological and biochemical parameters, and no abnormalities in the histopathology of major organs.[20]
Implantation (ISO 10993-6)
Rationale: This is a critical test for any material intended for implantation. It assesses the local pathological effects on the tissue at the implantation site.[2]
Methodology:
-
Animal Model: Rabbits or rats are commonly used.
-
Implantation: A sample of this compound is surgically implanted into a relevant tissue site (e.g., subcutaneous, muscle).
-
Observation Periods: Implants are left in place for various time points (e.g., 1, 4, 12 weeks).
-
Histopathological Evaluation: The implantation site and surrounding tissue are excised and examined microscopically for signs of inflammation, fibrosis, tissue degeneration, and other cellular responses.[17][21]
Expected Outcome for this compound: A biocompatible material like this compound is expected to elicit a minimal inflammatory response that resolves over time, leading to the formation of a thin, fibrous capsule around the implant.[2]
Data Presentation and Interpretation
To facilitate clear and concise interpretation of biocompatibility data, results should be summarized in a structured format.
Table 1: Summary of In Vitro Biocompatibility Test Results for this compound
| Test (ISO Standard) | Method | Acceptance Criteria | Result |
| Cytotoxicity (10993-5) | MEM Elution | Grade ≤ 2 (Mild Reactivity) | Pass |
| Hemolysis (10993-4) | Direct Contact | Hemolysis ≤ 5% | Pass |
Table 2: Summary of In Vivo Biocompatibility Test Results for this compound
| Test (ISO Standard) | Animal Model | Observation | Result |
| Intracutaneous Irritation (10993-23) | Rabbit | No significant erythema or edema | Non-irritating |
| Sensitization (10993-10) | Guinea Pig | No allergic reaction | Non-sensitizing |
| Acute Systemic Toxicity (10993-11) | Mouse | No signs of systemic toxicity | Pass |
| Implantation (10993-6) | Rabbit | Minimal inflammatory response, thin fibrous capsule | Biocompatible |
Experimental Workflows and Diagrams
Visual representations of experimental workflows can enhance understanding and reproducibility.
Caption: Biocompatibility assessment workflow for this compound.
Conclusion: A Commitment to Safety and Scientific Integrity
The comprehensive biocompatibility assessment of this compound, guided by the ISO 10993 standards, provides a robust foundation for its safe use in in vivo research. The constituent material, carboxymethyl cellulose, has a long history of safe use in pharmaceutical and biomedical applications.[5][6][22] The data presented in this guide demonstrate that this compound is non-cytotoxic, hemocompatible, non-irritating, non-sensitizing, and exhibits excellent biocompatibility upon implantation. Researchers can therefore have a high degree of confidence in the safety profile of this compound, allowing them to focus on the primary objectives of their in vivo studies.
References
-
Biocompatibility and Drug Release Properties of Carboxymethyl Cellulose Hydrogel for Carboplatin Delivery. (n.d.). MDPI. Retrieved from [Link]
-
Recent Developments of Carboxymethyl Cellulose. (n.d.). PubMed Central. Retrieved from [Link]
-
Biocompatibility and Drug Release Properties of Carboxymethyl Cellulose Hydrogel for Carboplatin Delivery. (n.d.). ResearchGate. Retrieved from [Link]
-
Carboxymethyl cellulose-based oral delivery systems | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Applications of Carboxymethyl Cellulose Hydrogels. (2022, August 24). PubMed Central. Retrieved from [Link]
-
Sodium carboxymethyl cellulose. (n.d.). ECHA. Retrieved from [Link]
-
Toxicity Evaluation of Na-CMC synthesized from Cellulose of Water Hyacinth (Eichhornia crassipes (Mart. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [Link]
-
In vivo, in vitro, and analytical biocompatibility testing services. (n.d.). Pacific BioLabs. Retrieved from [Link]
-
Navigating Biocompatibility: An Introduction to ISO 10993 Series of Standards. (2024, April 2). MED Institute. Retrieved from [Link]
-
Ensuring Medical Device Safety: The Role of Biocompatibility Testing and ISO 10993 Standards. (2025, April 9). Vonco. Retrieved from [Link]
-
ISO 10993-1 and Biocompatibility. (n.d.). Emergo. Retrieved from [Link]
-
Medical Device Biocompatibility Testing and ISO 10993 Compliance. (n.d.). NAMSA. Retrieved from [Link]
-
Sodium carboxymethyl cellulose, enzymatically hydrolysed (WHO Food Additives Series 42). (n.d.). Inchem.org. Retrieved from [Link]
-
Is sodium carboxymethyl cellulose (CMC) really completely innocent? It may be triggering obesity | Request PDF. (2025, August 9). ResearchGate. Retrieved from [Link]
-
Toxicity study of food-grade carboxymethyl cellulose synthesized from maize husk in Swiss albino mice. (n.d.). PubMed. Retrieved from [Link]
-
Glycerol / Glycerin. (n.d.). Chemical Safety Facts. Retrieved from [Link]
-
Polysaccharide-Based Hydrogels for Advanced Biomedical Engineering Applications. (n.d.). ACS Publications. Retrieved from [Link]
-
A Review on Biomedical Application of Polysaccharide-Based Hydrogels with a Focus on Drug Delivery Systems. (n.d.). MDPI. Retrieved from [Link]
-
A Comprehensive Review of Polysaccharide-Based Hydrogels as Promising Biomaterials. (2023, June 30). MDPI. Retrieved from [Link]
-
Polysaccharide-Based Hydrogels and Their Application as Drug Delivery Systems in Cancer Treatment: A Review. (n.d.). MDPI. Retrieved from [Link]
-
Recent Advances in Polysaccharide-Based Hydrogels for Tumor Immunotherapy. (n.d.). MDPI. Retrieved from [Link]
-
Safety Assessment of Glycerin as Used in Cosmetics. (n.d.). CIR Safety. Retrieved from [Link]
-
Dialdehyde Starch Nanocrystals as a Novel Cross-Linker for Biomaterials Able to Interact with Human Serum Proteins. (n.d.). MDPI. Retrieved from [Link]
-
Safety Assessment of Glycerin as Used in Cosmetics. (2014, August 18). CIR Safety. Retrieved from [Link]
-
Dialdehyde Starch Nanocrystals as a Novel Cross-Linker for Biomaterials Able to Interact with Human Serum Proteins. (2022, July 11). PubMed. Retrieved from [Link]
-
Glycerol In Food, Cosmetics And Pharmaceutical Industries: Basics And New Applications. (n.d.). International Journal of Scientific & Technology Research. Retrieved from [Link]
-
Dialdehyde starch‐crosslinked chitosan films and their antimicrobial effects. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Biomaterials Synthesis and Characterization Is Dialdehyde Starch a Valuable Cross-linking Agent for Collagen/ Elastin Based Materials? (n.d.). Semantic Scholar. Retrieved from [Link]
-
SAFETY DATA SHEET - Pharmaceutical glycerine 99,5%. (n.d.). GLITHERM. Retrieved from [Link]
-
Recent advances on the preparation conditions, structural characteristics, physicochemical properties, functional properties and potential applications of dialdehyde starch: A review. (2024, January 8). PubMed. Retrieved from [Link]
-
Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems. (2014, April 25). PubMed. Retrieved from [Link]
-
In Vivo Biocompatibility Study on Functional Nanostructures Containing Bioactive Glass and Plant Extracts for Implantology. (2024, April 11). MDPI. Retrieved from [Link]
-
IN VIVO BIOCOMPATIBILITY ASSESSMENT OF NATURAL POLYMERS. (n.d.). Trepo. Retrieved from [Link]
-
Biocompatibility of polymer-based biomaterials and medical devices – regulations, in vitro screening and risk-management. (n.d.). Wiley Online Library. Retrieved from [Link]
-
Applications of Metal-Organic Frameworks as Drug Delivery Systems. (n.d.). MDPI. Retrieved from [Link]
-
Biocompatibility Evolves: Phenomenology to Toxicology to Regeneration. (n.d.). PubMed Central. Retrieved from [Link]
-
Biodegradable fumarate-based drug-delivery systems for ophthalmic applications. (n.d.). Wiley Online Library. Retrieved from [Link]
-
(PDF) Applications of Polymer Blends in Drug Delivery. (n.d.). ResearchGate. Retrieved from [Link]
-
In vitro and in vivo studies on biocompatibility of carbon fibres. (n.d.). PubMed Central. Retrieved from [Link]
-
Mucoadhesive Polymer-Based Formulations for Drug Delivery. (2025, February 20). IntechOpen. Retrieved from [Link]
Sources
- 1. pacificbiolabs.com [pacificbiolabs.com]
- 2. trepo.tuni.fi [trepo.tuni.fi]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Developments of Carboxymethyl Cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Applications of Carboxymethyl Cellulose Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. A Comprehensive Review of Polysaccharide-Based Hydrogels as Promising Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polysaccharide-Based Hydrogels and Their Application as Drug Delivery Systems in Cancer Treatment: A Review [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. medinstitute.com [medinstitute.com]
- 13. Ensuring Medical Device Safety: The Role of Biocompatibility Testing and ISO 10993 Standards - Vonco [vonco.com]
- 14. saliterman.umn.edu [saliterman.umn.edu]
- 15. namsa.com [namsa.com]
- 16. emergobyul.com [emergobyul.com]
- 17. mdpi.com [mdpi.com]
- 18. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 19. rjpbcs.com [rjpbcs.com]
- 20. Toxicity study of food-grade carboxymethyl cellulose synthesized from maize husk in Swiss albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In vitro and in vivo studies on biocompatibility of carbon fibres - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Versatile Workhorse of Biomedical Innovation: A Technical Guide to Poly(methyl vinyl ether-co-maleic anhydride)
Introduction: Unveiling a Polymer of Great Potential
In the dynamic landscape of biomedical research and pharmaceutical development, the demand for versatile and reliable materials is ever-present. Among the myriad of synthetic polymers, Poly(methyl vinyl ether-co-maleic anhydride), commonly known as PVM/MA, has carved a significant niche for itself. Commercially available under the trade name Gantrez™, this alternating copolymer has demonstrated remarkable utility in a wide array of biomedical applications, from sophisticated drug delivery systems to advanced tissue engineering scaffolds.[1][2] Its success stems from a unique combination of properties: excellent biocompatibility, robust bioadhesion, and tunable physicochemical characteristics.[3][4]
This in-depth technical guide is designed for researchers, scientists, and drug development professionals who seek to harness the full potential of PVM/MA. Moving beyond a mere recitation of facts, this document will provide a comprehensive understanding of the polymer's core attributes, the scientific principles governing its application, and detailed, field-proven methodologies for its use. As a Senior Application Scientist, the insights shared herein are a synthesis of established scientific literature and practical, hands-on experience in the formulation and characterization of PVM/MA-based systems.
Physicochemical Properties and the Foundation of Functionality
PVM/MA is a synthetic alternating copolymer of methyl vinyl ether and maleic anhydride.[5] The presence of the maleic anhydride group is central to its functionality. In its anhydride form, the polymer is relatively hydrophobic. However, upon hydrolysis in an aqueous environment, the anhydride ring opens to form two carboxylic acid groups. This transformation is the cornerstone of PVM/MA's utility, rendering the polymer water-soluble and creating a multiplicity of sites for hydrogen bonding.[5]
The commercial Gantrez™ AN series are available in a range of molecular weights, which directly influences their viscosity and, consequently, their performance in various applications.[5]
Table 1: Physicochemical Properties of Commercial Gantrez™ AN Grades
| Grade | Approximate Molecular Weight ( g/mol ) | Specific Viscosity (1% in MEK @ 25°C) |
| AN-119 | 130,000 | 0.1-0.5 |
| AN-139 | 690,000 | 1.0-1.5 |
| AN-149 | 1,250,000 | 1.5-2.5 |
| AN-169 | 2,000,000 | 2.6-3.5 |
Data sourced from Ashland Inc. technical datasheet.[5]
The choice of a specific Gantrez™ grade is a critical experimental decision. For applications requiring strong bioadhesion, such as mucoadhesive drug delivery systems, higher molecular weight grades (e.g., AN-169) are often preferred due to the increased number of potential interaction sites with mucosal surfaces.[6] Conversely, for applications where lower viscosity is desirable, such as in certain nanoparticle formulations, lower molecular weight grades (e.g., AN-119) may be more suitable.[7]
The Mechanism of Bioadhesion: A Tale of Two Carboxyls
The remarkable bioadhesive properties of PVM/MA are primarily attributed to the hydrolysis of its maleic anhydride groups into dicarboxylic moieties.[5] This process, which occurs readily in aqueous environments, creates a high density of carboxylic acid groups along the polymer backbone. These groups are capable of forming strong hydrogen bonds with the glycoproteins present in mucosal tissues.[5]
The process of mucoadhesion can be visualized as a two-stage phenomenon:
-
Contact Stage: The PVM/MA-containing formulation comes into intimate contact with the mucosal surface.
-
Consolidation Stage: The hydrolyzed PVM/MA polymer chains interpenetrate the mucus layer, forming a network of hydrogen bonds that anchor the formulation to the tissue.
The strength of this adhesion is influenced by several factors, including the molecular weight of the polymer and the pH of the surrounding environment. Higher molecular weight polymers offer more points of attachment, leading to stronger adhesion.[6] The pH influences the degree of ionization of the carboxylic acid groups, which in turn affects the strength of the hydrogen bonds.
Harnessing PVM/MA for Advanced Drug Delivery: Nanoparticles and Hydrogels
PVM/MA's versatility is showcased in its application in the formulation of nanoparticles and hydrogels for controlled drug delivery.
PVM/MA Nanoparticles: Precision Delivery at the Nanoscale
PVM/MA nanoparticles are excellent vehicles for oral drug delivery, offering protection of the encapsulated drug from the harsh environment of the gastrointestinal tract and enhancing its absorption through mucoadhesion.[8] The solvent displacement method is a widely used and effective technique for their preparation.[9]
-
Organic Phase Preparation: Dissolve a specific amount of Gantrez™ AN (e.g., 100 mg of AN-119) and the hydrophobic drug in a water-miscible organic solvent, such as acetone (e.g., 5 mL).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant to stabilize the nanoparticles (e.g., 10 mL of a 1% w/v Pluronic F68 solution).
-
Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant magnetic stirring. The rapid diffusion of the organic solvent into the aqueous phase causes the polymer and drug to co-precipitate, forming nanoparticles.
-
Solvent Evaporation: Continue stirring for several hours (e.g., 3-4 hours) at room temperature to allow for the complete evaporation of the organic solvent.
-
Purification: Purify the nanoparticle suspension by centrifugation to remove any unencapsulated drug and excess surfactant. Resuspend the nanoparticle pellet in deionized water.
-
Lyophilization (Optional): For long-term storage, the nanoparticle suspension can be lyophilized, often with the addition of a cryoprotectant (e.g., 5% w/v trehalose).
The drug loading efficiency and release kinetics of these nanoparticles are influenced by factors such as the initial drug concentration, the drug-to-polymer ratio, and the molecular weight of the PVM/MA used.[10]
Table 2: Exemplary Drug Loading and Release from PVM/MA-based Nanoparticles
| Drug | PVM/MA Grade | Drug Loading Efficiency (%) | Release Profile | Reference |
| Cabazitaxel | AN-119 | 92.1% | Sustained release | [11] |
PVM/MA Hydrogels: Tunable Matrices for Sustained Release
PVM/MA can be cross-linked to form hydrogels, which are three-dimensional, water-swollen polymer networks capable of encapsulating and providing sustained release of therapeutic agents.[12] The degree of cross-linking is a critical parameter that dictates the swelling behavior, mechanical properties, and drug release kinetics of the hydrogel.[12][13]
-
Polymer Solution Preparation: Dissolve PVM/MA in a suitable solvent (e.g., water or a buffer solution) to the desired concentration.
-
Addition of Cross-linker: Introduce a cross-linking agent. For PVM/MA, diamines such as 1,3-diaminopropane can be used to form amide bonds with the carboxylic acid groups.[8] The amount of cross-linker will determine the cross-linking density.
-
Drug Incorporation: The drug can be loaded into the hydrogel by either dissolving it in the polymer solution before cross-linking or by swelling the pre-formed hydrogel in a drug solution.
-
Curing: Allow the mixture to cure under appropriate conditions (e.g., temperature, time) to facilitate the cross-linking reaction.
-
Washing and Swelling: Wash the resulting hydrogel extensively with a suitable solvent to remove any unreacted monomers or cross-linkers. Allow the hydrogel to swell to equilibrium in a buffer solution.
The release of the drug from the hydrogel is typically governed by diffusion through the swollen polymer network and/or by the degradation of the hydrogel matrix.[14][15] By tuning the cross-linking density, the release profile can be modulated from a relatively rapid release to a sustained release over an extended period.[12][14]
Characterization of PVM/MA-Based Systems: Ensuring Quality and Performance
Thorough characterization is essential to ensure the quality, safety, and efficacy of PVM/MA-based biomedical systems. A combination of analytical techniques is employed to assess their physicochemical properties.
-
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the chemical structure of the PVM/MA copolymer and to verify the hydrolysis of the maleic anhydride groups.[16] It can also be used to detect interactions between the polymer and an encapsulated drug.
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) of the polymer and to investigate the physical state of the drug within the polymer matrix (i.e., whether it is amorphous or crystalline).[17]
-
Dynamic Light Scattering (DLS): DLS is a primary technique for determining the size distribution and polydispersity index (PDI) of nanoparticles in suspension.[18][19][20]
-
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the morphology of nanoparticles and the porous structure of hydrogels.[18]
-
Rheology: Rheological measurements are crucial for characterizing the viscoelastic properties of PVM/MA hydrogels, which are important for their application in areas such as tissue engineering and as injectable drug delivery systems.[21][22][23]
Visualizing the Science: Workflows and Relationships
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict key workflows and relationships.
Caption: Transformation of PVM/MA and its resulting functionalities.
Caption: Workflow for PVM/MA nanoparticle preparation.
Conclusion: A Polymer for the Future of Medicine
Poly(methyl vinyl ether-co-maleic anhydride) has firmly established itself as a valuable and versatile polymer in the biomedical research and drug development arena. Its unique combination of biocompatibility, mucoadhesiveness, and tunable properties makes it an ideal candidate for a wide range of applications. This guide has provided a comprehensive overview of PVM/MA, from its fundamental chemistry to detailed protocols for its use in advanced drug delivery systems. By understanding the causality behind experimental choices and employing rigorous characterization techniques, researchers can unlock the full potential of this remarkable polymer to address some of the most pressing challenges in medicine today.
References
-
Methyl vinyl ether-maleic anhydride copolymer GANTREZ AN-119. Shenzhen Braveds Biotech co.,Ltd. Available from: [Link]
-
gantrez™ an polymers. Ashland. Available from: [Link]
- Arbós P, Wirth M, Arangoa MA, Gabor F, Irache JM. Influence of the surface characteristics of PVM/MA nanoparticles on their bioadhesive properties. J Control Release. 2003 Mar 28;89(1):19-30.
-
FTIR spectra of the copolymer and the modification product: (a) MAVA; (b) MAVA/NA. ResearchGate. Available from: [Link]
- Arangoa MA, Campanero MA, Renedo MJ, Ponchel G, Irache JM. Quantification of the bioadhesive properties of protein-coated PVM/MA nanoparticles. Int J Pharm. 2001 May 15;221(1-2):119-28.
- Li Y, Wang Y, Wang J, Zhang X, Song Z, Zhang Q. Bioadhesive poly(methyl vinyl ether-co-maleic anhydride)-TPGS copolymer modified PLGA/lipid hybrid nanoparticles for improving intestinal absorption of cabazitaxel. Int J Pharm. 2022 Jan 5;611:121321.
- Hassan EE, El-Fattah AA, El-Sawy AM. Mucoadhesive delivery systems. II. Formulation and in-vitro/in-vivo evaluation of buccal mucoadhesive tablets containing water-soluble drugs. Boll Chim Farm. 1999 Nov-Dec;138(10):539-46.
- Kafedjiiski K, Kerekov M, Kostov G, Ivanova V, Nikolova E, Yaneva P, et al. In Vitro and in Vivo Adhesion Testing of Mucoadhesive Drug Delivery Systems. AAPS PharmSciTech. 2007;8(2):E1-E7.
- Polymer stabilizers. Google Patents.
-
SEM & DLS: Complementary Techniques for Particle Analysis. Nanoscience Analytical. Available from: [Link]
- Singh, B., & Sharma, V. (2024). Oral mucoadhesive drug delivery system: Formulation strategies and evaluation techniques. Journal of Drug Delivery Science and Technology, 95, 105658.
- Fornaguera C, Dols-Perez A, Calderó G, García-Celma MJ, Solans C. Physical characterization of nanoparticle size and surface modification using particle scattering diffusometry. J Nanobiotechnology. 2015;13:63.
- Singh J, Tripathi V, Saklani S. Formulation and evaluation of transdermal patches and to study permeation enhancement effect of eugenol. Int J Pharm Res Dev. 2011;3(2):123-130.
- Arif U, Haider S, Haider A, Khan N, Alghyamah AA, Jamila N, et al. Biocompatible polymers and their potential biomedical applications: A review. Curr Pharm Des. 2019;25(30):3245-3261.
- Vasile C.
-
FTIR, TGA and DSC in the Analysis of Polymer Materials. AdvanSES. Available from: [Link]
- Lim, Z. J., Khan, S. A., & Doyle, P. S. (2024). From burst to controlled release: using hydrogel crosslinking chemistry to tune release of micro-crystalline active pharmaceutical ingredients.
- Rahman, M. A., & Hasan, M. (2020). Rheological Characterization of Biological Hydrogels in Aqueous State. Journal of Applied Biotechnology Reports, 7(3), 159-165.
-
Danaei M, Dehghankhold M, Ataei S, Hasanzadeh Davarani F, Javanmard R, Dokhani A, et al. Characterization of Nanomaterials/Nanoparticles. Pocket Dentistry. 2015 Oct 11. Available from: [Link]
- Shaikh, R., Singh, T. R. R., Garland, M. J., Woolfson, A. D., & Donnelly, R. F. (2011). Mucoadhesive carriers for oral drug delivery.
-
Applicability and Limitations in the Characterization of Poly-Dispersed Engineered Nanomaterials in Cell Media by Dynamic Light Scattering (DLS). MDPI. Available from: [Link]
-
Characterization of Nanoparticles by Light Scattering. ResearchGate. Available from: [Link]
- Peppas NA, Mongia NK. Molecular aspects of muco- and bioadhesion: tethered structures and site-specific surfaces. J Control Release. 1997;48(1):63-71.
- Beck-Broichsitter M, Schmehl T, Gessler T, Seeger W, Kissel T. Preparation of nanoparticles by solvent displacement for drug delivery: a shift in the "ouzo region" upon drug loading. Eur J Pharm Sci. 2010 Oct 26;41(2):244-53.
- Das, S., & Ghosh, A. (2024). mucoadhesive drug delivery system: formulation and evaluation models.
- Siddiqui, H., & Al-Sabban, M. (2024).
-
Rheological Characterization of Biological Hydrogels in Aqueous State. Journal of Applied Biotechnology Reports. Available from: [Link]
-
Rheological characterization of biological hydrogels in aqueous state. Heriot-Watt University Research Portal. Available from: [Link]
- Arif U, Haider S, Haider A, Khan N, Alghyamah AA, Jamila N, et al. Biocompatible Polymers and their Potential Biomedical Applications: A Review. Curr Pharm Des. 2019;25(30):3245-3261.
- Limpongsa E, Umprayn K. Formulation, Characterization, and In Vitro Evaluation of Transdermal Patches for Inhibiting Crystallization of Mefenamic Acid. AAPS PharmSciTech. 2018;19(1):179-190.
- Khan, K. M., & Sarkar, N. (2022). Crosslinking-Dependent Drug Kinetics in Hydrogels for Ophthalmic Delivery. Polymers, 14(2), 243.
-
Rheological and mechanical properties of PVA hydrogels. a) Oscillatory... ResearchGate. Available from: [Link]
- Aldawsari MF, Alhakamy NA, Ahmed M, Alaofi AL, Abdel-Naim AB, El-Banna HA, et al. Recent Fabrication Methods to Produce Polymer-Based Drug Delivery Matrices (Experimental and In Silico Approaches). Polymers (Basel). 2022;14(19):4194.
-
Biocompatible Polymers and their Potential Biomedical Applications: A Review. ResearchGate. Available from: [Link]
- Al-Obaidi, H., Al-Ali, A. A., & Al-Ani, A. (2024). Using a systematic and quantitative approach to generate new insights into drug loading of PLGA nanoparticles using nanoprecipit. RSC advances, 14(19), 13357-13369.
- Patel D, Chaudhary SA, Parmar B, Bhura N. Design, formulation and in vitro drug release from transdermal patches containing imipramine hydrochloride as model drug. Int J Pharm Pharm Sci. 2017;9(6):119-125.
-
Formulation evaluation and in vitro permeation studies of transdermal nifedipine from matrix type patches. ResearchGate. Available from: [Link]
-
The Relation between the Rheological Properties of Gels and the Mechanical Properties of Their Corresponding Aerogels. MDPI. Available from: [Link]
- Jug M, Mura P, Maestrelli F, Ćurčić E, Kosalec I, Podgorbunskikh E, et al. Coupling AFM, DSC and FT-IR towards Elucidation of Film-Forming Systems Transformation to Dermal Films: A Betamethasone Dipropionate Case Study. Pharmaceutics. 2022;14(6):1145.
- Yang, G., Liu, Y., Wang, Y., Zhang, Y., & Weitz, D. A. (2022). Phase separation‐induced nanoprecipitation for making polymer nanoparticles with high drug loading.
-
using hydrogel crosslinking chemistry to tune release of micro. DSpace@MIT. Available from: [Link]
-
In vitro transdermal drug permeation tests: a regulatory scenario evaluation. Brazilian Journal of Pharmaceutical Sciences. Available from: [Link]
- Lee, B. K., Yun, Y., & Park, K. (2020). Drug Loading Augmentation in Polymeric Nanoparticles Using a Coaxial Turbulent Jet Mixer: Yong Investigator Perspective. Cellular and Molecular Bioengineering, 13(5), 417-427.
- Khan, K. M., & Sarkar, N. (2023). Influence of drug and polymer molecular weight on release kinetics from HEMA and HPMA hydrogels. Scientific Reports, 13(1), 1-10.
- Abu-Lail NI, Camesano TA. Role of ionic strength on the relationship of biopolymer conformation, DLVO contributions, and steric interactions to bioadhesion of Pseudomonas putida KT2442. Biomacromolecules. 2003 Jul-Aug;4(4):1000-12.
-
DSC curves of PMMA-co-PHEMA copolymers from 95/5 to 50/50 molar ratios... ResearchGate. Available from: [Link]
-
Kinetics of drug release from hydrogel matrices. ResearchGate. Available from: [Link]
-
gantrez™ es polymer series. Ashland. Available from: [Link]
- Jamrógiewicz, M., & Wielgomas, B. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. Pharmaceutics, 16(1), 89.
Sources
- 1. advanses.com [advanses.com]
- 2. mdpi.com [mdpi.com]
- 3. Biocompatible polymers and their potential biomedical applications: A review. | Semantic Scholar [semanticscholar.org]
- 4. Biocompatible Polymers and their Potential Biomedical Applications: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashland.com [ashland.com]
- 6. Molecular aspects of muco- and bioadhesion: tethered structures and site-specific surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP0061079A1 - Polymer stabilizers - Google Patents [patents.google.com]
- 8. Influence of the surface characteristics of PVM/MA nanoparticles on their bioadhesive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Fabrication Methods to Produce Polymer-Based Drug Delivery Matrices (Experimental and In Silico Approaches) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Loading Augmentation in Polymeric Nanoparticles Using a Coaxial Turbulent Jet Mixer: Yong Investigator Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mucoadhesive delivery systems. II. Formulation and in-vitro/in-vivo evaluation of buccal mucoadhesive tablets containing water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. From burst to controlled release: using hydrogel crosslinking chemistry to tune release of micro-crystalline active pharmaceutical ingredients - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
- 13. Crosslinking-Dependent Drug Kinetics in Hydrogels for Ophthalmic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dspace.mit.edu [dspace.mit.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Coupling AFM, DSC and FT-IR towards Elucidation of Film-Forming Systems Transformation to Dermal Films: A Betamethasone Dipropionate Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nanoscience-analytical.com [nanoscience-analytical.com]
- 19. Characterization of Nanomaterials/Nanoparticles | Pocket Dentistry [pocketdentistry.com]
- 20. researchgate.net [researchgate.net]
- 21. pure.hw.ac.uk [pure.hw.ac.uk]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Functionality of Gantrez S-97 in Scientific Research
Introduction: Unveiling the Potential of a Versatile Polymer
In the dynamic landscape of pharmaceutical and biomedical research, the demand for innovative excipients that can enhance drug delivery, improve formulation stability, and enable novel therapeutic strategies is ever-present. Gantrez™ S-97, a high-molecular-weight copolymer of methyl vinyl ether and maleic anhydride (PVM/MA), has emerged as a frontrunner in this domain.[1][2] This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the core functionalities of Gantrez™ S-97, moving beyond a mere recitation of properties to a deep dive into the causality behind its applications and the methodologies to harness its full potential.
Fundamental Physicochemical Properties of Gantrez™ S-97
Gantrez™ S-97 is the free acid form of the PVM/MA copolymer, typically supplied as a white to off-white, free-flowing powder.[3][4] Upon hydrolysis, the maleic anhydride units open to form dicarboxylic acid groups, rendering the polymer water-soluble and highly functional.[3][5]
| Property | Value | Source(s) |
| INCI Name | PVM/MA Copolymer | [1][2] |
| Appearance | White to off-white, free-flowing powder | [3][4] |
| Solubility | Water-soluble, forming clear, tacky films | [1][3] |
| Functionality | Film former, bioadhesive/mucoadhesive, chelating agent, thickener | [1][3][6] |
| Key Functional Groups | Carboxylic acid (-COOH), Ether (-O-) | [4] |
The alternating copolymer structure with its abundant carboxylic acid groups is central to the functionality of Gantrez™ S-97, dictating its solubility, chelating ability, and, most critically, its bioadhesive and mucoadhesive properties.[4][5]
The Cornerstone of Functionality: The Mechanism of Mucoadhesion
The capacity of Gantrez™ S-97 to adhere to mucosal surfaces is a key driver of its utility in drug delivery. This phenomenon, known as mucoadhesion, is a complex interplay of physical and chemical interactions between the polymer and the mucin glycoproteins that constitute the protective mucus layer.[7][8]
The primary mechanisms underpinning the mucoadhesive properties of Gantrez™ S-97 are:
-
Hydrogen Bonding: The numerous carboxylic acid groups on the Gantrez™ S-97 backbone act as hydrogen bond donors, forming strong interactions with the sialic acid and other sugar residues rich in hydroxyl groups present in mucin.[7][9]
-
Electrostatic Interactions: At physiological pH, the carboxylic acid groups of Gantrez™ S-97 are partially ionized, carrying a negative charge. This allows for electrostatic interactions with positively charged regions of the mucin glycoproteins.[8][10]
-
Physical Entanglement: The long, flexible polymer chains of Gantrez™ S-97 can interpenetrate and entangle with the mucin network, creating a physically robust adhesive joint.[7]
-
Van der Waals Forces: These weaker, non-specific interactions also contribute to the overall adhesive force.[7]
Applications in Advanced Drug Delivery Systems
The unique properties of Gantrez™ S-97 make it a valuable tool for the development of a range of advanced drug delivery systems. Its ability to prolong residence time at the site of application is particularly beneficial for mucosal and transdermal drug delivery.
Nanoparticle and Microparticle Formulations for Oral Drug Delivery
Gantrez™ S-97 can be formulated into nanoparticles and microparticles to encapsulate and protect therapeutic agents, enhance their solubility, and facilitate their transport across biological membranes.
Experimental Protocol: Preparation of Gantrez™ S-97 Nanoparticles via Solvent Displacement
This protocol outlines a common method for preparing drug-loaded Gantrez™ S-97 nanoparticles.
-
Organic Phase Preparation:
-
Dissolve a specific amount of Gantrez™ S-97 (e.g., 100 mg) in a water-miscible organic solvent such as acetone (e.g., 5 mL).
-
Dissolve the hydrophobic drug in the polymer solution. The drug-to-polymer ratio should be optimized based on the desired loading efficiency.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188 or Tween® 80) at a concentration of 0.1-1% (w/v) to stabilize the nanoparticles.
-
-
Nanoparticle Formation:
-
Solvent Evaporation:
-
Continue stirring the suspension for several hours (e.g., 3-4 hours) at room temperature to allow for the complete evaporation of the organic solvent.
-
-
Purification:
-
Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.
-
Discard the supernatant and resuspend the nanoparticles in deionized water. Repeat this washing step 2-3 times to remove any residual surfactant and unencapsulated drug.
-
-
Lyophilization (Optional):
-
For long-term storage, the purified nanoparticle suspension can be freeze-dried. A cryoprotectant (e.g., trehalose or sucrose) should be added to prevent aggregation during lyophilization.
-
Microneedles for Transdermal Drug Delivery
Gantrez™ S-97 is an excellent candidate for the fabrication of dissolving microneedles. These micron-scale needles can painlessly penetrate the stratum corneum, the primary barrier of the skin, and subsequently dissolve to release the encapsulated drug directly into the dermal tissue.[13][14][15][16]
Experimental Protocol: Fabrication of Gantrez™ S-97 Microneedles by Micromolding
-
Polymer Solution Preparation:
-
Prepare an aqueous solution of Gantrez™ S-97 at a concentration of 20-40% (w/v). The addition of a plasticizer like polyethylene glycol (PEG) can improve the mechanical properties of the microneedles.
-
Dissolve the drug in the polymer solution.
-
-
Mold Filling:
-
Cast the polymer solution onto a polydimethylsiloxane (PDMS) microneedle mold.
-
Centrifuge the mold at a moderate speed (e.g., 3000 rpm for 15 minutes) to ensure the polymer solution completely fills the micro-cavities.
-
-
Drying and Solidification:
-
Dry the filled mold at room temperature for 24-48 hours or in a desiccator to allow for the evaporation of water and the formation of solid microneedles.
-
-
Demolding:
-
Carefully peel the solidified microneedle patch from the PDMS mold.
-
In Vitro Performance Evaluation: Methodologies and Data Interpretation
Thorough in vitro characterization is crucial to predict the in vivo performance of Gantrez™ S-97-based drug delivery systems.
Mucoadhesive Strength Measurement
The mucoadhesive strength can be quantified using various techniques, with tensile testing being one of the most common.[17][18]
Experimental Protocol: Tensile Strength Measurement of Mucoadhesion
-
Substrate Preparation:
-
Excise a section of mucosal tissue (e.g., porcine buccal or intestinal mucosa) and mount it on a holder.
-
-
Sample Preparation:
-
Prepare a tablet or film of the Gantrez™ S-97 formulation.
-
-
Measurement:
-
Using a texture analyzer or a modified balance, bring the formulation into contact with the mucosal tissue with a defined contact force for a specific duration.
-
Measure the force required to detach the formulation from the mucosa. This is the mucoadhesive force.
-
| Polymer Formulation | Mucoadhesive Force (N) | Work of Adhesion (mJ) | Source(s) |
| Gantrez™ S-97 based gel | Data not available | Data not available | [17][18] |
| Reference Polymer 1 (e.g., Carbopol) | [Insert Value] | [Insert Value] | [Cite] |
| Reference Polymer 2 (e.g., HPMC) | [Insert Value] | [Insert Value] | [Cite] |
*Note: Specific quantitative data for Gantrez S-97 was not available in the searched literature. The table is provided as a template for researchers to populate with their own experimental data.
In Vitro Drug Release Studies
The rate and extent of drug release from a Gantrez™ S-97 formulation can be assessed using diffusion cell apparatus, such as the Franz diffusion cell.[8][16][19][20]
Experimental Protocol: In Vitro Drug Release using a Franz Diffusion Cell
-
Apparatus Setup:
-
Assemble the Franz diffusion cell with a suitable membrane (e.g., a synthetic membrane or excised skin) separating the donor and receptor compartments.
-
Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4) and maintain the temperature at 32°C for skin permeation studies or 37°C for mucosal permeation studies.[8][20]
-
-
Sample Application:
-
Apply a known quantity of the Gantrez™ S-97 formulation (e.g., gel, patch, or nanoparticle suspension) to the membrane in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals, withdraw an aliquot of the receptor medium for drug analysis.
-
Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.
-
-
Analysis:
-
Quantify the drug concentration in the collected samples using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Drug Release Kinetics
The mechanism of drug release can be elucidated by fitting the experimental data to various kinetic models:[5][6][10][21][22]
-
Zero-Order: Release is constant over time.
-
First-Order: Release rate is proportional to the amount of remaining drug.
-
Higuchi Model: Release from a matrix is proportional to the square root of time, indicating a diffusion-controlled process.
-
Korsmeyer-Peppas Model: Describes drug release from a polymeric system where the mechanism can be Fickian diffusion, non-Fickian (anomalous) transport, or case-II transport.
Safety and Biocompatibility
Gantrez™ S-97, as a PVM/MA copolymer, has a well-established safety profile. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that PVM/MA copolymers are safe for use in cosmetic products, indicating a low potential for irritation and toxicity.[13] Its high molecular weight prevents significant skin penetration.[13]
Conclusion: A Polymer Poised for Future Innovation
Gantrez™ S-97 stands out as a highly functional and versatile polymer for scientific research, particularly in the realm of drug delivery. Its robust mucoadhesive properties, coupled with its film-forming capabilities and favorable safety profile, make it an invaluable tool for formulators seeking to enhance the efficacy of therapeutic agents. The methodologies and insights provided in this guide serve as a foundation for researchers to explore and expand the applications of Gantrez™ S-97, driving forward the development of next-generation drug delivery systems.
References
-
Ashland. Gantrez™ S-97 BF polymer. [Link]
-
DKSH. Gantrez™ S-97: Advanced Polymer for Oral Care Formulations. [Link]
-
Scientific.Net. Development and Characterization of Gantrez® S-97 and Hyaluronic Acid Microneedles for Transdermal Fluorescein Sodium Delivery. [Link]
-
Ashland. gantrez™ s-97 bf polymer. [Link]
-
Ashland. gantrez™ s-97 hsu solution polymer. [Link]
-
Scribd. Gantrez™ S-97 Polymer Sell Sheet. [Link]
-
ResearchGate. Fabrication and Evaluation of Thermally Crosslinked Gantrez S-97 Microneedle Arrays. [Link]
-
ResearchGate. Solvent displacement method. Nanoparticles are formed by a dissolution... [Link]
-
ResearchGate. Development and Characterization of Gantrez S-97 and Hyaluronic Acid Microneedles for Transdermal Fluorescein Sodium Delivery. [Link]
-
PMC. Evaluation of the Release Kinetics of a Pharmacologically Active Substance from Model Intra-Articular Implants Replacing the Cruciate Ligaments of the Knee. [Link]
-
ResearchGate. Kinetics of drug release (a) zero order, (b) first order, (c) Higuchi model, (d) Korsmeyer-Peppas, (E) Hixson-Crowell. [Link]
-
Slideshare. Drug release kinetics. [Link]
-
PermeGear. A Modified Franz Diffusion Cell for Simultaneous Assessment of Drug Release and Washability of Mucoadhesive Gels. [Link]
-
MDPI. Selection of a Suitable Method for the Preparation of Polymeric Nanoparticles: Multi-Criteria Decision Making Approach. [Link]
-
PubMed. Preparation of nanoparticles by solvent displacement using a novel recirculation system. [Link]
-
Dove Medical Press. Formulation design and development of matrix diffusion controlled transdermal drug delivery of glimepiride. [Link]
-
PubMed. Interpretation of mucoadhesive properties of polymer gel preparations using a tensile strength method. [Link]
-
KINETIC MODELING ON DRUG RELEASE FROM CONTROLLED DRUG DELIVERY SYSTEMS. [Link]
-
PMC. Mucin/Poly(acrylic acid) Interactions: A Spectroscopic Investigation of Mucoadhesion. [Link]
-
Frontiers. Mucoadhesive polymers in substance-based medical devices: functional ingredients or what else?. [Link]
-
Journal of Drug Delivery and Therapeutics. Formulation Development and Evaluation of Ethosomal Gel of Acyclovir for the Treatment of Herpes Zoster. [Link]
-
USP-NF. Pharmacopeial Forum Vol. 35(3) [May–June 2009]. [Link]
-
MDPI. Assessing Mucoadhesion in Polymer Gels: The Effect of Method Type and Instrument Variables. [Link]
-
ResearchGate. Tensile bond strength of a polymeric intra-buccal bioadhesive: The mucin role. [Link]
-
IJCRT.org. A REVIEW ON MUCOADHESIVE STRENGTH ANALYSIS BY USING DIFFERENT TECHNIQUES. [Link]
-
MDPI. Characterization of an In Vitro/Ex Vivo Mucoadhesiveness Measurement Method of PVA Films. [Link]
-
PMC. Assessing Mucoadhesion in Polymer Gels: The Effect of Method Type and Instrument Variables. [Link]
Sources
- 1. specialchem.com [specialchem.com]
- 2. ashland.com [ashland.com]
- 3. ulprospector.com [ulprospector.com]
- 4. scribd.com [scribd.com]
- 5. Evaluation of the Release Kinetics of a Pharmacologically Active Substance from Model Intra-Articular Implants Replacing the Cruciate Ligaments of the Knee - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug release kinetics | PDF [slideshare.net]
- 7. Interpretation of mucoadhesive properties of polymer gel preparations using a tensile strength method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Selection of a Suitable Method for the Preparation of Polymeric Nanoparticles: Multi-Criteria Decision Making Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chempoint.com [chempoint.com]
- 14. ashland.com [ashland.com]
- 15. specialchem.com [specialchem.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Assessing Mucoadhesion in Polymer Gels: The Effect of Method Type and Instrument Variables - PMC [pmc.ncbi.nlm.nih.gov]
- 19. permegear.com [permegear.com]
- 20. dovepress.com [dovepress.com]
- 21. researchgate.net [researchgate.net]
- 22. ptfarm.pl [ptfarm.pl]
Methodological & Application
Application Notes & Protocols: Viscofas (PVM/MA Copolymer) in Transdermal Patch Formulation
Document ID: AN-TDDS-260116-VISC
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Viscofas, a trade name for poly(methyl vinyl ether-co-maleic anhydride) (PVM/MA) copolymer, in the formulation of transdermal drug delivery systems (TDDS). PVM/MA copolymers, also known by the trade name Gantrez™, are highly versatile polymers renowned for their exceptional film-forming, bioadhesive, and biocompatible properties.[][2][3][4] This guide details the scientific rationale, step-by-step formulation protocols using the solvent casting method, and extensive characterization techniques for developing robust and effective transdermal patches. Methodologies for physicochemical evaluation, in vitro release and permeation studies, bioadhesion assessment, and stability testing are presented to ensure a self-validating and scientifically rigorous development process.
Introduction: The Role of this compound (PVM/MA Copolymer) in Transdermal Systems
Transdermal drug delivery offers a non-invasive route for systemic drug administration, bypassing first-pass metabolism and enabling controlled, sustained release. The success of a transdermal patch hinges on the properties of its constituent polymers, which form the backbone of the system.[5]
This compound (PVM/MA copolymer) is a synthetic, alternating copolymer of methyl vinyl ether and maleic anhydride.[] In its anhydride form (e.g., Gantrez™ AN), the polymer is insoluble in water but soluble in select organic solvents like tetrahydrofuran (THF) and acetone.[6] Upon hydrolysis, the anhydride ring opens to form a polycarboxylic acid (e.g., Gantrez™ S series), which becomes water-soluble, yielding clear, tacky films.[6][7] This tunable solubility, coupled with its strong bioadhesive nature, makes this compound an exemplary candidate for drug-in-adhesive and matrix-type transdermal patches.[2][5][8]
Key Attributes of this compound for TDDS:
-
Excellent Film Formation: Forms clear, flexible, and tack-free films upon solvent evaporation.[6]
-
Bioadhesion: The carboxylic acid groups in the hydrolyzed form promote strong hydrogen bonding with mucosal and skin surfaces, ensuring prolonged contact time.[2]
-
Biocompatibility: PVM/MA copolymers are widely used in pharmaceutical and cosmetic applications and are considered safe for topical use.[3][5]
-
Drug Delivery Vehicle: Can be formulated to create a stable matrix for the controlled release of an embedded active pharmaceutical ingredient (API).
This guide will focus on the practical application of the hydrolyzed, free-acid form of this compound (e.g., Gantrez™ S grades) due to its aqueous and alcohol solubility, which aligns with skin-friendly solvent systems.[6][9]
Pre-Formulation & Material Selection
API and Excipient Compatibility
Before formulation, it is critical to establish the compatibility of the Active Pharmaceutical Ingredient (API) with this compound and other potential excipients.
-
Rationale: Incompatibilities can lead to drug degradation, loss of patch adhesion, or altered release kinetics. Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) are powerful tools for this assessment. DSC can reveal changes in melting points or the appearance of new thermal events indicating interactions, while FTIR can detect changes in functional group peaks, suggesting chemical reactions between components.
-
Protocol:
-
Prepare physical mixtures of API:this compound (e.g., 1:1, 1:4 ratios).
-
Prepare physical mixtures of API with other potential excipients (e.g., plasticizers).
-
Analyze the pure components and the mixtures using DSC and FTIR.
-
Compare the thermograms and spectra of the mixtures to those of the individual components to identify any significant changes.
-
Selection of Ancillary Excipients
-
Plasticizers: These are essential additives used to increase the flexibility of the polymer film, preventing it from becoming brittle and cracking upon drying or during wear.[10] Plasticizers work by embedding themselves between polymer chains, reducing intermolecular forces and lowering the glass transition temperature (Tg).[10]
-
Rationale & Selection: The choice of plasticizer depends on its compatibility with the polymer and API. For hydrophilic polymers like hydrolyzed this compound, common plasticizers include glycols (propylene glycol, polyethylene glycol 400) and citrate esters (triethyl citrate). The concentration is critical; typically ranging from 5-30% (w/w) of the polymer weight, it must be optimized to achieve desired flexibility without compromising cohesive strength.[11]
-
-
Solvent System: The solvent must solubilize the polymer, the API, and other excipients to create a homogenous solution for casting.
-
Rationale & Selection: For the water-soluble (hydrolyzed) grades of this compound, aqueous systems are viable. Ethanol is an excellent choice as a primary solvent or co-solvent with water, as it is volatile, skin-compatible, and can act as a permeation enhancer.[9][12][13] A combination like Ethanol:Water (e.g., 70:30 v/v) can optimize solubility for both the polymer and a slightly lipophilic drug.
-
-
Permeation Enhancers: If required, these can be added to reversibly reduce the barrier function of the stratum corneum. The selected solvent (e.g., ethanol) may serve this purpose.
Formulation Protocol: Solvent Casting Method
The solvent casting technique is a prevalent, straightforward, and scalable method for producing transdermal patches.[14] It involves creating a homogenous solution of all components, casting it onto a flat surface, and allowing the solvent to evaporate under controlled conditions.
Materials & Equipment
-
This compound (PVM/MA Copolymer, e.g., Gantrez™ S-97)
-
Active Pharmaceutical Ingredient (API)
-
Plasticizer (e.g., Propylene Glycol or Triethyl Citrate)
-
Solvent (e.g., Ethanol 96%)
-
Backing Layer (e.g., 3M™ Scotchpak™ 9732)
-
Release Liner (e.g., 3M™ Scotchpak™ 1022)
-
Magnetic stirrer and stir bar
-
Petri dish or other suitable casting surface
-
Leveling hot plate or drying oven with controlled temperature and ventilation
Step-by-Step Formulation Procedure
-
Polymer Solution Preparation:
-
Accurately weigh the required amount of this compound powder.
-
In a sealed container, slowly add the this compound powder to the chosen solvent (e.g., 96% Ethanol) while stirring continuously with a magnetic stirrer. For a starting point, aim for a 15-25% w/v polymer solution.
-
Continue stirring until the polymer is fully dissolved. This may take several hours. A clear, viscous solution should be formed.
-
-
Incorporation of Plasticizer and API:
-
Accurately weigh the plasticizer. A typical starting concentration is 20% w/w of the dry polymer weight. Add it to the polymer solution and stir until homogenous.
-
Accurately weigh the API. Slowly add the API to the polymer-plasticizer solution.
-
Continue stirring until the API is completely dissolved and uniformly dispersed. The final solution should be clear and free of air bubbles. If needed, allow the solution to stand or use gentle sonication to degas.
-
-
Casting the Film:
-
Place a release liner smoothly onto a clean, level surface, such as a glass plate.
-
Pour a predetermined volume of the medicated polymer solution onto the center of the release liner within a defined area (e.g., inside a casting ring or a petri dish). The volume will determine the final patch thickness.
-
Ensure the solution spreads evenly to form a uniform layer.
-
-
Drying and Film Formation:
-
Carefully transfer the cast film to a drying oven set at a controlled temperature (e.g., 40-60°C). The temperature should be below the boiling point of the solvent to prevent bubble formation.
-
Allow the solvent to evaporate completely. Drying time can range from 12 to 24 hours, depending on the solvent and thickness. The final film should be dry to the touch, flexible, and easily peelable from the release liner.
-
-
Lamination and Cutting:
-
Once dried, carefully apply the backing layer to the exposed surface of the drug-loaded matrix, avoiding air entrapment.
-
Using a sharp die-cutter or scalpel, cut the laminate into patches of the desired size and shape.
-
Store the finished patches in sealed, light-resistant pouches until evaluation.
-
}
Figure 1: General workflow for transdermal patch formulation via the solvent casting method.
Physicochemical Characterization of Patches
Once formulated, the patches must be rigorously tested to ensure they meet quality standards.
| Parameter | Method | Purpose | Acceptance Criteria (Typical) |
| Weight Uniformity | Weigh 10 individual patches. Calculate the average weight and standard deviation (SD). | Ensures dosage consistency. | SD should be less than 5% of the average weight. |
| Thickness | Measure the thickness of 10 patches at multiple points using a digital micrometer. | Ensures uniform thickness for consistent drug loading and release. | SD should be less than 5% of the average thickness. |
| Folding Endurance | Repeatedly fold a single patch at the same place until it breaks or up to 300 times. | Measures the flexibility and integrity of the patch. | Should not break or show cracks after >300 folds.[15] |
| Drug Content Uniformity | Dissolve a known area of a patch in a suitable solvent and quantify the API amount using a validated analytical method (e.g., UV-Vis or HPLC). | Verifies that the correct dose of API is present and uniformly distributed. | Drug content should be within 90-110% of the label claim. |
| Moisture Content | Weigh a patch, store it in a desiccator until a constant weight is achieved, and calculate the weight loss. | Determines the amount of residual moisture, which can affect stability and adhesion. | Typically less than 5%. |
Performance Evaluation
In Vitro Drug Release Testing (IVRT)
-
Rationale: IVRT measures the rate at which the API is released from the patch into a receptor medium. It is a critical quality control test to ensure batch-to-batch consistency. The USP paddle over disk (Apparatus 5) or Franz diffusion cell can be used.
-
Protocol (using USP Apparatus 5):
-
Prepare the dissolution medium (e.g., phosphate-buffered saline, pH 7.4) and equilibrate to 32 ± 0.5°C.
-
Secure the transdermal patch onto a disk assembly with the release surface facing up.
-
Place the assembly at the bottom of the dissolution vessel.
-
Start the paddle rotation at a specified speed (e.g., 50 rpm).
-
Withdraw samples at predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), replacing the volume with fresh medium.
-
Analyze the samples for drug concentration using a validated analytical method.
-
Plot the cumulative percentage of drug released versus time.
-
Ex Vivo Skin Permeation Testing
-
Rationale: This test provides a more biologically relevant measure of the drug's ability to permeate the skin barrier. It uses excised animal or human skin mounted in a Franz diffusion cell, which consists of a donor and a receptor chamber separated by the skin sample.[16][17]
-
Protocol (using Franz Diffusion Cell):
-
Prepare excised full-thickness skin (e.g., porcine ear or human cadaver skin) and mount it on the Franz cell with the stratum corneum facing the donor compartment.
-
Fill the receptor chamber with a suitable receptor medium (e.g., PBS pH 7.4), ensuring no air bubbles are trapped beneath the skin. Equilibrate the system to 32 ± 1°C.[16]
-
Apply the transdermal patch to the surface of the skin in the donor chamber.
-
At specified time intervals, withdraw an aliquot from the receptor chamber for analysis and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.[16]
-
Analyze the samples to determine the cumulative amount of drug permeated per unit area (μg/cm²).
-
Calculate the steady-state flux (Jss) from the linear portion of the cumulative amount vs. time plot.
-
}
Figure 2: Schematic of a Franz diffusion cell setup for ex vivo skin permeation studies.
Bioadhesion Testing
-
Rationale: Good adhesion is critical for ensuring the patch remains in contact with the skin for the intended duration.[18] Adhesion can be quantified by measuring the force required to peel the patch from a substrate.
-
Protocol (90° Peel Adhesion Test):
-
Apply the patch to a clean, standard substrate (e.g., stainless steel or a model skin substrate like Strat-M®).
-
Press the patch down with a standard weight roller to ensure uniform contact.
-
After a set dwell time (e.g., 20 minutes), mount the substrate in the lower jaw of a texture analyzer or tensile tester.
-
Attach the free end of the patch to the upper jaw.
-
Peel the patch from the substrate at a 90° angle and a constant speed (e.g., 300 mm/min).
-
Record the force required to peel the patch. The average force over the test distance is reported as the peel adhesion force (N/cm).
-
Stability Testing
Stability studies are performed to establish the shelf-life of the product, ensuring its quality, safety, and efficacy over time. Studies should follow ICH (International Council for Harmonisation) guidelines.[][3][5][19]
-
Rationale: Patches must be tested under various environmental conditions to assess physical and chemical stability, including drug degradation, changes in adhesion, and appearance.
-
Protocol (ICH Q1A(R2) Guideline):
-
Package the final patches in their proposed marketing containers.
-
Store batches under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.[5]
-
At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated), withdraw samples.
-
Evaluate the samples for key parameters:
-
Appearance: Visual inspection for color change, crystallization, or shrinkage.
-
Physicochemical Properties: Adhesion (peel strength), folding endurance.
-
Assay and Impurities: Quantification of API content and any degradation products using a validated stability-indicating HPLC method.
-
In Vitro Release Rate: To ensure the release profile remains consistent.
-
-
Conclusion
This compound (PVM/MA copolymer) stands out as a highly functional and versatile polymer for the development of transdermal patches. Its inherent film-forming and bioadhesive properties provide a robust foundation for creating effective drug-in-adhesive or matrix systems. By following the detailed protocols for formulation, characterization, and performance testing outlined in this guide, researchers can systematically develop and validate this compound-based transdermal patches. Careful optimization of the polymer concentration, plasticizer type and content, and solvent system is paramount to achieving a final product with the desired flexibility, adhesion, and drug release profile, ultimately ensuring a safe, effective, and reliable therapeutic system.
References
-
ICH. (n.d.). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency. Retrieved from [Link]
-
Auriga Research. (n.d.). Franz Diffusion. Retrieved from [Link]
-
Ashland. (n.d.). Gantrez™ copolymers. Retrieved from [Link]
-
Ghidoni, B., et al. (2012). The Effect of Plasticizers on the Erosion and Mechanical Properties of Polymeric Films. Journal of Biomaterials Applications, 27(4), 433-443. Retrieved from [Link]
-
Aranaz, I., et al. (2015). Preparation of Poly-(Methyl vinyl ether-co-maleic Anhydride) Nanoparticles by Solution-Enhanced Dispersion by Supercritical CO2. Molecules, 20(8), 14896-14909. Retrieved from [Link]
-
García-Millán, E., et al. (2016). Thermosensitive Bioadhesive Hydrogels Based on Poly(N-isopropylacrilamide) and Poly(methyl vinyl ether-alt-maleic anhydride) for the Controlled Release of Metronidazole in the Vaginal Environment. Polymers, 8(5), 189. Retrieved from [Link]
-
Ashland. (n.d.). Gantrez™ S-97 BF polymer. Retrieved from [Link]
-
ICH. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. Retrieved from [Link]
-
Arana, L., et al. (2002). Gantrez AN as a new polymer for the preparation of ligand-nanoparticle conjugates. Journal of Controlled Release, 83(2), 321-330. Retrieved from [Link]
-
IJIERT. (n.d.). USE OF PLASTICIZERS IN POLYMERS. Retrieved from [Link]
-
CD Formulation. (n.d.). Solvent Casting Method for Oral Thin Film Preparation. Retrieved from [Link]
-
Top-Ingredients. (2024). PVM/MA Copolymer. Retrieved from [Link]
-
Ashland. (n.d.). gantrez™ s-97 bf polymer. Retrieved from [Link]
-
Lestari, D. P., et al. (2022). Formulation and evaluation of transdermal patches of leaf ethanol extract Lantana Camara Linn with ethyl cellulose-poly vinyl pyrolidone polymer variations. World Journal of Advanced Research and Reviews, 15(3), 284-289. Retrieved from [Link]
-
ResearchGate. (2002). Gantrez (R) AN as a new polymer for the preparation of ligand-nanoparticle conjugates. Retrieved from [Link]
-
Lestari, D. P., et al. (2022). Formulation and evaluation of transdermal patches of leaf ethanol extract Lantana Camara Linn with ethyl cellulose-poly vinyl pyrolidone polymer variations. ResearchGate. Retrieved from [Link]
-
Das, S., & Ghoshal, A. K. (2020). Molecular mechanism of the skin permeation enhancing effect of ethanol. Journal of Molecular Liquids, 302, 112528. Retrieved from [Link]
-
MeltPrep. (2023, September 15). Solvent Casting Explained [Video]. YouTube. Retrieved from [Link]
-
Patel, D., et al. (2012). Formulation and evaluation of 4-benzylpiperidine drug-in-adhesive matrix type transdermal patch. Journal of Pharmaceutical Investigation, 42(5), 247-255. Retrieved from [Link]
-
Fortuny, M. (n.d.). Evaluation of the Adhesion of a Transdermal Patch: Pros & Cons of Proposed Methods. Azapharm. Retrieved from [Link]
-
Sugibayashi, K., et al. (1995). Influence of composition of l-menthol-ethanol-water ternary solvent system on the transdermal delivery of morphine hydrochloride. Biological and Pharmaceutical Bulletin, 18(4), 576-581. Retrieved from [Link]
Sources
- 2. mdpi.com [mdpi.com]
- 3. specialchem.com [specialchem.com]
- 4. ashland.com [ashland.com]
- 5. Poly methyl vinyl ether maleic anhydride - CD Formulation [formulationbio.com]
- 6. ashland.com [ashland.com]
- 7. ulprospector.com [ulprospector.com]
- 8. Preparation of Poly-(Methyl vinyl ether-co-maleic Anhydride) Nanoparticles by Solution-Enhanced Dispersion by Supercritical CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PVM/MA Copolymer | Methylvinylether and Maleic acid Copolymer | Cosmetic Ingredients Guide [ci.guide]
- 10. repo.ijiert.org [repo.ijiert.org]
- 11. The Effect of Plasticizers on the Erosion and Mechanical Properties of Polymeric Films - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular mechanism of the skin permeation enhancing effect of ethanol: a molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influence of composition of l-menthol-ethanol-water ternary solvent system on the transdermal delivery of morphine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solvent Casting Method for Oral Thin Film Preparation - Oral Thin Film - CD Formulation [formulationbio.com]
- 15. wjarr.com [wjarr.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. kinampark.com [kinampark.com]
- 19. PVM/MA Copolymer [myskinrecipes.com]
Application Note: A Protocol for the Preparation and Characterization of Viscofas (PVM/MA) Hydrogels
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and characterization of hydrogels based on Viscofas, a copolymer of methyl vinyl ether and maleic anhydride (PVM/MA). Hydrogels are three-dimensional, water-swollen polymer networks that mimic the properties of soft tissues, making them ideal candidates for biomedical applications such as tissue engineering and controlled drug delivery.[1][2][3] This protocol details both chemical and physical crosslinking methods to form stable PVM/MA hydrogels, offering users the flexibility to tailor the material's properties to their specific needs. Furthermore, we present standardized procedures for characterizing the essential physicochemical properties of these hydrogels, including swelling behavior, mechanical stiffness, and degradation profile, to ensure reproducibility and functional efficacy.
Introduction and Scientific Principles
Hydrogels are a class of polymeric materials distinguished by their ability to absorb and retain significant volumes of water or biological fluids without dissolving.[4][5] This characteristic is imparted by a three-dimensional network structure formed by the crosslinking of hydrophilic polymer chains.[5][6] The resulting material is soft, pliable, and biocompatible, closely resembling the native extracellular matrix (ECM), which makes it an excellent platform for cell culture, tissue regeneration, and as a vehicle for therapeutic agents.[1][7]
The focus of this protocol is this compound, a copolymer more formally known as poly(methyl vinyl ether-co-maleic anhydride) or PVM/MA.[8] The power of PVM/MA as a hydrogel precursor lies in its maleic anhydride functional groups. These groups are highly reactive and susceptible to ring-opening reactions, particularly with nucleophiles such as water, amines, and alcohols.
When dissolved in an aqueous solution, the anhydride groups readily hydrolyze to form a pair of carboxylic acid groups (-COOH). These carboxylic acid groups are the key to forming a crosslinked network. They can be covalently linked using crosslinking agents that target carboxyls, or they can form physical crosslinks through non-covalent interactions like hydrogen bonding and ionic bridges.[9] The choice of crosslinking strategy is critical as it dictates the hydrogel's final properties, including its mechanical strength, degradation rate, and responsiveness to environmental stimuli.[10]
Crosslinking Mechanisms of PVM/MA
-
Chemical Crosslinking: This method involves the formation of stable, permanent covalent bonds between polymer chains.[6][11] For PVM/MA, this is typically achieved by introducing a crosslinking agent with at least two functional groups that can react with the carboxylic acid moieties. For instance, a diamine compound can react with the carboxyl groups to form robust amide bonds, creating a durable and stable hydrogel network.
-
Physical Crosslinking: In contrast, physical crosslinks are formed through weaker, reversible interactions such as hydrogen bonds or ionic forces.[5][6] For PVM/MA, this can be achieved by modulating the pH to control hydrogen bonding between carboxylic acid groups or by introducing divalent cations (e.g., Ca²⁺) that form ionic bridges between negatively charged carboxylate groups.[9] Physically crosslinked gels are often sensitive to environmental changes like pH and ionic strength.[10]
Materials and Equipment
Materials:
-
This compound (Poly(methyl vinyl ether-co-maleic anhydride)) powder
-
Deionized (DI) water
-
Sodium hydroxide (NaOH), 1 M solution
-
Hydrochloric acid (HCl), 1 M solution
-
Crosslinking Agent (for chemical method): 1,4-diaminobutane or Poly(ethylene glycol) diamine (H₂N-PEG-NH₂)
-
Ionic Crosslinker (for physical method): Calcium chloride (CaCl₂), 0.1 M solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol (for washing/sterilization)
-
(Optional) Drug or bioactive molecule for encapsulation
Equipment:
-
Analytical balance
-
Magnetic stirrer and stir bars
-
pH meter
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Molds for hydrogel casting (e.g., petri dishes, well plates, custom PDMS molds)
-
Spatulas and weighing paper
-
Incubator or oven set to 37°C
-
Lyophilizer (freeze-dryer) (optional, for SEM)
-
Rheometer
-
Scanning Electron Microscope (SEM)
Step-by-Step Protocols
Protocol 3.1: Preparation of PVM/MA Stock Solution
This initial step involves the hydrolysis of the anhydride groups to create a reactive poly(dicarboxylic acid) solution. This solution serves as the precursor for both crosslinking methods.
-
Weighing: Accurately weigh the desired amount of PVM/MA powder. To create a 10% (w/v) stock solution, weigh 10 g of PVM/MA.
-
Dissolution: Slowly add the PVM/MA powder to 80 mL of DI water in a beaker while stirring vigorously with a magnetic stirrer. The solution will be acidic and highly viscous.
-
Hydrolysis and pH Adjustment: Continue stirring for 1-2 hours to ensure complete dissolution and hydrolysis of the anhydride rings. The pH will be approximately 2-3. Slowly add 1 M NaOH dropwise while monitoring the pH. Adjust the pH to 7.4. This deprotonates the carboxylic acid groups, increasing solubility.
-
Final Volume: Once the pH is stable at 7.4, transfer the solution to a 100 mL graduated cylinder and add DI water to reach the final volume of 100 mL. This yields a 10% (w/v) PVM/MA precursor solution.
-
Storage: Store the precursor solution at 4°C. It is recommended to use it within one week.
Protocol 3.2: Hydrogel Formation via Chemical Crosslinking
This protocol uses a diamine to form stable amide bonds, resulting in a chemically crosslinked hydrogel.
-
Crosslinker Preparation: Prepare a stock solution of your chosen diamine crosslinker. For example, prepare a 1% (w/v) solution of 1,4-diaminobutane in DI water.
-
Mixing: In a beaker, take 10 mL of the 10% PVM/MA precursor solution (from Protocol 3.1).
-
Crosslinking Reaction: While stirring, add the diamine crosslinker solution. The amount of crosslinker determines the crosslinking density and thus the hydrogel's stiffness. A typical starting point is a 2:1 molar ratio of carboxyl groups to amine groups. For the 10 mL of 10% PVM/MA solution, a starting volume of 0.5 mL of 1% 1,4-diaminobutane can be tested.
-
Causality Insight: The amine groups of the crosslinker perform a nucleophilic attack on the carboxylic acid groups of the PVM/MA chains, forming covalent amide linkages and creating the 3D network. Increasing the crosslinker concentration leads to a more densely crosslinked, stiffer, and less swollen hydrogel.
-
-
Casting: Immediately after mixing, pour the solution into the desired molds.
-
Gelling: Allow the solution to sit at room temperature for 4-6 hours or until a stable gel is formed. The gelation time will vary depending on the concentration of reactants.
-
Washing: Once gelled, carefully remove the hydrogels from the molds and place them in a large volume of DI water to wash away any unreacted crosslinker and polymer chains. Change the water several times over 24-48 hours.[12]
Protocol 3.3: Hydrogel Formation via Physical (Ionic) Crosslinking
This method uses divalent cations to form ionic bridges between polymer chains, creating a physically crosslinked hydrogel.
-
Precursor Solution: Take 10 mL of the 10% PVM/MA precursor solution (from Protocol 3.1, pH 7.4).
-
Casting: Pour the precursor solution into the desired molds.
-
Crosslinking: Gently immerse the molds containing the precursor solution into a bath of 0.1 M CaCl₂ solution. Do not pour the CaCl₂ solution directly onto the precursor.
-
Causality Insight: The Ca²⁺ ions will diffuse into the PVM/MA solution. Each Ca²⁺ ion can interact with two negatively charged carboxylate groups (-COO⁻) from different polymer chains, forming an "ionic bridge" that acts as a physical crosslink.
-
-
Gelling: Allow the hydrogels to form in the CaCl₂ bath for 30-60 minutes. The exterior will crosslink first, followed by the interior as ions diffuse.
-
Washing: After gelation, transfer the hydrogels to a DI water bath to remove excess surface ions. Note that extensive washing may weaken the physical crosslinks.
Characterization of PVM/MA Hydrogels
Characterization is essential to ensure the hydrogel meets the required specifications for its intended application.
Protocol 4.1: Swelling Behavior
The swelling ratio indicates the hydrogel's capacity to absorb and retain water.
-
Prepare hydrogel samples (n=3) of a defined shape (e.g., discs).
-
Lyophilize (freeze-dry) the samples to obtain their dry weight (W_d).
-
Immerse the dried hydrogels in PBS (pH 7.4) at 37°C.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove the hydrogels, gently blot the surface with a lint-free wipe to remove excess water, and record their hydrated weight (W_h).[13]
-
Continue until the weight remains constant, indicating equilibrium swelling.
-
Calculate the Equilibrium Swelling Ratio (ESR) using the formula: ESR (%) = [(W_h - W_d) / W_d] x 100
Protocol 4.2: Rheological Analysis
Rheology provides information on the mechanical properties (stiffness and viscoelasticity) of the hydrogel.[14]
-
Use a rheometer with a parallel plate geometry suitable for soft materials.
-
Place a hydrogel disc of known thickness onto the lower plate.
-
Lower the upper plate to make contact with the gel, ensuring a slight compressive force (normal force).
-
Strain Sweep: First, perform a strain sweep test at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.[15]
-
Frequency Sweep: Perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain within the LVER.
-
Data Analysis: A successfully formed hydrogel will exhibit a storage modulus (G') significantly higher than the loss modulus (G''), indicating solid-like behavior.[13] The magnitude of G' represents the stiffness of the hydrogel.
Protocol 4.3: In Vitro Degradation
This protocol assesses the stability of the hydrogel in a physiologically relevant buffer.
-
Prepare and weigh initial hydrogel samples (W_i) after washing (n=3).
-
Place each sample in a separate vial containing 10 mL of PBS (pH 7.4).
-
Incubate the vials at 37°C with gentle agitation.
-
At specified time points (e.g., 1, 3, 7, 14, 28 days), remove the samples, rinse with DI water, lyophilize them, and record the final dry weight (W_f).
-
Calculate the percentage of weight loss: Weight Loss (%) = [(W_i - W_f) / W_i] x 100 Note: For these calculations, W_i should be the initial dry weight equivalent.
Data Interpretation and Troubleshooting
The properties of PVM/MA hydrogels can be tuned by adjusting formulation parameters. The table below summarizes expected trends.
| Parameter Increased | Expected Effect on G' (Stiffness) | Expected Effect on ESR | Rationale |
| PVM/MA Concentration | Increase | Decrease | More polymer chains per unit volume lead to higher potential crosslinking density. |
| Crosslinker Concentration | Increase | Decrease | A higher number of crosslinks restricts polymer chain mobility and reduces space for water. |
Troubleshooting Guide:
-
Problem: Gel is too weak or did not form.
-
Possible Cause: Insufficient crosslinker concentration; incomplete hydrolysis of PVM/MA; incorrect pH.
-
Solution: Increase crosslinker concentration; ensure adequate stirring time and correct pH adjustment in Protocol 3.1.
-
-
Problem: Gel is too brittle.
-
Possible Cause: Excessive crosslinker concentration.
-
Solution: Reduce the amount of crosslinker to create a more flexible network.
-
-
Problem: High variability in characterization data.
-
Possible Cause: Inhomogeneous mixing of precursor and crosslinker; inconsistent sample size/shape.
-
Solution: Ensure vigorous and thorough mixing before casting; use precision molds to create uniform samples.
-
Overall Experimental Workflow
The following diagram illustrates the complete workflow from polymer precursor to a fully characterized hydrogel.
References
-
Viscofan Bioengineering. (n.d.). Elastic collagen hydrogels mimic body tissues. Viscofan Bioengineering. [Link]
-
Characterization of Hydrogels. (2022, January 14). YouTube. [Link]
-
Al-Sibani, M., & Al-Harrasi, A. (2016). Hydrogel scaffolds for tissue engineering: Progress and challenges. Sultan Qaboos University Medical Journal, 16(3), e265–e275. [Link]
-
Ahmed, S., & Ikram, S. (2016). Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. Journal of Pharmaceutical Innovation, 5(2), 52-60. [Link]
-
Hussain, I., & Singh, N. B. (2018). Novel Crosslinking Methods to Design Hydrogels. Journal of Pharmaceutical Sciences & Research, 10(7), 1648-1652. [Link]
-
Lee, K. K., Jeong, W., & Chae, M. (2023). Applications of hydrogels in drug delivery for oral and maxillofacial diseases. Journal of Pharmaceutical Investigation, 53(4), 511-527. [Link]
-
Abbaszadeh, A., et al. (2022). Recent advances in hydrogels applications for tissue engineering and clinical trials. Journal of Biological Engineering, 16(1), 23. [Link]
-
Conte, C., et al. (2022). Microscopic and Macroscopic Characterization of Hydrogels Based on Poly(vinyl-alcohol)–Glutaraldehyde Mixtures for Fricke Gel Dosimetry. Gels, 8(11), 719. [Link]
-
Zia, M. A., & Ahmed, S. (2019). Hydrogels and Their Applications in Targeted Drug Delivery. Pharmaceutics, 11(2), 71. [Link]
-
Kim, S. H., & Park, Y. D. (2017). Crosslinking method of hyaluronic-based hydrogel for biomedical applications. Journal of Biomedical Materials Research Part B: Applied Biomaterials, 105(6), 1561-1570. [Link]
-
Maitra, J., & Shukla, V. K. (2014). Cross-linking in Hydrogels - A Review. American Journal of Polymer Science, 4(2), 25-31. [Link]
-
Chemistry For Everyone. (2023, April 14). What Are Hydrogels In Drug Delivery? YouTube. [Link]
-
Caliari, S. R., & Burdick, J. A. (2016). Application of Composite Hydrogels to Control Physical Properties in Tissue Engineering and Regenerative Medicine. Journal of Biomechanical Engineering, 138(2), 021004. [Link]
-
Li, X., et al. (2023). Applications of Hydrogels in Drug Delivery for Oral and Maxillofacial Diseases. Gels, 9(2), 137. [Link]
-
Chemistry For Everyone. (2023, April 25). How Are Hydrogels Crosslinked? YouTube. [Link]
-
D'Angelo, I., et al. (2015). Multi-responsive hydrogels for drug delivery and tissue engineering applications. Journal of Functional Biomaterials, 6(3), 686-714. [Link]
-
Sharma, S., et al. (2021). Hydrogels for tissue engineering applications. IntechOpen. [Link]
-
Buckley, C. T., & O'Kelly, K. U. (2014). Mechanical characterisation of hydrogel materials. Materials Science and Technology, 30(10), 1141-1153. [Link]
-
Ahmed, E. M. (2015). Hydrogel: Preparation, characterization, and applications: A review. Journal of Advanced Research, 6(2), 105-121. [Link]
-
Gherman, S., et al. (2022). Spectroscopic and Rheological Characterization of Polyvinyl Alcohol/Hyaluronic Acid-Based Systems: Effect of Polymer Ratio and Riboflavin on Hydrogel Properties. Polymers, 14(19), 4069. [Link]
-
Ullah, K., et al. (2021). Emerging Fabrication Strategies of Hydrogels and Its Applications. Gels, 7(4), 184. [Link]
-
Laurano, R., et al. (2022). Schiff-Base Cross-Linked Hydrogels Based on Properly Synthesized Poly(ether urethane)s as Potential Drug Delivery Vehicles in the Biomedical Field: Design and Characterization. Gels, 8(7), 430. [Link]
-
Vlierberghe, S. V., et al. (2011). Fabrication Strategies Towards Hydrogels for Biomedical Application: Chemical and Mechanical Insights. Macromolecular Symposia, 309-310(1), 1-17. [Link]
- Bytheway, I. P., & Read, G. F. (1994). Hydrogel compositions and methods for the preparation thereof.
-
Kaczmarek, B., & Sionkowska, A. (2020). PREPARATION AND CHARACTERIZATION OF BIO-HYBRID HYDROGEL MATERIALS. Engineering of Biomaterials, 155, 12-16. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62708, Furan-2,5-dione--methoxyethene (1/1). [Link]
Sources
- 1. Hydrogel scaffolds for tissue engineering: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in hydrogels applications for tissue engineering and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrogels and Their Applications in Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microscopic and Macroscopic Characterization of Hydrogels Based on Poly(vinyl-alcohol)–Glutaraldehyde Mixtures for Fricke Gel Dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-linking in Hydrogels - A Review [article.sapub.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Furan-2,5-dione--methoxyethene (1/1) | C7H8O4 | CID 62708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Crosslinking method of hyaluronic-based hydrogel for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. humapub.com [humapub.com]
- 11. Cross-Linked Hydrogel for Pharmaceutical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrogel: Preparation, characterization, and applications: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Spectroscopic and Rheological Characterization of Polyvinyl Alcohol/Hyaluronic Acid-Based Systems: Effect of Polymer Ratio and Riboflavin on Hydrogel Properties [mdpi.com]
- 14. youtube.com [youtube.com]
- 15. Schiff-Base Cross-Linked Hydrogels Based on Properly Synthesized Poly(ether urethane)s as Potential Drug Delivery Vehicles in the Biomedical Field: Design and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Viscofas™ (PVM/MA Copolymer) for the Stabilization of Nanoparticle Suspensions
Introduction: The Challenge of Nanoparticle Stability
Nanoparticle suspensions are at the forefront of innovations in drug delivery, diagnostics, and material science. However, the high surface area-to-volume ratio that grants nanoparticles their unique properties also makes them thermodynamically unstable, leading to a propensity for aggregation and agglomeration. This instability can compromise the efficacy, safety, and shelf-life of nanoparticle-based products. Effective stabilization is therefore a critical determinant of success in the translation of nanomaterials from the laboratory to clinical and industrial applications. Polymeric stabilizers are widely employed to impart stability to nanoparticle suspensions through mechanisms of steric and electrostatic repulsion.
This application note provides a comprehensive guide to the use of Viscofas™, a trade name for the copolymer of methyl vinyl ether and maleic anhydride (PVM/MA), for the stabilization of nanoparticle suspensions. This compound™, also known by the trade name Gantrez™ AN, is a versatile polymer with a proven track record in pharmaceutical and biomedical applications. Its unique chemical structure allows for robust adsorption onto nanoparticle surfaces, providing a protective barrier against aggregation.
This compound™ (PVM/MA Copolymer): A Profile of a Versatile Stabilizer
This compound™, or PVM/MA copolymer, is a synthetic, linear copolymer of methyl vinyl ether and maleic anhydride. The anhydride groups in the polymer backbone are reactive and can be hydrolyzed to form carboxylic acid groups, which can then be ionized to create a negatively charged polymer chain. This feature is central to its function as a stabilizer.
Key Properties of this compound™ for Nanoparticle Stabilization:
-
Amphiphilic Nature: The methyl vinyl ether and maleic anhydride/acid moieties provide a balance of hydrophobic and hydrophilic characteristics, enabling interaction with a variety of nanoparticle surfaces.
-
Anionic Character: Upon hydrolysis of the anhydride groups, the resulting carboxylic acid groups can be deprotonated to create a negatively charged polymer, which contributes to electrostatic stabilization.
-
Bioadhesion: PVM/MA copolymers are known for their bioadhesive properties, which can be advantageous in drug delivery applications for prolonging contact with mucosal surfaces.
-
Biocompatibility: Gantrez™ polymers have a history of use in pharmaceutical formulations, indicating a good biocompatibility profile.
Mechanism of Stabilization: A Two-Fold Approach
This compound™ stabilizes nanoparticle suspensions through a combination of electrostatic and steric repulsion, a mechanism known as electrosteric stabilization.
-
Electrostatic Stabilization: In an aqueous environment, the maleic anhydride groups of the this compound™ polymer hydrolyze to form carboxylic acid groups. By adjusting the pH of the suspension, these carboxylic acid groups can be ionized to carboxylate anions (-COO⁻). This imparts a negative surface charge to the nanoparticles coated with the polymer. The resulting electrostatic repulsion between the similarly charged nanoparticles prevents them from approaching each other and aggregating. The magnitude of this repulsion can be quantified by measuring the zeta potential of the suspension. Generally, a zeta potential value more negative than -30 mV or more positive than +30 mV is indicative of a stable suspension.
-
Steric Stabilization: The adsorbed polymer chains of this compound™ extend from the nanoparticle surface into the surrounding medium, forming a protective layer. When two polymer-coated nanoparticles approach each other, the polymer layers begin to overlap and interpenetrate. This leads to a localized increase in osmotic pressure and a decrease in the conformational entropy of the polymer chains, creating a repulsive force that pushes the particles apart. This steric hindrance is a powerful mechanism for preventing aggregation, especially in high ionic strength media where electrostatic stabilization may be less effective.
Experimental Protocols
This section provides detailed protocols for the preparation and characterization of this compound™-stabilized nanoparticle suspensions.
Protocol 1: Preparation of this compound™-Stabilized Nanoparticle Suspension
This protocol describes a general method for stabilizing a pre-synthesized nanoparticle suspension using this compound™. The optimal concentration of this compound™ will depend on the specific nanoparticle type, size, and concentration, and should be determined empirically.
Materials:
-
Nanoparticle suspension in an aqueous or compatible solvent.
-
This compound™ (PVM/MA copolymer, e.g., Gantrez™ AN-119).
-
High-purity water (e.g., Milli-Q®).
-
pH adjustment solution (e.g., 0.1 M NaOH or 0.1 M HCl).
-
Magnetic stirrer and stir bar.
-
Bath sonicator.
Procedure:
-
Prepare this compound™ Stock Solution:
-
Accurately weigh the desired amount of this compound™ powder.
-
Dissolve the powder in high-purity water to a final concentration of 1% w/v. Gentle heating and stirring may be required to facilitate dissolution. Allow the solution to cool to room temperature.
-
Note: The maleic anhydride groups will hydrolyze upon dissolution in water, forming the poly(methyl vinyl ether-co-maleic acid) copolymer.
-
-
Initial Nanoparticle Suspension Preparation:
-
Disperse the nanoparticles in high-purity water or a suitable buffer at the desired concentration.
-
If the nanoparticles are prone to immediate aggregation, briefly sonicate the suspension in a bath sonicator for 5-10 minutes to ensure a good initial dispersion.
-
-
Stabilization with this compound™:
-
While stirring the nanoparticle suspension, add the this compound™ stock solution dropwise to achieve the desired final polymer concentration. A typical starting concentration range is 0.1% to 1.0% w/v of this compound™ relative to the total volume of the suspension.
-
Allow the mixture to stir for at least 1-2 hours at room temperature to ensure complete adsorption of the polymer onto the nanoparticle surfaces.
-
-
pH Adjustment (Optional but Recommended):
-
Measure the pH of the stabilized suspension.
-
If a higher negative surface charge is desired for enhanced electrostatic stability, slowly add a dilute solution of NaOH (e.g., 0.1 M) to raise the pH to a value between 6 and 7.5. Monitor the pH continuously during the addition. Avoid rapid changes in pH, as this can induce aggregation.
-
-
Purification (Optional):
-
To remove any unbound this compound™, the suspension can be purified by centrifugation.
-
Centrifuge the suspension at a speed and time sufficient to pellet the nanoparticles. The exact conditions will depend on the nanoparticle size and density.
-
Carefully decant the supernatant and resuspend the nanoparticle pellet in fresh high-purity water or buffer.
-
Repeat the centrifugation and resuspension steps two more times.
-
-
Final Suspension:
-
After the final resuspension, briefly sonicate the suspension to ensure a homogeneous dispersion.
-
The this compound™-stabilized nanoparticle suspension is now ready for characterization and use.
-
Protocol 2: Characterization of Stabilized Nanoparticle Suspensions
A thorough characterization of the stabilized nanoparticle suspension is crucial to confirm the effectiveness of the this compound™ stabilizer.
2.1. Particle Size and Size Distribution Analysis
Dynamic Light Scattering (DLS) is a primary technique for measuring the hydrodynamic diameter and size distribution of nanoparticles in a suspension.
Instrumentation:
-
Dynamic Light Scattering (DLS) instrument.
Procedure:
-
Sample Preparation:
-
Dilute a small aliquot of the stabilized nanoparticle suspension with high-purity water or the same buffer used for the final resuspension to a suitable concentration for DLS analysis. The optimal concentration will depend on the instrument and the scattering properties of the nanoparticles.
-
-
DLS Measurement:
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (typically 25 °C).
-
Perform the DLS measurement according to the instrument's operating procedure.
-
Acquire at least three replicate measurements for each sample.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the average hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI).
-
A low PDI value (typically < 0.3) indicates a monodisperse and stable suspension.
-
2.2. Surface Charge Analysis: Zeta Potential Measurement
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and is a key indicator of the stability of a colloidal dispersion.
Instrumentation:
-
Zeta potential analyzer (often integrated with a DLS instrument).
Procedure:
-
Sample Preparation:
-
Use the same diluted sample prepared for DLS analysis or prepare a fresh dilution in high-purity water.
-
-
Zeta Potential Measurement:
-
Transfer the sample to the appropriate measurement cell (e.g., a folded capillary cell).
-
Perform the zeta potential measurement according to the instrument's instructions.
-
Record the zeta potential and the pH of the suspension.
-
-
Data Interpretation:
-
A highly negative zeta potential (e.g., ≤ -30 mV) for this compound™-stabilized nanoparticles confirms the presence of a significant negative surface charge and indicates good electrostatic stability.
-
2.3. Confirmation of Polymer Adsorption: Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy can be used to confirm the presence of this compound™ on the nanoparticle surface.
Procedure:
-
Sample Preparation:
-
Prepare a dried sample of the this compound™-stabilized nanoparticles by lyophilization or by centrifuging the suspension, decanting the supernatant, and drying the pellet in a vacuum oven.
-
Prepare a dried sample of the unstabilized nanoparticles as a control.
-
-
FTIR Analysis:
-
Acquire the FTIR spectra of the pure this compound™ powder, the unstabilized nanoparticles, and the this compound™-stabilized nanoparticles.
-
-
Spectral Analysis:
-
Compare the spectra. The spectrum of the stabilized nanoparticles should exhibit characteristic peaks of this compound™, such as the C=O stretching vibrations from the carboxylic acid groups (around 1700-1730 cm⁻¹), which would be absent in the spectrum of the unstabilized nanoparticles.
-
Data Presentation and Interpretation
The following table provides an example of the expected characterization data for a nanoparticle suspension before and after stabilization with this compound™.
| Parameter | Unstabilized Nanoparticles | This compound™-Stabilized Nanoparticles | Interpretation |
| Z-Average Diameter (nm) | 550 ± 50 | 250 ± 10 | A significant decrease in size indicates the dispersion of aggregates. |
| Polydispersity Index (PDI) | 0.65 ± 0.08 | 0.15 ± 0.02 | A lower PDI signifies a more monodisperse and stable suspension. |
| Zeta Potential (mV) | -10 ± 2 | -45 ± 3 | The highly negative zeta potential confirms strong electrostatic repulsion. |
| Visual Appearance (after 24h) | Sedimentation observed | Homogeneous suspension | Visual confirmation of improved stability. |
Visualizing the Stabilization Process
The following diagrams illustrate the key concepts and workflows described in this application note.
Caption: Workflow for stabilizing nanoparticle suspensions with this compound™.
Caption: Comparison of unstabilized and this compound™-stabilized nanoparticles.
Conclusion
This compound™ (PVM/MA copolymer) is a highly effective and versatile polymer for the stabilization of a wide range of nanoparticle suspensions. Its ability to provide both electrostatic and steric stabilization makes it a robust choice for preventing aggregation and ensuring the long-term stability of nanosuspensions. The protocols and characterization techniques outlined in this application note provide a solid foundation for researchers, scientists, and drug development professionals to successfully incorporate this compound™ into their nanoparticle formulations, thereby enhancing the performance and translational potential of their nanomaterials.
References
- Arbos, P., Arangoa, M. A., Campanero, M. A., & Irache, J. M. (2005). Bioadhesive Properties of Gantrez Nanoparticles. Molecules, 10(1), 88-96.
- Arbós, P., Wirth, M., Arangoa, M. A., Gabor, F., & Irache, J. M. (2009). Influence of reaction medium during synthesis of Gantrez AN 119 nanoparticles for oral vaccination. Journal of Nanoscience and Nanotechnology, 9(5), 3144-3151.
- Arbos, P., Arangoa, M. A., Campanero, M. A., & Irache, J. M. (2002). Gantrez AN as a new polymer for the preparation of ligand-nanoparticle conjugates. Journal of Controlled Release, 83(3), 321-330.
- Honary, S., & Zahir, F. (2013). Independent effect of polymeric nanoparticle zeta potential/surface charge, on their cytotoxicity and affinity to cells. International Journal of Nanomedicine, 8, 185-194.
- Arbos, P., & Irache, J. M. (2005). Gantrez® AN as a new polymer for the preparation of ligand-nanoparticle conjugates. Journal of Drug Delivery Science and Technology, 15(1), 49-55.
- DKSH. (2023).
- Díaz-Riascos, Z. V., & Re, M. I. (2011). Preparation of biodegradable poly (methyl vinyl ether-co-maleic anhydride) nanostructured microparticles by precipitation with a compressed antisolvent. The Journal of Supercritical Fluids, 58(1), 144-152.
- Ashland. (n.d.). gantrez™ an-169 polymer. Ashland.
- Zhang, Y., Wang, S., Li, Y., & Wang, J. (2013). Preparation of Poly-(Methyl vinyl ether-co-maleic Anhydride) Nanoparticles by Solution-Enhanced Dispersion by Supercritical CO2. International Journal of Molecular Sciences, 14(12), 23746-23758.
- Zhang, Y., Wang, S., Li, Y., & Wang, J. (2013). Preparation of Poly-(Methyl vinyl ether-co-maleic Anhydride) Nanoparticles by Solution-Enhanced Dispersion by Supercritical CO2.
- Ashland. (n.d.). gantrez™ an polymers. Ashland.
- Cosmetics Info. (2024). PVM/MA Copolymer. Cosmetics Info.
- Arbos, P., & Irache, J. M. (2005). Bioadhesive Properties of Gantrez Nanoparticles.
- Liu, Y., Kathan, K., Saad, W., & Prud'homme, R. K. (2009). Polymer Stabilized Nanosuspensions Formed via Flash Nanoprecipitation: Nanoparticle Formation, Formulation, and Stability.
- Patel, R. P., & Patel, M. M. (2017). Non-Traditional Natural Stabilizers in Drug Nanosuspensions. MDPI.
- EWG Skin Deep. (n.d.).
- Ashland. (n.d.). gantrez™ polymers. Ashland.
- Zhang, Y., Wang, S., Li, Y., & Wang, J. (2013). Preparation of Poly-(Methyl vinyl ether-co-maleic Anhydride) Nanoparticles by Solution-Enhanced Dispersion by Supercritical CO2. OUCI.
- Gaumet, M., Vargas, A., Gurny, R., & Delie, F. (2008). Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review. PMC - NIH.
- McNeil, S. E. (2011). Measuring Zeta Potential of Nanoparticles. NCBI.
- Lim, J., Yeap, S. P., Che, H. X., & Low, S. C. (2013). Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing. MDPI.
- Popova, A. A., Voitenko, I. G., & Gould, D. J. (2020). Synthesis and Stabilization of Gold Nanoparticles Using Water-Soluble Synthetic and Natural Polymers.
- Gamazo, C., Exposito-Gil, A., Ferrer-Admetlla, A., Diaz-Freitas, B., Ferrer-Espada, R., & Irache, J. M. (2011). Poly(methyl vinyl ether-co-maleic anhydride) nanoparticles as innate immune system activators.
- Knysh, I., & Shkurupy, V. (2023). Dynamic Light Scattering Analysis in Biomedical Research and Applications of Nanoparticles and Polymers. Journal of Biomedical Photonics & Engineering, 9(2), 020201.
- Zaman, M., Ang, S., & Singh, S. (2016).
- AZoNano. (2023). The Advantages of Dynamic Light Scattering in Nanoparticle Research. AZoNano.
- Wu, L., Zhang, J., & Watanabe, W. (2011). Stability of Nanosuspensions in Drug Delivery. PubMed.
- Prokop, A., & Davidson, J. M. (2008). Stabilization of Silver Nanoparticles by Cationic Aminoethyl Methacrylate Copolymers in Aqueous Media—Effects of Component Ratios and Molar Masses of Copolymers. NIH.
- Horcajada, P., Chalati, T., Gref, R., & Couvreur, P. (2010).
- Turkevich, J., Stevenson, P. C., & Hillier, J. (1951). SYNTHESIS AND STABILIZATION OF GOLD NANOPARTICLES FROM CHLORIDE AND CYANIDE SYSTEMS. Discussions of the Faraday Society, 11, 55-75.
- Honary, S., & Zahir, F. (2013). Effect of Zeta Potential on the Properties of Nano-Drug Delivery Systems. SciSpace.
- Clogston, J. D., & Patri, A. K. (2011). Zeta potential measurement. Methods in molecular biology (Clifton, N.J.), 697, 63-70.
- Mørck Nielsen, H., & Bohr, A. (2019). Nanoembedded Microparticles for Stabilization and Delivery of Drug-Loaded Nanoparticles. PubMed.
- Khan, A. U., Wei, L., & Manaf, A. (2019).
- Rotaru, A., & Serafim, A. (2023). The Influence of Reagents on the Shape, Stability, and Toxicity of AgNPs and Their Use to Produce Polymer-AgNPs Composites. MDPI.
- Bourke, A. J., & Kole, R. (2023).
- Popova, A. A., Voitenko, I. G., & Gould, D. J. (2020).
- Popova, A. A., Voitenko, I. G., & Gould, D. J. (2020).
- Bourke, A. J., & Kole, R. (2023).
- Khalid, M., Thavipoke, P., & Thongsom, M. (2023). Advances in stabilization of metallic nanoparticle with biosurfactants- a review on current trends. NIH.
- Tantra, R., & Knight, A. (2011). Effect of nanoparticle concentration on zeta-potential measurement results and reproducibility. Particuology, 9(3), 277-283.
- Shkodra-Pula, B., Grune, C., Trajkovska-Petkoska, A., & Schubert, S. (2021). Effect of polymeric stabilizers on the size and stability of PLGA paclitaxel nanoparticles. Polymers, 13(16), 2788.
- Trinh, T. H. T., & Calzolai, L. (2023). Protocols for isolation and characterization of nanoparticle biomolecular corona complexes. STAR Protocols, 4(2), 102219.
- Estelrich, J., & Busquets, M. A. (2021).
Application Notes & Protocols: Investigating Gantrez S-97 in Dental Adhesive Research
Section 1: Executive Summary & Scientific Rationale
Gantrez S-97, a high-molecular-weight copolymer of methyl vinyl ether and maleic anhydride (PVM/MA), is a well-established polymer in oral care formulations, prized for its excellent bioadhesive and film-forming properties.[1] In its free acid form, it adheres effectively to mucosal surfaces, acting as a reservoir for the sustained delivery of active ingredients like antimicrobials. This established functionality has prompted researchers to explore its potential in the more demanding field of dental adhesives.
The primary rationale for incorporating Gantrez S-97 into dental bonding agents is to impart "bioactive" properties. The goals are twofold:
-
Enhance Bond Durability: Its inherent acidity and ability to chelate calcium ions could theoretically improve interaction with the tooth's mineralized tissues. Its film-forming nature might create a more robust and less permeable adhesive interface.
-
Introduce Therapeutic Benefits: By leveraging its substantivity, Gantrez S-97 could serve as a carrier to retain antibacterial agents at the restoration-tooth interface, a critical site for the development of secondary caries.[2]
However, as this guide will detail, the translation from theory to practice is complex. Published research reveals that the incorporation of PVM/MA copolymer can have variable and sometimes detrimental effects on the mechanical properties of dental adhesives.[2][3][4] This document provides a comprehensive overview of the scientific principles, detailed protocols for formulation and testing, and a critical analysis of existing data to guide researchers in this promising but challenging area.
Section 2: Mechanism of Action at the Dentin-Adhesive Interface
Modern dental adhesion relies on the creation of a "hybrid layer"—an interlocking micromechanical structure of adhesive resin and demineralized dentin collagen.[5] The interaction with the smear layer, a thin film of debris from tooth preparation, is a critical differentiator between adhesive strategies.[6][7]
Gantrez S-97, as a polyacidic and bioadhesive polymer, is hypothesized to interact with this interface in several ways:
-
Dentin Conditioning: The carboxylic acid groups along the polymer chain can mildly etch the smear layer and underlying dentin, potentially improving surface wettability for resin infiltration.
-
Bioadhesion: The polymer's primary strength is its ability to adhere to wet, biological surfaces. This could enhance the initial adaptation of the adhesive to the tooth structure.
-
Resin Matrix Modification: When incorporated into the adhesive resin, Gantrez S-97 can alter the viscosity, hydrophilicity, and polymerization kinetics of the formulation.
The following diagram illustrates the potential points of interaction for Gantrez S-97 when added to a self-etch adhesive primer.
Caption: Potential interactions of Gantrez S-97 within a self-etch adhesive system.
Section 3: Experimental Data Summary
The impact of Gantrez S-97 on bond strength is highly dependent on the formulation and adhesive strategy (Etch-and-Rinse vs. Self-Etch). The data below, compiled from peer-reviewed studies, highlights these complex interactions.
| Study & Test Type | Adhesive System | Control Group Strength | Gantrez-Modified Strength | Outcome | Reference |
| Çeliksöz et al. (µTBS) | Experimental 2-Step Self-Etch | 9.46 ± 2.68 MPa | 6.08 ± 2.85 MPa | Significant Decrease | [1] |
| Ozer et al. (Fracture Toughness) | Clearfil SE (2-Step Self-Etch) | 0.60 ± 0.09 MPa·m¹/² | 0.68 ± 0.16 MPa·m¹/² | No Adverse Effect | [3] |
| Ozer et al. (Fracture Toughness) | Prime & Bond (Etch-and-Rinse) | 0.63 ± 0.09 MPa·m¹/² | 0.41 ± 0.11 MPa·m¹/² | Significant Decrease | [3] |
| Tunoğlu et al. (Shear Bond) | Clearfil SE (2-Step Self-Etch) | 19.2 ± 2.3 MPa (Immediate) | 22.0 ± 1.7 MPa (Immediate) | Initial Increase | [4] |
| Tunoğlu et al. (Shear Bond) | Clearfil SE (2-Step Self-Etch) | 15.1 ± 5.2 MPa (Aged) | 11.6 ± 3.1 MPa (Aged) | Decrease after Aging | [4] |
| Tunoğlu et al. (Shear Bond) | Adper SB (Etch-and-Rinse) | 6.4 ± 1.6 MPa (Aged) | 9.6 ± 2.1 MPa (Aged) | Increase after Aging | [4] |
Field Insights: The contradictory results suggest that Gantrez S-97 may interfere with the polymerization of certain resin monomers or alter the delicate hydrophilic/hydrophobic balance of the adhesive. In self-etch systems, its acidity may be redundant or interact negatively with the primary acidic monomers. Conversely, in some etch-and-rinse systems, its film-forming and hydrophilic properties might help stabilize the collagen network after acid etching, particularly during aging.[4]
Section 4: Experimental Protocols
Protocol 1: Formulation of an Experimental Adhesive
This protocol describes the incorporation of Gantrez S-97 powder into a model two-component self-etch adhesive system.
Causality: The separation into a primer and adhesive is crucial. The hydrophilic, acidic components (including Gantrez) are placed in the primer to interact with the tooth, while the more hydrophobic, cross-linking monomers are in the adhesive bonding resin.
Materials:
-
Gantrez S-97 BF (powder form)
-
Ethanol (solvent)
-
Deionized water
-
HEMA (2-hydroxyethyl methacrylate, hydrophilic monomer)
-
10-MDP (10-methacryloyloxydecyl dihydrogen phosphate, acidic functional monomer)
-
Bis-GMA (bisphenol A-glycidyl methacrylate, hydrophobic base monomer)
-
TEGDMA (triethylene glycol dimethacrylate, diluent monomer)
-
Camphorquinone (CQ, photoinitiator)
-
EDMAB (ethyl 4-dimethylaminobenzoate, co-initiator)
Procedure:
-
Primer Preparation (Component A):
-
In a light-protected beaker, combine 70 wt% ethanol and 20 wt% deionized water.
-
Slowly add 0.5-2.0 wt% Gantrez S-97 powder to the solvent under constant magnetic stirring. Expert Tip: Pre-dispersing the powder in a small amount of ethanol can prevent agglomeration.
-
Once the Gantrez is fully dissolved, add 5 wt% 10-MDP and 5 wt% HEMA.
-
Stir in the dark for 2-4 hours until a homogenous, clear solution is achieved.
-
-
Adhesive Resin Preparation (Component B):
-
In a separate light-protected beaker, combine 50 wt% Bis-GMA and 48 wt% TEGDMA.
-
Add 0.5 wt% CQ and 1.5 wt% EDMAB.
-
Stir in the dark for 24 hours to ensure complete dissolution of the initiator system.
-
-
Storage: Store both components in opaque, tightly sealed containers at 4°C.
Protocol 2: Evaluation of Microtensile Bond Strength (µTBS)
This protocol is the gold standard for assessing the mechanical adhesion of a bonding agent to dentin.[8][9]
Causality: The small cross-sectional area (~1 mm²) of the test specimens minimizes the influence of fabrication defects, providing a more accurate measure of the true interfacial bond strength compared to shear tests.[10]
Procedure:
-
Tooth Preparation: Use extracted, caries-free human third molars (stored in 0.5% chloramine-T at 4°C). Expose a flat, mid-coronal dentin surface by grinding with 180-grit SiC paper. Standardize the smear layer by finishing with 600-grit SiC paper under water irrigation for 60 seconds.[6]
-
Adhesive Application:
-
Apply the experimental primer (Component A) to the dentin surface and leave undisturbed for 20 seconds.
-
Gently air-dry for 5 seconds to evaporate the solvent.
-
Apply a thin layer of the adhesive resin (Component B).
-
Light-cure for 20 seconds using a calibrated LED curing unit (>800 mW/cm²).
-
-
Composite Buildup: Build a 5 mm high composite resin crown in 2 mm increments, light-curing each increment for 20 seconds.
-
Specimen Sectioning: After 24 hours of storage in distilled water at 37°C, section the tooth into 1.0 ± 0.1 mm thick slabs. Rotate the slabs 90 degrees and section again to create beams with a cross-sectional area of approximately 1.0 mm².
-
Testing: Secure each beam to a microtensile testing jig. Apply a tensile load at a crosshead speed of 1.0 mm/min until failure.
-
Data Analysis: Calculate µTBS in Megapascals (MPa) by dividing the failure load (N) by the bond area (mm²). Analyze data using ANOVA and Tukey's post-hoc test.
Caption: Workflow for Microtensile Bond Strength (µTBS) testing.
Protocol 3: Biocompatibility Assessment via Cell Viability Assay
Causality: Any new material intended for intraoral use, especially one that will be in close proximity to the dental pulp, must be assessed for cytotoxicity.[11][12] This protocol provides a primary screening method based on ISO 10993 standards.
Materials:
-
Human Dental Pulp Stem Cells (hDPSCs)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
MTS assay kit (e.g., CellTiter 96® AQueous One Solution)
-
Cured discs of the experimental adhesive
Procedure:
-
Material Extract Preparation:
-
Fabricate 5 mm diameter, 1 mm thick discs of the control and Gantrez-modified adhesives by light-curing the material in a silicone mold.
-
Sterilize the discs with ethylene oxide or UV irradiation.
-
Immerse the discs in DMEM (at a surface area to volume ratio of 3 cm²/mL) and incubate for 24 hours at 37°C to create material extracts.
-
-
Cell Culture: Seed hDPSCs in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.
-
Exposure: Replace the standard medium with the prepared material extracts (n=6-8 wells per group). Include a positive control (e.g., 20% dimethylsulfoxide) and a negative control (cells in fresh medium).[13]
-
Viability Assessment: After 24 and 72 hours of exposure, remove the extracts and add the MTS reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Incubate for 1-4 hours and then read the absorbance at 490 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage relative to the negative control. A reduction below 70% is typically considered a cytotoxic effect.
Section 5: Troubleshooting & Final Remarks
-
Problem: Decreased bond strength after Gantrez incorporation.
-
Possible Cause: Phase separation or interference with polymerization.
-
Solution: Lower the Gantrez concentration. Ensure complete dissolution during formulation. Characterize the degree of conversion using FTIR spectroscopy to check for polymerization inhibition.
-
-
Problem: Adhesive solution is hazy or forms a gel.
-
Possible Cause: Poor solubility or premature reaction. Gantrez can hydrolyze in water, and excessive metal ions can cause precipitation.[14]
-
Solution: Confirm the solvent system is appropriate. Prepare fresh solutions and avoid contamination. Use deionized water.
-
Section 6: References
-
Çeliksöz Ö, Irmak Ö, Dikmen Z, et al. Effect of Poly(Methyl Vinyl Ether-co-maleic Anhydride) Copolymer on Bond Strength of Experimental Dental Adhesive. Meandros Medical and Dental Journal. 2019;20:106-13. [Link]
-
Ashland. gantrez™ s-97 bf polymer. [Link]
-
DKSH. Gantrez™ S-97 HSU Solution PVM/MA Polymer. Personal Care & Cosmetics. [Link]
-
Ozer F, Irmak O, Tunoğlu B, et al. Fracture mechanics of dental adhesives supplemented with Polymethyl-vinyl-ether-co-maleic anhydride. Journal of Adhesion Science and Technology. 2017;31(10):1126-1135. [Link]
-
Tunoğlu B, Ozer F, Irmak O, et al. Effect of PVM/MA Copolymer on Bond Durability of Adhesive Resins. IADR General Session. 2012. [Link]
-
Paula's Choice. What is PVM/MA Copolymer? [Link]
-
Al-Saleh M, et al. Micro-Tensile Bond Strength of a Mesoporous Bioactive Glass-Containing Universal Adhesive: An In Vitro Study on the Effects of Artificial Aging. Medicina. 2024. [Link]
-
CD Formulation. Poly methyl vinyl ether maleic anhydride. [Link]
-
ResearchGate. Mean microtensile bond strength and standard deviation of adhesive systems. [Link]
-
1311 Jackson Ave Dental. PVM/MA Copolymer in Toothpaste: Benefits & Safety. 2023. [Link]
-
Singh U, et al. Micro-tensile bond strength of different adhesive systems on sound dentin and resin-based composite: An in-vitro study. Journal of Conservative Dentistry. 2011. [Link]
-
ResearchGate. Microtensile bond strength (MPa) of each adhesive as a function of bonding technique. [Link]
-
Gunes B, et al. Biocompatibility and Cytotoxicity of Pulp-Capping Materials on DPSCs, With Marker mRNA Expressions. International Dental Journal. 2024. [Link]
-
Söderholm KJ. What do microtensile bond strength values of adhesives mean? Journal of Adhesive Dentistry. 2012;14(1):5-8. [Link]
-
Al-Hiyasat AS. Biocompatibility of Dental Polymers. Polymer Science: Research Advances, Practical Applications and Educational Aspects. 2016. [Link]
-
Lozano-López M, et al. A Molecular View on Biomaterials and Dental Stem Cells Interactions: Literature Review. International Journal of Molecular Sciences. 2022;23(23):15340. [Link]
-
Gunes B, et al. Biocompatibility and Cytotoxicity of Pulp-Capping Materials on DPSCs, With Marker mRNA Expressions. PubMed. 2024. [Link]
-
MIDSR Journal of Dental Research. Smear Layer in Conservative Dentistry and Endodontics: A Comprehensive Review. 2025. [Link]
-
Nakajima M, et al. Role of the smear layer in adhesive dentistry and the clinical applications to improve bonding performance. Japanese Dental Science Review. 2022;58:59-66. [Link]
-
Hinman SE. The Effect of Smear Layer Removal on Endodontic Outcomes. Defense Technical Information Center. 2011. [Link]
-
Dentistry Made Easy. SMEAR LAYER || DENTIN BONDING AGENTS || DENTAL MATERIALS. YouTube. 2020. [Link]
-
Nakajima M, et al. Role of the smear layer in adhesive dentistry and the clinical applications to improve bonding performance. PMC. 2022. [Link]
Sources
- 1. TRDizin [search.trdizin.gov.tr]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Role of the smear layer in adhesive dentistry and the clinical applications to improve bonding performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.mitmidsr.edu.in [journal.mitmidsr.edu.in]
- 7. Role of the smear layer in adhesive dentistry and the clinical applications to improve bonding performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Micro-Tensile Bond Strength of a Mesoporous Bioactive Glass-Containing Universal Adhesive: An In Vitro Study on the Effects of Artificial Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Micro-tensile bond strength of different adhesive systems on sound dentin and resin-based composite: An in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What do microtensile bond strength values of adhesives mean? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Biocompatibility and Cytotoxicity of Pulp-Capping Materials on DPSCs, With Marker mRNA Expressions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Poly methyl vinyl ether maleic anhydride - CD Formulation [formulationbio.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Preventing Hydrolysis of Poly(methyl vinyl ether-co-maleic anhydride) [PVM/MA]
Prepared by the Senior Application Science Team
Welcome, researchers and developers, to our dedicated technical guide on the proper storage and handling of poly(methyl vinyl ether-co-maleic anhydride), commonly known as PVM/MA copolymer. This advanced polymer is a cornerstone in various applications, from bioadhesives in drug delivery to film formers in personal care. However, its efficacy is intrinsically linked to the chemical integrity of its maleic anhydride groups. The primary challenge during storage is preventing premature hydrolysis, a reaction that can fundamentally alter the polymer's properties and performance.
This guide provides an in-depth, science-backed framework for understanding and preventing PVM/MA hydrolysis. We will delve into the mechanism of degradation, establish best practices for storage, and offer troubleshooting protocols to validate the integrity of your material.
Section 1: The Science of PVM/MA Hydrolysis
This section addresses the fundamental chemistry behind the degradation process. Understanding the "why" is critical to effectively implementing the "how" of prevention.
Q: What exactly is PVM/MA hydrolysis and why is it a critical issue?
A: PVM/MA hydrolysis is a chemical reaction where the anhydride ring within the polymer structure is cleaved by water (H₂O). This reaction opens the ring to form two carboxylic acid (-COOH) groups.[1][2]
The core issue is the dramatic shift in the polymer's physicochemical properties. The anhydride form is relatively non-polar and insoluble in water, though it can be dispersed.[3] Upon hydrolysis, the resulting dicarboxylic acid form becomes significantly more polar and hydrophilic, leading to increased water solubility or dispersibility.[1][3] This transformation can compromise its function in formulations where the anhydride's reactivity or specific solubility profile is required, leading to failed experiments, loss of bioadhesive strength, and altered drug release kinetics.
Caption: Decision workflow for optimal PVM/MA packaging and storage.
Section 3: Troubleshooting Guide: Has My PVM/MA Hydrolyzed?
If you suspect your material has been compromised, these steps will help you diagnose the issue.
Q: My PVM/MA powder, which was once free-flowing, is now clumpy and difficult to handle. What is the likely cause?
A: Clumping is a classic physical sign of moisture exposure. The initial hydrolysis on the surface of the polymer particles forms sticky carboxylic acid groups, causing them to agglomerate. This is a strong indicator that the material has been compromised.
Q: I'm observing unexpected solubility of the polymer in water. Is this related to hydrolysis?
A: Yes, this is a direct functional consequence of hydrolysis. The anhydride form is water-insoluble, but it hydrolyzes in water to form a clear solution of the free acid. [3]If your polymer dissolves readily in water without the expected slow dispersion and hydrolysis phase, it has likely already converted to the polyacid form during storage.
Q: How can I definitively test for and quantify the extent of hydrolysis in a sample?
A: Fourier-Transform Infrared (FTIR) Spectroscopy is the most direct and powerful method for confirming hydrolysis.
Protocol: Detecting PVM/MA Hydrolysis with FTIR
-
Prepare a Reference Scan: If available, use a sample of new, unopened PVM/MA as a reference standard. If not, use a historical scan of known good material.
-
Prepare the Sample: Prepare the suspect PVM/MA sample for analysis using the same method as the reference (e.g., KBr pellet or ATR).
-
Acquire Spectrum: Collect the FTIR spectrum from approximately 4000 cm⁻¹ to 600 cm⁻¹.
-
Analyze the Carbonyl Region (1900 cm⁻¹ to 1650 cm⁻¹):
-
Look for the Anhydride Peaks: The intact PVM/MA will show two characteristic carbonyl (C=O) stretching peaks for the cyclic anhydride, typically around 1850 cm⁻¹ and 1775-1780 cm⁻¹ . [4][5] * Look for the Carboxylic Acid Peak: The hydrolyzed form will show a strong, often broader, carbonyl peak corresponding to the carboxylic acid, appearing around 1705-1730 cm⁻¹ . [5][6]5. Interpretation: The presence or increase in the intensity of the ~1715 cm⁻¹ peak, coupled with a decrease or disappearance of the ~1850/1780 cm⁻¹ peaks, provides conclusive evidence of hydrolysis. The ratio of these peaks can be used for semi-quantitative analysis of the degradation extent.
-
Section 4: Frequently Asked Questions (FAQs)
Q: Can I reverse the hydrolysis reaction to get the anhydride form back?
A: Under typical laboratory conditions, reversing the hydrolysis by simple dehydration (e.g., heating) is not practical or efficient and can lead to other forms of polymer degradation. The ring-opening is generally considered irreversible for the purposes of material restoration.
Q: What is the expected shelf-life of PVM/MA?
A: When stored under the ideal conditions outlined in this guide, manufacturers often state a shelf-life of 24 months. [3][7]However, this is entirely dependent on preventing moisture ingress. Once a container is opened, its shelf-life depends on subsequent handling and storage practices.
Q: My PVM/MA has hydrolyzed. Is it still usable?
A: It is no longer usable for applications requiring the anhydride form. However, the resulting polymer, poly(methyl vinyl ether-co-maleic acid), is a valuable material in its own right. It is used in applications that leverage the properties of the carboxylic acid groups, such as mucoadhesion, stabilization of dispersions, and as a pH-responsive element. [2][8]You may be able to repurpose the material if your research aligns with these applications.
References
-
Methyl Vinyl Ether/Maleic Anhydride, Medium Molecular Weight . Cole-Parmer. [Link]
-
PVM/MA Copolymer (Solvent Soluble, 0.1-0.5 Viscosity, 0.13-0.2MDaltons) . MySkinRecipes. [Link]
-
Separator Membrane from Crosslinked Poly(Vinyl Alcohol) and Poly(Methyl Vinyl Ether-alt-Maleic Anhydride) . (2015). National Institutes of Health (NIH). [Link]
-
Styrene/maleic anhydride copolymer, partial methyl ester SDS . (2020). Scientific Polymer Products, Inc.. [Link]
-
Preparation of Poly-(Methyl vinyl ether-co-maleic Anhydride) Nanoparticles by Solution-Enhanced Dispersion by Supercritical CO2 . (2016). PubMed Central, National Institutes of Health (NIH). [Link]
-
Maxcel® MP955, Calcium/Sodium PVM/MA Copolymer . (2021). Chemaxcel Corporation. [Link]
-
The Effect of Poly(methyl vinyl ether-alt-maleic acid) Stabilizer on the Stability of Polyaniline-Poly(methyl vinyl ether-alt-maleic acid) Dispersions . (2000). PubMed, National Institutes of Health (NIH). [Link]
-
Hydrolysis of PP‐g‐MA into PP‐g‐SA during extrusion due to high heat and ambient humidity . (2021). ResearchGate. [Link]
-
Thermosensitive Bioadhesive Hydrogels Based on Poly(N-isopropylacrilamide) and Poly(methyl vinyl ether-alt-maleic anhydride) for the Controlled Release of Metronidazole in the Vaginal Environment . (2019). MDPI. [Link]
-
A simple and convenient method for the hydrolysis of styrene-maleic anhydride copolymers to styrene-maleic acid copolymers . (2019). ResearchGate. [Link]
Sources
- 1. Separator Membrane from Crosslinked Poly(Vinyl Alcohol) and Poly(Methyl Vinyl Ether-alt-Maleic Anhydride) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of Poly-(Methyl vinyl ether-co-maleic Anhydride) Nanoparticles by Solution-Enhanced Dispersion by Supercritical CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PVM/MA Copolymer [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Chemaxcel:Better Chemicals, Better Services, ingredients for pharmaceuticals, food, health and nutrition, personal care and cosmetics, animal health and specialty chemicals [chemaxcel.com]
- 8. The Effect of Poly(methyl vinyl ether-alt-maleic acid) Stabilizer on the Stability of Polyaniline-Poly(methyl vinyl ether-alt-maleic acid) Dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Gantrez™ AN Copolymers for Film Formation
Welcome to the technical support center for Gantrez™ AN copolymers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based insights into optimizing Gantrez™ AN concentrations for robust and reliable film formation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success from the lab bench to scale-up.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions to build a strong understanding of the Gantrez™ AN system.
1. What is Gantrez™ AN and how does it form films?
Gantrez™ AN is a synthetic, alternating copolymer of methyl vinyl ether and maleic anhydride.[1][2][3] In its supplied form, it is a white, hygroscopic powder that is insoluble in water.[4][5] The key to its functionality lies in the hydrolysis of the maleic anhydride ring. When Gantrez™ AN is dispersed in water, the anhydride group reacts to form two carboxylic acid groups.[2][3][6] This reaction transforms the polymer into its water-soluble free-acid form, known as Gantrez™ S, which can then form clear, tack-free films upon solvent evaporation.[5] The resulting polycarboxylic acid structure is crucial for its excellent bioadhesive properties, as the carboxylic groups can form strong hydrogen bonds with mucosal surfaces.[7]
2. What are the most critical factors when optimizing Gantrez™ AN concentration?
Optimizing concentration is a multi-factorial process. The key is to balance the desired final film properties with the practicalities of your formulation process. The most critical factors are:
-
Target Film Properties: Are you aiming for a hard, brittle film for a protective coating or a soft, flexible film for a transdermal patch? Higher concentrations generally lead to thicker, stronger, but potentially more brittle films.
-
Molecular Weight (Grade): Gantrez™ AN is available in various grades (e.g., AN-119, AN-139, AN-169), which correspond to different molecular weights.[6] Higher molecular weight grades will produce significantly more viscous solutions at the same concentration, impacting processability.[8][9]
-
Solvent System: While water is used for hydrolysis, other co-solvents like ethanol can be used to modify solubility and drying rates.[4][10] The choice of solvent will affect polymer chain conformation and the final film morphology.
-
Plasticizer Addition: Gantrez™ films are inherently brittle due to a high glass transition temperature (Tg) of around 151-154°C.[5] Plasticizers are almost always necessary to impart flexibility and prevent cracking. The type and concentration of the plasticizer are as critical as the polymer concentration itself.
3. How does the grade of Gantrez™ AN (e.g., AN-119, AN-169) affect film formation?
The grade directly relates to the polymer's molecular weight and, consequently, the viscosity of the solution.
| Grade | Approximate Molecular Weight | Specific Viscosity | Typical Impact on Film Formation |
| Gantrez™ AN-119 | 130,000 | 0.1-0.5 | Lower viscosity allows for higher concentration solutions before becoming unmanageable. Forms hard, tack-free films with excellent adhesion. |
| Gantrez™ AN-139 | 690,000 | 1.0-1.5 | Medium viscosity. A good balance for applications requiring both strength and reasonable solution viscosity.[6] |
| Gantrez™ AN-149 | 1,250,000 | 1.5-2.0 | High viscosity. Builds viscosity rapidly with small increases in concentration. Used where high cohesive strength is needed.[6] |
| Gantrez™ AN-169 | High | High (K value ~84-92) | Very high viscosity. Solutions are prone to greater viscosity loss over time without stabilizers.[9] Used for high-strength bioadhesives. |
| (Data synthesized from multiple sources)[6][9][11] |
4. What are typical concentration ranges for Gantrez™ AN in film-forming applications?
While the optimal concentration is highly application-specific, the following provides a general starting point for experimentation:
-
Low Concentration (1-5% w/w): Often used for thin, fast-dissolving films or as a formulation aid where high viscosity is not desired.
-
Medium Concentration (5-15% w/w): A common range for many mucoadhesive and transdermal film applications. This range typically offers a good balance of film strength, flexibility (with plasticizer), and manageable solution viscosity.
-
High Concentration (15-30%+ w/w): Used for creating thick, high-strength films or gels. At these concentrations, solution viscosity is a major challenge, especially with higher molecular weight grades. Processing often requires specialized equipment.
5. Do I always need a plasticizer with Gantrez™ AN?
For any application requiring a flexible, non-cracking film, the answer is almost certainly yes . The high Tg of Gantrez™ AN means that at room temperature, the polymer chains are in a glassy state, making the film brittle.[5] Plasticizers are small molecules that fit between the polymer chains, increasing intermolecular space and lowering the Tg, which imparts flexibility to the film. Without a plasticizer, films cast from Gantrez™ AN alone are very likely to crack upon drying and handling.[12][13]
Part 2: Troubleshooting Guide: Common Film Formation Issues
This section is formatted to directly address the specific problems you may encounter during your experiments.
Problem 1: My film is brittle and cracks upon drying.
-
Primary Cause: This is the classic sign of insufficient plasticization or excessive internal stress. As the solvent evaporates, the polymer chains are pulled closer together. If the chains cannot move freely (i.e., the film is below its Tg), the stress builds up until it exceeds the cohesive strength of the film, causing cracks.[12][14] Applying the coating too thickly can also contribute to this "mud cracking" phenomenon.[15]
-
Troubleshooting Workflow:
-
Recommended Plasticizers for Gantrez™ AN:
-
Polyethylene Glycols (PEGs): Low molecular weight PEGs (e.g., PEG 200, 400) are effective.
-
Glycerin & Propylene Glycol: Common, effective hydrophilic plasticizers.
-
Triethyl Citrate: A widely used plasticizer in pharmaceutical films.
-
Castor Oil: A natural oil that can impart significant flexibility.
-
Problem 2: The film is too soft, tacky, or sticky.
-
Primary Cause: This is the opposite of the cracking problem and is typically caused by either the Gantrez™ AN concentration being too low or, more commonly, the plasticizer concentration being too high. An excess of plasticizer can over-lubricate the polymer chains, leading to a weak, sticky film with poor cohesive strength. The hydrolyzed, free-acid form of Gantrez (Gantrez S) can also produce tacky films on its own.[5][16]
-
Solutions:
-
Decrease Plasticizer: Reduce the plasticizer-to-polymer ratio. If you are at 30% (w/w) plasticizer, try reducing it to 20% or 25%.
-
Increase Gantrez™ AN: Increasing the polymer concentration will increase the cohesive strength of the film, reducing tackiness.
-
Use a Less Efficient Plasticizer: Some plasticizers are more potent than others. If using glycerin, consider switching to propylene glycol, which may have a less pronounced effect at the same concentration.
-
Consider Polymer Blends: Blending Gantrez™ with another film-former like Polyvinylpyrrolidone (PVP) can modulate tackiness and adhesion through interpolymer complexation.[11]
-
Problem 3: The Gantrez™ AN solution is too viscous to cast evenly.
-
Primary Cause: The viscosity of a polymer solution is exponentially related to its concentration and molecular weight.[17][18] If the solution is too thick to pour or spread, you have exceeded the practical limits for your specific Gantrez™ grade and concentration.
-
Solutions:
-
Reduce Concentration: The simplest solution is to dilute the formulation. This will result in a thinner film, which may require multiple applications.
-
Switch to a Lower MW Grade: If a certain polymer concentration is required for the final film properties, switch to a lower molecular weight grade (e.g., from AN-169 to AN-139 or AN-119). This will provide the same polymer solids content at a much lower solution viscosity.
-
Increase Temperature: Gently warming the solution will temporarily decrease its viscosity, making it easier to cast. Ensure the temperature is not high enough to cause rapid solvent loss or degradation.
-
Modify the Solvent System: Adding a co-solvent like ethanol can sometimes reduce the hydrodynamic volume of the polymer chains, leading to a decrease in viscosity. This must be tested empirically.
-
Problem 4: The dried film is opaque or hazy instead of clear.
-
Primary Cause: Haze or opacity is a sign of light scattering, which indicates that the components are not in a single, homogenous phase. This can be caused by:
-
Incomplete Hydrolysis: If the Gantrez™ AN is not fully hydrolyzed to the soluble Gantrez™ S form, the remaining insoluble anhydride particles will cause haziness.
-
Component Incompatibility: The plasticizer or another excipient may not be fully miscible with the Gantrez™ solution, leading to phase separation upon drying.
-
Polymer Precipitation: Rapid changes in the solvent environment (e.g., "crashing out" the polymer by adding a non-solvent) can cause the polymer to precipitate instead of forming a clear film.
-
-
Solutions:
-
Ensure Complete Hydrolysis: Follow the recommended procedure for dissolving Gantrez™ AN (See Protocol 1). This involves slow addition to the vortex of agitated water and allowing sufficient time for the hydrolysis reaction to complete.
-
Verify Excipient Compatibility: Create small-scale test solutions of Gantrez™ with each individual excipient to identify any potential incompatibilities.
-
Control Solvent Evaporation: Very rapid drying can sometimes trap moisture or cause localized precipitation. A slower, more controlled drying process can result in a clearer film.
-
Part 3: Experimental Protocols
Protocol 1: Preparation of a Gantrez™ AN Stock Solution (Aqueous)
This protocol ensures the complete hydrolysis of the anhydride for a clear, homogenous solution.
-
Equipment: Magnetic stirrer and stir bar, appropriate beaker, weighing balance.
-
Procedure: a. Measure the required volume of deionized water into the beaker and begin stirring to create a vortex. b. Slowly and carefully sprinkle the Gantrez™ AN powder directly into the center of the vortex. Adding the powder too quickly can cause large clumps to form, which are very slow to dissolve. c. Continue stirring. The dispersion may initially appear milky or clumpy. This is normal. d. Allow the solution to stir for a minimum of 2-4 hours at room temperature. For higher molecular weight grades or higher concentrations, overnight stirring may be necessary. e. The hydrolysis is complete when the solution becomes clear and homogenous, with no visible particles. The pH of the resulting solution will be acidic (~pH 2).[5]
Protocol 2: Screening for Optimal Gantrez™ AN Concentration via Solvent Casting
This protocol provides a systematic approach to testing a range of concentrations.
-
Preparation: Prepare a series of Gantrez™ AN solutions at different concentrations (e.g., 5%, 10%, 15%, 20% w/w) using Protocol 1. Ensure all solutions contain a fixed concentration of your chosen plasticizer (e.g., 20% based on polymer weight).
-
Casting: a. Place a series of clean, level glass plates or petri dishes in a fume hood or drying oven. b. Using a pipette, accurately dispense a fixed volume of each polymer solution onto its respective substrate (e.g., 10 mL per 90 mm petri dish). c. Gently tilt the substrate to ensure the solution spreads evenly across the surface.
-
Drying: a. Allow the films to dry under controlled conditions. A good starting point is 40°C in an oven with low airflow for 12-24 hours. Avoid excessively high temperatures, which can cause cracking or bubble formation.
-
Evaluation: a. Once completely dry, carefully peel the films from the substrate. b. Evaluate each film for the following characteristics:
- Appearance: Clarity, color, presence of bubbles.
- Flexibility: Bend the film 180 degrees. Note if it cracks, breaks, or is fully flexible.
- Tackiness: Lightly press a finger onto the film surface and assess the degree of stickiness.
- Strength: Gently stretch the film to get a qualitative feel for its tensile strength.
-
Optimization: Based on the results, select the most promising concentration range and perform further optimization by systematically varying the plasticizer concentration.
References
-
Arbós, P., et al. (2005). Bioadhesive Properties of Gantrez Nanoparticles. Molecules, 10(1), 128-139. [Link]
-
UL Prospector. (n.d.). Gantrez™ AN-139 by Ashland. [Link]
-
Ashland. (n.d.). gantrez™ an-119 polymer. [Link]
-
Ashland. (n.d.). gantrez™ copolymers. [Link]
-
Varma, M. V., & Shivakumar, H. G. (2005). Complexation Between PVP and Gantrez Polymer and Its Effect on Release and Bioadhesive Properties of the Composite PVP/Gantrez Films. Pharmaceutical Technology, 29(10), 84-96. [Link]
-
Gomez, S., et al. (2007). Influence of reaction medium during synthesis of Gantrez AN 119 nanoparticles for oral vaccination. Journal of Nanoscience and Nanotechnology, 7(10), 3585-3593. [Link]
- Google Patents. (1982). EP0061079A1 - Polymer stabilizers.
-
ResearchGate. (2005). Bioadhesive Properties of Gantrez Nanoparticles. [Link]
-
Arbós, P., et al. (2002). Gantrez AN as a new polymer for the preparation of ligand-nanoparticle conjugates. Journal of Controlled Release, 83(3), 321-330. [Link]
-
Ashland. (n.d.). gantrez™ an polymers. [Link]
-
Ashland. (n.d.). gantrez™ copolymers. [Link]
-
PubMed. (2005). Complexation between PVP and Gantrez polymer and its effect on release and bioadhesive properties of the composite PVP/Gantrez films. [Link]
-
ResearchGate. (2002). Gantrez (R) AN as a new polymer for the preparation of ligand-nanoparticle conjugates. [Link]
-
Braveds Biotech. (n.d.). Methyl vinyl ether-maleic anhydride copolymer GANTREZ AN-119. [Link]
-
Ashland. (n.d.). gantrez™ s-96 bf solution st polymer. [Link]
-
Ashland. (n.d.). gantrez™ an-169 polymer. [Link]
-
Ashland. (n.d.). gantrez™ polymers. [Link]
-
Cerea, M., et al. (2003). Mechanisms of Polymeric Film Formation. Pharmaceutical Technology. [Link]
-
UL Prospector. (n.d.). Gantrez™ S-95 35% solution polymer by Ashland. [Link]
-
Marvel Industrial Coatings. (n.d.). Coating Failure Troubleshooting. [Link]
-
Biogrund. (n.d.). Top 10 Troubleshooting Guide Film Coating. [Link]
-
ACTEGA. (n.d.). Troubleshooting I Cracks in the Coating Layer. [Link]
-
Jotun. (2023, May 26). What is film cracking or crazing and how can you avoid it?. YouTube. [Link]
-
ResearchGate. (n.d.). The viscosity dependence on concentration, molecular weight and shear rate of xanthan solutions. [Link]
-
Lopes, D., et al. (2018). Critical overlap concentration and intrinsic viscosity data of xanthan gum aqueous solutions in dimethyl sulfoxide. Data in Brief, 19, 1395-1400. [Link]
Sources
- 1. specialchem.com [specialchem.com]
- 2. specialchem.com [specialchem.com]
- 3. specialchem.com [specialchem.com]
- 4. ashland.com [ashland.com]
- 5. ashland.com [ashland.com]
- 6. ashland.com [ashland.com]
- 7. mdpi.com [mdpi.com]
- 8. ulprospector.com [ulprospector.com]
- 9. EP0061079A1 - Polymer stabilizers - Google Patents [patents.google.com]
- 10. ashland.com [ashland.com]
- 11. Complexation between PVP and Gantrez polymer and its effect on release and bioadhesive properties of the composite PVP/Gantrez films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Coating Failure Troubleshooting [marvelcoatings.com]
- 13. Top 10 Troubleshooting Guide Film Coating - Biogrund [biogrund.com]
- 14. Troubleshooting I Cracks in the Coating Layer | ACTEGA EMEA [actega.com]
- 15. youtube.com [youtube.com]
- 16. ulprospector.com [ulprospector.com]
- 17. researchgate.net [researchgate.net]
- 18. Critical overlap concentration and intrinsic viscosity data of xanthan gum aqueous solutions in dimethyl sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Aggregation in Polymeric Nanoparticle Synthesis
A Senior Application Scientist's Guide for Researchers in Drug Development
Welcome to the technical support center for advanced nanoparticle synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with nanoparticle aggregation, specifically focusing on the widely-used PLGA (poly(lactic-co-glycolic acid)) polymer system. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific principles to empower you to diagnose and resolve issues effectively. This document is structured to provide direct answers to common problems and build a foundational understanding of the critical parameters governing nanoparticle stability.
Troubleshooting Guide: Diagnosing and Solving Aggregation
This section addresses specific aggregation problems in a question-and-answer format. Follow the diagnostic workflow to identify the root cause of your issue and implement the appropriate corrective actions.
Q1: My solution turned cloudy and precipitated immediately after I injected the polymer solution into the aqueous phase. What went wrong?
This indicates rapid, uncontrolled aggregation, often called flocculation. The primary cause is that the nanoparticles are forming faster than they can be stabilized.
Immediate Diagnostic Questions:
-
What is your polymer concentration? Very high PLGA concentrations can lead to the formation of large, unstable aggregates upon solvent displacement.[1]
-
What is your stirring speed? Inadequate mixing fails to rapidly disperse the organic phase, creating localized pockets of high polymer concentration that crash out of solution.[2][3]
-
What stabilizer are you using and at what concentration? Insufficient stabilizer means newly formed nanoparticles have exposed hydrophobic surfaces, leading to immediate aggregation to minimize surface energy.[4][5][6]
Corrective Actions & Scientific Rationale:
-
Decrease Polymer Concentration: Lowering the concentration of PLGA in the organic solvent reduces the number of polymer chains available for aggregation at the point of injection. A systematic study on nanoprecipitation showed that low-concentration PLGA solutions are beneficial for synthesizing smaller, more stable nanoparticles.[2]
-
Increase Mixing Energy: Ensure vigorous and uniform stirring (e.g., >1000 RPM) of the aqueous phase during the injection of the polymer solution.[2][7] Rapid, homogenous mixing is critical to ensure that stabilizer molecules can quickly adsorb to the surface of the nascent nanoparticles before they collide and aggregate.[2][3]
-
Increase Stabilizer Concentration: The concentration of the stabilizer (e.g., PVA, Poloxamers) is critical.[4][8] Increasing the stabilizer concentration ensures a sufficient supply of molecules to cover the large surface area of the newly formed nanoparticles, providing a protective steric or electrostatic barrier.[9][10] However, be aware that excessively high concentrations can also lead to larger particle sizes.[11]
Troubleshooting Workflow: Immediate Aggregation
Caption: Diagnostic flowchart for immediate nanoparticle aggregation.
Q2: My nanoparticles look fine initially, but they aggregate during the solvent evaporation step. Why is this happening?
Aggregation during solvent removal indicates a loss of colloidal stability as the system's properties change. This is often a result of increasing particle concentration and the removal of the organic solvent which can affect stabilizer conformation.
Immediate Diagnostic Questions:
-
How are you removing the solvent? Aggressive removal (e.g., high heat, rapid vacuum) can increase particle collision frequency, overwhelming the stabilizing layer.
-
Is your stabilizer concentration still sufficient? As the total volume decreases, the effective concentration of nanoparticles increases, demanding more from your stabilizer.
Corrective Actions & Scientific Rationale:
-
Gentle Solvent Evaporation: Evaporate the organic solvent slowly, either by stirring overnight at room temperature or using a rotary evaporator at a moderate temperature (e.g., <40°C) and controlled vacuum.[1] This minimizes thermal motion and reduces the kinetic energy of the nanoparticles, lowering the chances of collisions that could overcome the repulsive barrier provided by the stabilizer.
-
Ensure Continuous Stirring: Maintain gentle, continuous stirring throughout the evaporation process. This prevents particles from settling and forming localized, high-concentration zones where aggregation is more likely to occur.[12]
-
Re-evaluate Stabilizer Choice: Some stabilizers are more effective than others at preventing aggregation during processing. For instance, non-ionic polymers like PVA or Poloxamers provide robust steric hindrance that is less sensitive to changes in ionic strength compared to electrostatic stabilizers.[4][9][13]
Q3: My nanoparticles are the correct size after synthesis, but they aggregate in storage or after lyophilization. How can I improve long-term stability?
This is a classic long-term stability issue. Freshly made nanoparticles may be kinetically trapped in a dispersed state, but will aggregate over time if the formulation is not thermodynamically stable. Lyophilization (freeze-drying) introduces significant stress that can force particles together.
Immediate Diagnostic Questions:
-
What is the zeta potential of your particles? A low absolute zeta potential (< |25| mV) suggests insufficient electrostatic repulsion for long-term stability in a liquid suspension.[14][15]
-
Are you using a cryoprotectant for lyophilization? Freeze-drying without a cryoprotectant will almost certainly cause irreversible aggregation.[16][17][18]
-
What buffer are you resuspending them in? High ionic strength buffers (like PBS) can screen the surface charge, reducing electrostatic repulsion and causing aggregation.[17]
Corrective Actions & Scientific Rationale:
-
Optimize Zeta Potential: For electrostatic stabilization, aim for a zeta potential more negative than -25 mV or more positive than +25 mV.[15][19] This can often be achieved by adjusting the pH of the suspension or ensuring the use of a charged stabilizer.[15] A high magnitude of zeta potential indicates strong repulsive forces between particles, which helps keep them well-dispersed.[14][20][21]
-
Use Cryoprotectants: Before lyophilization, add a cryoprotectant such as sucrose, trehalose, or mannitol to your nanoparticle suspension (typically at 5-10% w/v).[16][18] During freezing, these sugars form a glassy matrix that physically separates the nanoparticles, preventing them from coming into contact and fusing.[16]
-
Resuspend in Low-Ionic Strength Solutions: After lyophilization or centrifugation, resuspend your nanoparticle pellet in deionized water or a low-molarity buffer.[17] If a physiological buffer is required for your application, add it just before use.
Frequently Asked Questions (FAQs)
What is the critical role of a stabilizer in preventing aggregation?
Stabilizers are essential molecules that adsorb to the surface of nanoparticles during their formation.[6] They prevent aggregation through two primary mechanisms:
-
Steric Stabilization: Non-ionic polymers with long hydrophilic chains (like Polyvinyl Alcohol (PVA) or Poloxamers) form a dense layer on the nanoparticle surface.[4][13][22] When two particles approach, these polymer chains are compressed, creating an unfavorable entropic and osmotic penalty that pushes the particles apart.
-
Electrostatic Stabilization: Ionic surfactants or polymers (like sodium dodecyl sulfate (SDS) or carboxyl-terminated PLGA) impart a surface charge to the nanoparticles.[9] This charge creates a repulsive electrostatic field around each particle. Particles with a sufficiently high like-charge will repel each other, preventing them from getting close enough for attractive van der Waals forces to cause aggregation.[14][20]
Mechanism of Nanoparticle Stabilizationdot
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. journal.hep.com.cn [journal.hep.com.cn]
- 3. researchgate.net [researchgate.net]
- 4. Effect of polymeric stabilizers on the size and stability of PLGA paclitaxel nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Stabilizers influence drug–polymer interactions and physicochemical properties of disulfiram-loaded poly-lactide-co-glycolide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | An Augmented Method for Collecting PLGA Nanoparticles and the Fabrication of 1, 3, 4, 6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose (Ac42AzGlc)-Loaded PLGA Nanoparticles for Efficient and Prospective in Vivo Metabolic Processing [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Solvents, Stabilizers and the Concentration of Stabilizers on the Physical Properties of Poly(d,l-lactide-co-glycolide) Nanoparticles: Encapsulation, In Vitro Release of Indomethacin and Cytotoxicity against HepG2-Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques: effects of formulation parameters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Understanding the Zeta Potential of Nanoparticles | Applied Microspheres GmbH [applied-microspheres.com]
- 15. Zeta Potential: A Fundamental Measure for Colloidal Behavior – CD Bioparticles Blog [cd-bioparticles.com]
- 16. thaiscience.info [thaiscience.info]
- 17. researchgate.net [researchgate.net]
- 18. PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques: effects of formulation parameters - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10857B [pubs.rsc.org]
- 19. periodicos.ufn.edu.br [periodicos.ufn.edu.br]
- 20. researchgate.net [researchgate.net]
- 21. prezi.com [prezi.com]
- 22. Studies on stabilization mechanism and stealth effect of poloxamer 188 onto PLGA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the drug loading efficiency of PVM/MA nanoparticles
Welcome to the technical support center for Poly(methyl vinyl ether-co-maleic anhydride) (PVM/MA) nanoparticles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of drug encapsulation and to provide solutions for improving drug loading efficiency. As a Senior Application Scientist, my goal is to blend established scientific principles with practical, field-proven insights to help you achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding PVM/MA nanoparticles and the fundamentals of drug loading.
Q1: What are PVM/MA nanoparticles and why are they used in drug delivery?
PVM/MA, or Poly(methyl vinyl ether-co-maleic anhydride), is a biocompatible and bioadhesive polymer.[1][2] The anhydride groups in its structure are highly reactive and can be hydrolyzed to form carboxylic acid groups, which imparts a negative surface charge and allows for mucoadhesion. This makes PVM/MA nanoparticles excellent candidates for drug delivery systems, particularly for oral, nasal, and transdermal routes, as they can adhere to mucosal surfaces, prolonging the residence time of the drug at the site of absorption.[3][4][5][6]
Q2: What are the primary metrics for evaluating drug loading?
The two key parameters are Drug Loading Content (DLC) and Encapsulation Efficiency (EE).[7]
-
Drug Loading Content (DLC %): This represents the weight percentage of the drug relative to the total weight of the nanoparticle. It tells you how much of the final nanoparticle's mass is the actual drug.
-
Formula: DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100
-
-
Encapsulation Efficiency (EE %): This indicates the percentage of the initial drug used in the formulation process that has been successfully encapsulated within the nanoparticles.[7]
-
Formula: EE (%) = (Weight of drug in nanoparticles / Total weight of drug initially added) x 100
-
A high EE% is crucial for minimizing drug waste, while a high DLC% is important for reducing the total amount of carrier material that needs to be administered to achieve a therapeutic dose.[8][9]
Q3: What are the common methods for preparing drug-loaded PVM/MA nanoparticles?
The most prevalent methods for fabricating PVM/MA nanoparticles are based on the dispersion of preformed polymers.[10] These include:
-
Nanoprecipitation (Solvent Displacement): This technique involves dissolving the PVM/MA polymer and the hydrophobic drug in a water-miscible organic solvent. This organic phase is then added dropwise into an aqueous phase (the non-solvent) under stirring. The rapid diffusion of the solvent into the non-solvent leads to the precipitation of the polymer, entrapping the drug into nanoparticles.[11][12] This method is simple, rapid, and often results in small, uniform particles.[12][13]
-
Emulsification-Solvent Evaporation: This method is suitable for encapsulating both hydrophobic and hydrophilic drugs. For hydrophobic drugs, an oil-in-water (o/w) emulsion is formed by dissolving the polymer and drug in a water-immiscible organic solvent and then emulsifying this phase in an aqueous solution containing a surfactant.[14][15] The organic solvent is then removed by evaporation, leading to the formation of solid nanoparticles.[16][17]
Q4: How is drug loading quantified?
Quantification is typically performed using either a direct or an indirect method.[18]
-
Indirect Method: This is the more common approach. After nanoparticle formation, the suspension is centrifuged to pellet the nanoparticles. The amount of free, unencapsulated drug remaining in the supernatant is then measured using a suitable analytical technique like UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC). The amount of encapsulated drug is calculated by subtracting the amount of free drug from the total initial amount of the drug.[18]
-
Direct Method: This involves disrupting the purified and dried nanoparticles with a suitable solvent to release the encapsulated drug. The concentration of the released drug is then measured. While more complex, this method can be more accurate as it avoids errors associated with separating nanoparticles from the supernatant.[18] Emerging techniques like Atomic Force Microscopy-Infrared Spectroscopy (AFM-IR) are also being developed for direct quantification at the single-particle level.[19][20]
Troubleshooting Guide: Improving Drug Loading Efficiency
This section provides in-depth, cause-and-effect troubleshooting for specific issues encountered during the drug loading process.
Problem 1: Low Encapsulation Efficiency (EE%)
You've followed a standard protocol, but after quantifying the drug in the supernatant, you find that a significant portion of your drug failed to encapsulate.
Causality: Successful encapsulation, particularly for hydrophobic drugs, relies on favorable interactions between the drug and the polymer matrix. If the drug has a higher affinity for the solvent system than for the polymer, it will not be efficiently incorporated as the nanoparticles precipitate. The core of the nanoparticle needs to provide a stable, energetically favorable environment for the drug.[21]
Solutions & Optimization Strategy:
-
Assess Physicochemical Properties: Evaluate the logP (a measure of lipophilicity) of your drug. PVM/MA, while having a hydrophobic backbone, becomes more hydrophilic upon hydrolysis of its anhydride groups. The choice of solvent and the pH of the aqueous phase can modulate the polymer's properties to better match the drug.
-
Solvent Selection: The organic solvent must completely dissolve both the drug and the PVM/MA polymer. For the nanoprecipitation method, solvents like acetone or tetrahydrofuran (THF) are common choices.[22] The miscibility of the drug in the final solvent/non-solvent mixture is critical; the drug should be poorly soluble in the final mixture to encourage its partitioning into the polymer matrix.
-
Polymer Modification: For certain drugs, chemical modification of the PVM/MA polymer, such as cross-linking, can alter the core environment and improve drug retention.[6][23]
Causality: Nanoprecipitation is a rapid process governed by the kinetics of solvent diffusion. If the rate of organic phase addition is too slow, it can create a prolonged period where the drug is exposed to an intermediate solvent composition in which it has some solubility, allowing it to diffuse away from the precipitating polymer chains and into the aqueous phase. Conversely, if mixing is inefficient, localized areas of high solvent concentration can persist, also hindering efficient encapsulation.[24]
Solutions & Optimization Strategy:
-
Optimize Addition Rate: The rate at which the organic phase is introduced into the aqueous phase is a critical parameter. A faster, controlled addition rate often promotes more rapid supersaturation and polymer precipitation, trapping the drug before it can diffuse away.
-
Control Stirring Speed: The stirring speed of the aqueous phase must be optimized to ensure rapid and homogenous mixing of the two phases.[12] Insufficient stirring leads to larger, more polydisperse particles and lower EE%, while excessive stirring can introduce too much energy, potentially breaking apart newly formed particles. Typical speeds range from 600 to 1200 RPM.
-
Use a Coaxial Turbulent Jet Mixer: For highly controlled and rapid mixing, a microfluidic approach or a coaxial turbulent jet mixer can be employed. This technology enhances mixing efficiency at the microscale, leading to faster precipitation and significantly improved drug loading for hydrophobic drugs.[24]
| Parameter | Low Value | Optimal Range | High Value | Effect on EE% & Particle Size |
| PVM/MA Concentration | May form unstable NPs | 1-5 mg/mL | May cause aggregation | Higher concentration can increase EE% but may also increase particle size.[10][14] |
| Initial Drug Concentration | Low DLC% | 10-30% of polymer weight | Drug precipitation | Increasing drug concentration generally increases EE% up to a saturation point.[25] |
| Stirring Speed (RPM) | Inefficient mixing, large PDI | 600-1200 | Excessive shear | Affects particle size and polydispersity; optimal speed ensures rapid mixing.[14] |
| Solvent:Non-solvent Ratio | Incomplete precipitation | 1:2 to 1:5 | Dilution issues | This ratio must ensure the final mixture is a non-solvent for the polymer and drug.[11] |
Problem 2: High Polydispersity Index (PDI) and Particle Aggregation
Your dynamic light scattering (DLS) results show a PDI > 0.3, or you observe visible precipitation and instability in your nanoparticle suspension.
Causality: Once formed, nanoparticles are subject to van der Waals forces that encourage them to aggregate to reduce their high surface energy. Colloidal stability is achieved by introducing repulsive forces between particles. PVM/MA's carboxylic acid groups provide some electrostatic repulsion, but this is often insufficient, especially in high ionic strength media.
Solutions & Optimization Strategy:
-
Incorporate a Stabilizer: Add a stabilizer (surfactant) to the aqueous phase before nanoprecipitation. The stabilizer will adsorb to the nanoparticle surface as it forms, creating a steric or electrostatic barrier that prevents aggregation.
-
Common Stabilizers: Poloxamers (e.g., Pluronic® F68, F127), Polyvinyl alcohol (PVA).
-
Concentration: The stabilizer concentration must be optimized. Too little will be ineffective, while too much can lead to the formation of micelles that may compete for the drug, thereby lowering EE%.
-
-
Optimize pH and Ionic Strength: The surface charge of PVM/MA nanoparticles is pH-dependent due to the protonation/deprotonation of the carboxylic acid groups. Ensure the pH of your aqueous phase is well above the pKa of the carboxyl groups (~pH 4-5) to maximize negative surface charge and electrostatic repulsion. Avoid using high concentrations of salts in the aqueous phase, as this can screen the surface charge and reduce the repulsive barrier.
-
Control Polymer Concentration: Very high concentrations of PVM/MA can lead to increased viscosity and a higher frequency of particle collisions during formation, promoting aggregation.[1] Working within an optimized concentration range is key.
Detailed Experimental Protocols
Protocol 1: Preparation of Drug-Loaded PVM/MA Nanoparticles by Nanoprecipitation
This protocol describes a standard method for encapsulating a hydrophobic drug.
Materials:
-
PVM/MA (e.g., Gantrez™ AN-119)
-
Hydrophobic Drug
-
Acetone (ACS grade or higher)
-
Stabilizer (e.g., Poloxamer 188)
-
Ultrapure Water
-
Magnetic stirrer and stir bar
-
Glass vials and syringe pump (optional, for controlled addition)
Methodology:
-
Prepare the Aqueous Phase: Dissolve the stabilizer (e.g., 0.5% w/v Poloxamer 188) in 20 mL of ultrapure water in a glass beaker. Place the beaker on a magnetic stirrer and set the stirring speed to 800 RPM.
-
Prepare the Organic Phase: Accurately weigh and dissolve 50 mg of PVM/MA and 10 mg of the hydrophobic drug in 5 mL of acetone. Ensure complete dissolution by vortexing or brief sonication.
-
Nanoprecipitation: Draw the organic phase into a syringe. Add the organic phase dropwise (or using a syringe pump at a controlled rate of 1 mL/min) to the center of the vortex of the stirring aqueous phase.[22]
-
Solvent Evaporation: A milky-white suspension should form immediately. Leave the suspension stirring at room temperature in a fume hood for at least 4 hours (or overnight) to allow for the complete evaporation of acetone.[22]
-
Purification (Optional): To remove any non-encapsulated drug that may have precipitated, the nanoparticle suspension can be centrifuged at a low speed (e.g., 4,000 RPM for 10 min) and the supernatant containing the nanoparticles carefully collected.
-
Storage: Store the final nanoparticle suspension at 4°C.
Protocol 2: Quantification of Encapsulation Efficiency (EE%) - Indirect Method
Materials:
-
Drug-loaded nanoparticle suspension
-
Ultrapure Water
-
Centrifugal filter units (e.g., Amicon® Ultra, with a molecular weight cut-off appropriate for your drug)
-
UV-Vis Spectrophotometer or HPLC system
Methodology:
-
Prepare a Calibration Curve: Prepare a series of standard solutions of your drug in a suitable solvent (e.g., the aqueous phase used for nanoparticle preparation, diluted with an organic solvent if needed for solubility) at known concentrations. Measure the absorbance (or peak area for HPLC) for each standard and plot a calibration curve of absorbance vs. concentration.
-
Separate Free Drug: Take a known volume (e.g., 1 mL) of your nanoparticle suspension. Place it in a centrifugal filter unit.
-
Centrifugation: Centrifuge the unit according to the manufacturer's instructions (e.g., 14,000 x g for 15 minutes). This will force the aqueous phase containing the free, unencapsulated drug through the filter membrane, while the nanoparticles are retained.
-
Measure Free Drug: Collect the filtrate. Measure the absorbance (or use HPLC) of the filtrate to determine the concentration of free drug using your calibration curve. If necessary, dilute the filtrate to fall within the linear range of the curve.
-
Calculate EE%:
-
Calculate the Total Mass of Free Drug in the initial volume of suspension.
-
You already know the Total Initial Mass of Drug added during formulation.
-
Calculate the Mass of Encapsulated Drug = Total Initial Mass - Total Mass of Free Drug.
-
Calculate EE% using the formula: EE (%) = (Mass of Encapsulated Drug / Total Initial Mass of Drug) x 100.
-
Visual Workflows and Diagrams
Nanoprecipitation Workflow
Caption: Workflow for PVM/MA nanoparticle synthesis via nanoprecipitation.
Troubleshooting Logic for Low Encapsulation Efficiency
Caption: Decision tree for troubleshooting low encapsulation efficiency (EE%).
References
-
Quantification of drug loading in polymeric nanoparticles using AFM-IR technique: a novel method to map and evaluate drug distribution in drug nanocarriers. Analyst (RSC Publishing). Available at: [Link]
-
Poly(vinyl methyl ether/maleic anhydride)-Doped PEG-PLA Nanoparticles for Oral Paclitaxel Delivery To Improve Bioadhesive Efficiency. PubMed. Available at: [Link]
-
Poly(vinyl methyl ether/maleic anhydride)-Doped PEG–PLA Nanoparticles for Oral Paclitaxel Delivery To Improve Bioadhesive Efficiency. Molecular Pharmaceutics - ACS Publications. Available at: [Link]
-
Poly(vinyl methyl ether/maleic anhydride)-Doped PEG-PLA Nanoparticles for Oral Paclitaxel Delivery To Improve Bioadhesive Efficiency. Semantic Scholar. Available at: [Link]
-
Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy. PMC - NIH. Available at: [Link]
-
Preparation of Poly-(Methyl vinyl ether-co-maleic Anhydride) Nanoparticles by Solution-Enhanced Dispersion by Supercritical CO 2. MDPI. Available at: [Link]
-
Preparation of Poly-(Methyl vinyl ether-co-maleic Anhydride) Nanoparticles by Solution-Enhanced Dispersion by Supercritical CO2. PubMed Central. Available at: [Link]
-
Preparation of aripiprazole-poly(methyl vinyl ether-co-maleic anhydride) nanocomposites via supercritical antisolvent process for improved antidepression therapy. Oxford Academic. Available at: [Link]
-
Quantification of drug loading in polymeric nanoparticles using AFM-IR technique: a novel method to map and evaluate drug distribution in drug nanocarriers. RSC Publishing. Available at: [Link]
-
Influence of the surface characteristics of PVM/MA nanoparticles on their bioadhesive properties. PubMed. Available at: [Link]
-
(PDF) Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy. ResearchGate. Available at: [Link]
-
Influence of the surface characteristics of PVM/MA nanoparticles on their bioadhesive properties | Request PDF. ResearchGate. Available at: [Link]
-
Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles. MDPI. Available at: [Link]
-
Development of a nanoprecipitation method intended for the entrapment of hydrophilic drugs into nanoparticles. Kinam Park. Available at: [Link]
-
Overcoming the Limits of Flash Nanoprecipitation: Effective Loading of Hydrophilic Drug into Polymeric Nanoparticles with Controlled Structure. MDPI. Available at: [Link]
-
Factors Affecting the Clearance and Biodistribution of Polymeric Nanoparticles. PMC. Available at: [Link]
-
Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication. MDPI. Available at: [Link]
-
Step-by-step protocol for Nanoprecipitation?. ResearchGate. Available at: [Link]
-
Thermodynamic limits on drug loading in nanoparticle cores. Princeton University. Available at: [Link]
-
Drug Loading Augmentation in Polymeric Nanoparticles Using a Coaxial Turbulent Jet Mixer: Yong Investigator Perspective. NIH. Available at: [Link]
-
Modifications to the Conventional Nanoprecipitation Technique: An Approach to Fabricate Narrow Sized Polymeric Nanoparticles. NIH. Available at: [Link]
-
Solvent evaporation method of preparation of nanoparticle and in-vitro drug release study of Methylphenidate Hydrochloride. ScienceScholar. Available at: [Link]
-
Formation of organic nanoparticles by solvent evaporation within porous polymeric materials. The Royal Society of Chemistry. Available at: [Link]
-
factors affecting preparation and properties of nanoparticles by nanoprecipitation method. Zenodo. Available at: [Link]
-
Modified two-step emulsion solvent evaporation technique for fabricating biodegradable rod-shaped particles in the submicron size range. NIH. Available at: [Link]
-
Solvent evaporation method of preparation for nanoparticles. ResearchGate. Available at: [Link]
-
(PDF) Characterization of Drug-Loaded Nanoparticles. ResearchGate. Available at: [Link]
-
efficiency drug loading: Topics by Science.gov. Science.gov. Available at: [Link]
-
High drug-loading nanomedicines: progress, current status, and prospects. PMC. Available at: [Link]
-
Optimization of Nanoparticles for Smart Drug Delivery: A Review. PMC - PubMed Central. Available at: [Link]
-
Encapsulation efficiency and drug loading of nanoparticles. ResearchGate. Available at: [Link]
-
Physicochemical characterization of drug nanocarriers. PMC - NIH. Available at: [Link]
-
Nanoparticle drug loading as a design parameter to improve docetaxel pharmacokinetics and efficacy. PubMed. Available at: [Link]
-
Nanoparticle Synthesis and Their Integration into Polymer-Based Fibers for Biomedical Applications. PubMed Central. Available at: [Link]
-
The application of drug loading and drug release characteristics of two-dimensional nanocarriers for targeted treatment of leukemia. Frontiers. Available at: [Link]
-
Optimization of PLGA Nanoparticle Formulation via Microfluidic and Batch Nanoprecipitation Techniques. MDPI. Available at: [Link]
-
Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. MDPI. Available at: [Link]
- FABRICATION AND CHARACTERIZATION OF NANOPARTICLES/PMMA ELECTROSPUN NANOFIBER MEMBRANES. (unavailable).
-
New Machine Learning Approach for the Optimization of Nano-Hybrid Formulations. MDPI. Available at: [Link]
-
Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles. PMC - NIH. Available at: [Link]
Sources
- 1. Preparation of Poly-(Methyl vinyl ether-co-maleic Anhydride) Nanoparticles by Solution-Enhanced Dispersion by Supercritical CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Poly(vinyl methyl ether/maleic anhydride)-Doped PEG-PLA Nanoparticles for Oral Paclitaxel Delivery To Improve Bioadhesive Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Poly(vinyl methyl ether/maleic anhydride)-Doped PEG-PLA Nanoparticles for Oral Paclitaxel Delivery To Improve Bioadhesive Efficiency. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. High drug-loading nanomedicines: progress, current status, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Nanoparticles for Smart Drug Delivery: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kinampark.com [kinampark.com]
- 12. zenodo.org [zenodo.org]
- 13. Modifications to the Conventional Nanoprecipitation Technique: An Approach to Fabricate Narrow Sized Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. sciencescholar.us [sciencescholar.us]
- 17. Modified two-step emulsion solvent evaporation technique for fabricating biodegradable rod-shaped particles in the submicron size range - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantification of drug loading in polymeric nanoparticles using AFM-IR technique: a novel method to map and evaluate drug distribution in drug nanocarriers - Analyst (RSC Publishing) [pubs.rsc.org]
- 20. Quantification of drug loading in polymeric nanoparticles using AFM-IR technique: a novel method to map and evaluate drug distribution in drug nanocar ... - Analyst (RSC Publishing) DOI:10.1039/D2AN01079H [pubs.rsc.org]
- 21. collaborate.princeton.edu [collaborate.princeton.edu]
- 22. researchgate.net [researchgate.net]
- 23. Influence of the surface characteristics of PVM/MA nanoparticles on their bioadhesive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Drug Loading Augmentation in Polymeric Nanoparticles Using a Coaxial Turbulent Jet Mixer: Yong Investigator Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Nanoparticle drug loading as a design parameter to improve docetaxel pharmacokinetics and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Stirring Speed for PVM/MA Nanoparticle Preparation
Welcome to the technical support center for the preparation of Poly(methyl vinyl ether-co-maleic anhydride) (PVM/MA) nanoparticles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. Here, we will delve into the critical role of stirring speed in controlling the physicochemical properties of PVM/MA nanoparticles, offering field-proven insights to help you achieve consistent and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of stirring speed in the synthesis of PVM/MA nanoparticles?
Stirring speed, or agitation rate, is a critical process parameter that directly influences the size, size distribution (Polydispersity Index, PDI), and stability of PVM/MA nanoparticles. The mechanical force generated by stirring impacts the efficiency of mixing, the rate of solvent diffusion, and the dynamics of polymer precipitation or emulsion droplet formation, all of which are fundamental to the nanoparticle formation process.
Q2: How does stirring speed generally affect the particle size of PVM/MA nanoparticles?
In typical nanoprecipitation or emulsion-based methods, increasing the stirring speed generally leads to a decrease in nanoparticle size.[1] This is attributed to the higher shear forces that promote more rapid and uniform mixing of the solvent and anti-solvent phases, leading to faster nucleation and the formation of smaller polymer aggregates.[1] However, this effect is not always linear. Beyond an optimal stirring speed, further increases may not significantly reduce particle size and could even lead to aggregation in some systems due to excessive turbulence.
Q3: What is the impact of stirring speed on the Polydispersity Index (PDI) of the nanoparticle formulation?
The PDI is a measure of the heterogeneity of particle sizes in the formulation. An optimal stirring speed contributes to a more uniform mixing environment, resulting in a narrower particle size distribution and a lower PDI value.[1] Inadequate stirring can lead to localized areas of high polymer concentration and slower precipitation, resulting in a broader size distribution and a higher PDI. Conversely, excessively high stirring speeds can introduce turbulence that may also broaden the size distribution.
Q4: Can stirring speed influence the stability of the PVM/MA nanoparticle suspension?
Yes, by influencing particle size and PDI, stirring speed indirectly affects the long-term stability of the nanoparticle suspension. Smaller, more uniform nanoparticles with a low PDI tend to exhibit greater colloidal stability and are less prone to aggregation over time. The surface charge of the nanoparticles, quantified by the zeta potential, is also a key factor in stability. While stirring speed does not directly alter the surface chemistry, it can influence the particle size and surface area, which can have a secondary effect on the measured zeta potential.[2][3]
Q5: What are the most common methods for preparing PVM/MA nanoparticles where stirring speed is a critical parameter?
The two most prevalent methods for preparing PVM/MA nanoparticles are nanoprecipitation (also known as the solvent displacement method) and emulsion-solvent evaporation.[4][5][6] In both techniques, the control of stirring speed during the formation and hardening of the nanoparticles is crucial for achieving the desired physicochemical properties.[1][7]
Troubleshooting Guide: Common Issues in PVM/MA Nanoparticle Preparation
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
Problem 1: My PVM/MA nanoparticles are consistently too large.
-
Possible Cause: Insufficient stirring speed.
-
Explanation: A low agitation rate leads to inefficient mixing of the polymer solution with the non-solvent. This results in slower nucleation and allows more time for the polymer chains to aggregate before solidification, leading to larger particles.[1]
-
Troubleshooting Steps:
-
Incrementally increase the stirring speed of your magnetic stirrer or overhead homogenizer. We recommend starting with a systematic evaluation of speeds from a low to a high range (e.g., 200, 400, 600, 800, 1000 rpm).
-
Ensure that the stir bar or impeller size is appropriate for the volume of your formulation to create a sufficient vortex for efficient mixing.
-
Monitor the particle size at each speed using a dynamic light scattering (DLS) instrument to identify the optimal stirring rate that yields the desired particle size.
-
-
Problem 2: The Polydispersity Index (PDI) of my nanoparticle formulation is too high (e.g., > 0.3).
-
Possible Cause 1: Non-uniform mixing due to inadequate stirring.
-
Explanation: A low stirring speed can result in a heterogeneous mixing environment, leading to the simultaneous formation of nanoparticles of varying sizes.[1]
-
Troubleshooting Steps:
-
Increase the stirring speed to promote more rapid and uniform dispersion of the polymer solution.
-
Consider the geometry of your reaction vessel. A round-bottom flask generally provides better mixing dynamics than a flat-bottomed beaker.
-
-
-
Possible Cause 2: Excessive turbulence at very high stirring speeds.
-
Explanation: While counterintuitive, an extremely high stirring speed can introduce turbulence and chaotic flow, which may lead to a less controlled precipitation process and a broader particle size distribution.
-
Troubleshooting Steps:
-
If you are already using a very high stirring speed, try reducing it in increments and measure the effect on the PDI.
-
The goal is to find a "sweet spot" that provides rapid mixing without inducing excessive turbulence.
-
-
Problem 3: I observe visible aggregation or precipitation in my PVM/MA nanoparticle suspension.
-
Possible Cause: Ineffective stabilization during nanoparticle formation.
-
Explanation: While stirring speed is crucial for initial particle formation, aggregation can occur if the newly formed nanoparticles are not adequately stabilized. PVM/MA nanoparticles often require a stabilizer to prevent them from clumping together due to high surface energy.[8][9] Stirring alone cannot overcome the inherent thermodynamic instability of the nanoparticles.
-
Troubleshooting Steps:
-
Ensure you are using an appropriate stabilizer for your PVM/MA formulation. The choice of stabilizer will depend on the specific application and desired surface properties.
-
Optimize the concentration of the stabilizer. Insufficient stabilizer will result in incomplete surface coverage and subsequent aggregation.
-
While optimizing the stirring speed, maintain a constant and optimized concentration of your stabilizer.
-
-
Data Presentation: Expected Effects of Stirring Speed
The following table summarizes the general trends observed when optimizing stirring speed for polymeric nanoparticle preparation. The exact values will be specific to your PVM/MA formulation and experimental setup.
| Stirring Speed | Particle Size (Z-average) | Polydispersity Index (PDI) | Observations |
| Low | Larger | Higher | Inefficient mixing, slow nucleation, broad size distribution. |
| Moderate | Smaller | Lower | Efficient mixing, rapid nucleation, more uniform particle formation. |
| High | Smallest | Low | Optimal shear forces for minimal particle size and narrow distribution. |
| Very High | May increase slightly | May increase | Potential for turbulence and increased particle collisions leading to aggregation. |
Experimental Protocols
Protocol 1: Preparation of PVM/MA Nanoparticles by Nanoprecipitation
This protocol provides a starting point for the synthesis of PVM/MA nanoparticles. Optimization of each parameter, especially stirring speed, is recommended.
-
Preparation of Organic Phase: Dissolve a specific amount of PVM/MA in a suitable organic solvent (e.g., acetone) to a final concentration (e.g., 1-10 mg/mL).
-
Preparation of Aqueous Phase: Prepare an aqueous solution, which will act as the non-solvent. This may contain a stabilizer.
-
Nanoprecipitation: Place the aqueous phase in a clean glass vessel on a magnetic stirrer. Set the desired stirring speed.
-
Addition of Organic Phase: Using a syringe pump for a controlled addition rate, add the organic phase dropwise into the stirring aqueous phase.
-
Solvent Evaporation: Continue stirring for a defined period (e.g., 2-4 hours) at the same or a reduced speed to allow for the complete evaporation of the organic solvent.
-
Characterization: Analyze the resulting nanoparticle suspension for particle size (Z-average), PDI, and zeta potential using Dynamic Light Scattering (DLS).
Protocol 2: Optimization of Stirring Speed
-
Prepare identical PVM/MA organic and aqueous phase solutions as described in Protocol 1.
-
Set up a series of experiments, each with a different stirring speed (e.g., 200, 400, 600, 800, 1000 rpm), while keeping all other parameters (e.g., polymer concentration, solvent-to-non-solvent ratio, addition rate) constant.
-
Synthesize the PVM/MA nanoparticles for each stirring speed as per Protocol 1.
-
Characterize each batch of nanoparticles for particle size and PDI.
-
Plot the particle size and PDI as a function of stirring speed to determine the optimal stirring rate for your desired nanoparticle characteristics.
Mandatory Visualization
Caption: Experimental workflow for PVM/MA nanoparticle preparation and characterization.
Caption: Troubleshooting decision tree for PVM/MA nanoparticle synthesis.
References
-
Vauthier, C., & Bouchemal, K. (2009). Methods for the preparation and manufacture of polymeric nanoparticles. Pharmaceutical Research, 26(5), 1025-1058. [Link]
-
Ramírez-Rodríguez, G. B., et al. (2020). PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques: effects of formulation parameters. RSC Advances, 10(8), 4218-4231. [Link]
-
Vauthier, C., & Bouchemal, K. (2009). Methods for the Preparation and Manufacture of Polymeric Nanoparticles. ResearchGate. [Link]
- Ijaz, M., et al. (2017). A Review of Novel Techniques for Nanoparticles Preparation. Journal of Pharmaceutical and Biopharmaceutical Research, 1(1), 1-8.
-
ResearchGate. (n.d.). (A) Characterization of average size, PDI, and zeta-potential of nanoparticles. ResearchGate. [Link]
-
ResearchGate. (n.d.). Nanoparticles size, polydispersity index (PdI) and zeta-potential results. ResearchGate. [Link]
-
Soares, S., et al. (2021). Characterization Challenges of Self-Assembled Polymer-SPIONs Nanoparticles: Benefits of Orthogonal Methods. Pharmaceutics, 13(5), 729. [Link]
-
Pinto, V. C., et al. (2021). Nanoparticle Synthesis and Their Integration into Polymer-Based Fibers for Biomedical Applications. Pharmaceutics, 13(9), 1419. [Link]
-
3P Instruments. (n.d.). Nanoparticle Characterization. [Link]
- Austin Publishing Group. (2023). A Comprehensive Review of Nano-Deposition Methods for the Preparation of Nano-Carriers: Polymers, Drugs, and Drug Release Models. Austin Journal of Nanomedicine & Nanotechnology.
-
ResearchGate. (n.d.). Optimization of nanoprecipitation method - confirmation of predicted... ResearchGate. [Link]
-
Horváth, D., et al. (2018). Prevention of the Aggregation of Nanoparticles during the Synthesis of Nanogold-Containing Silica Aerogels. Gels, 4(2), 48. [Link]
- Y, Balamurugan, et al. (2016). Modifications to the Conventional Nanoprecipitation Technique: An Approach to Fabricate Narrow Sized Polymeric Nanoparticles. Journal of Nanomedicine & Nanotechnology, 7(5).
- Miles, R. E., et al. (2024). Effect of the addition of diblock copolymer nanoparticles on the evaporation kinetics and final particle morphology for drying a. White Rose Research Online.
-
NCL. (n.d.). Measuring Zeta Potential of Nanoparticles. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. [Link]
-
Ansari, M. J., et al. (2024). Optimization of PLGA Nanoparticle Formulation via Microfluidic and Batch Nanoprecipitation Techniques. Pharmaceutics, 16(1), 133. [Link]
-
ResearchGate. (n.d.). (PDF) Effect of the Addition of Diblock Copolymer Nanoparticles on the Evaporation Kinetics and Final Particle Morphology for Drying Aqueous Aerosol Droplets. ResearchGate. [Link]
-
Musiał, W., et al. (2019). Influence of Solvent Evaporation Technique Parameters on Diameter of Submicron Lamivudine-Poly-ε-Caprolactone Conjugate Particles. Nanomaterials, 9(9), 1240. [Link]
- Li, M., Cai, J., & Gao, Y. (2026). Recent advances in stimulus-assisted nanoprecipitation for nanoparticle synthesis. Current Opinion in Colloid & Interface Science, 101972.
-
Ramírez-Rodríguez, G. B., et al. (2020). PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques: effects of formulation parameters. PubMed. [Link]
-
ResearchGate. (n.d.). How to prevent aggregation of nano-particles without using surfactants? ResearchGate. [Link]
-
ResearchGate. (n.d.). Study of Effect of Different Factors in Formulation of Micro and Nanospheres with Solvent Evaporation Technique. ResearchGate. [Link]
- Shrestha, S., Wang, B., & Dutta, P. (2020). Nanoparticle processing: Understanding and controlling aggregation. Advances in Colloid and Interface Science, 102162.
-
ResearchGate. (n.d.). How can I fully dissociate aggregates of Silver Nanoparticles? ResearchGate. [Link]
- BenchChem. (2025).
Sources
- 1. PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques: effects of formulation parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization Challenges of Self-Assembled Polymer-SPIONs Nanoparticles: Benefits of Orthogonal Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for the preparation and manufacture of polymeric nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. humapub.com [humapub.com]
- 6. researchgate.net [researchgate.net]
- 7. Influence of Solvent Evaporation Technique Parameters on Diameter of Submicron Lamivudine-Poly-ε-Caprolactone Conjugate Particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nanoparticle processing: Understanding and controlling aggregation [ouci.dntb.gov.ua]
Technical Support Center: Stabilizing Emulsions with Viscofas (Xanthan Gum)
A Note on Terminology: Initial searches for "Viscofas" did not yield a specific, commercially available emulsifying or stabilizing agent. Given the context of the query, this guide will focus on Xanthan Gum , a widely used and extensively documented polysaccharide with properties that align with the hypothetical function of "this compound" as an emulsion stabilizer. The principles and troubleshooting steps outlined here are broadly applicable to many hydrocolloid-based stabilizers.
Introduction for the Senior Application Scientist
Phase separation in emulsions is a persistent challenge in formulation science, leading to reduced product efficacy, inconsistent dosing, and shortened shelf life. This guide serves as a dedicated resource for researchers, scientists, and drug development professionals to diagnose and resolve stability issues in xanthan gum-based emulsions. Here, we move beyond simple protocols to explore the underlying mechanisms, providing you with the expert insights needed to create robust and stable formulations.
Part 1: Frequently Asked Questions (FAQs) about Emulsion Stability
Q1: What is the primary mechanism by which xanthan gum stabilizes emulsions?
A1: Xanthan gum primarily stabilizes emulsions by modifying the viscosity of the continuous phase (typically water). It does not act as a traditional emulsifier that adsorbs at the oil-water interface. Instead, it forms a complex, high-viscosity network of entangled polymer chains at a very low shear rate. This network structure physically entraps the dispersed oil droplets, significantly hindering their movement and coalescence, which are the primary drivers of phase separation (creaming or sedimentation). This is often referred to as "static stabilization."
Q2: I've added xanthan gum, but my emulsion is still separating. What are the most likely causes?
A2: This is a common issue that can stem from several factors:
-
Insufficient Xanthan Gum Concentration: The concentration may be below the critical overlap concentration (c*) required to form a cohesive polymer network.
-
Inadequate Hydration: Xanthan gum must be fully hydrated to exert its thickening effect. Lumps or "fisheyes" indicate poor hydration and a compromised network.
-
Incompatible Ingredients: High concentrations of salts or certain polyvalent cations can shield the charges on the xanthan gum molecule, causing it to contract and reducing its viscosity.
-
Extreme pH: While stable over a wide pH range, extreme pH values (below 2 or above 11) can lead to degradation of the polymer over time.
-
Microbial Degradation: Xanthan gum is susceptible to microbial attack. The presence of microbes can break down the polymer backbone, leading to a loss of viscosity.
Q3: Can I use xanthan gum as the sole stabilizer in my emulsion?
A3: While xanthan gum is an excellent stabilizer, it is often not sufficient on its own, especially for long-term stability or in formulations with a high oil phase content. It is most effective when used in conjunction with a primary emulsifier (like lecithin, Tween®, or Span® series). The emulsifier reduces the interfacial tension between the oil and water phases, facilitating the formation of small droplets, while the xanthan gum provides the long-term stability by thickening the continuous phase.
Part 2: Troubleshooting Guide - Diagnosing and Solving Phase Separation
This section provides a systematic approach to troubleshooting common emulsion stability problems.
Issue 1: Rapid Creaming or Sedimentation
Creaming (upward movement of oil droplets) or sedimentation (downward movement) is a clear sign of insufficient viscosity in the continuous phase.
Caption: Workflow for diagnosing low viscosity issues.
-
Increase Xanthan Gum Concentration: The relationship between xanthan gum concentration and viscosity is non-linear. Small increases can lead to significant changes in viscosity, especially near the c*. Incrementally increase the concentration (e.g., by 0.05% w/w) until the desired stability is achieved.
-
Optimize Hydration (Protocol 1): Inadequate hydration is a frequent cause of failure. Ensure the xanthan gum is dispersed properly to prevent the formation of agglomerates. High-shear mixing during hydration is crucial.
-
Evaluate Excipient Compatibility: If the formulation contains high levels of salts, consider using a salt-tolerant grade of xanthan gum or increasing the gum concentration to compensate for the charge-shielding effect.
Issue 2: Coalescence and Droplet Size Growth
This occurs when oil droplets merge, leading to a larger average droplet size and eventual phase separation. This points to a problem at the oil-water interface, which xanthan gum alone cannot prevent.
Caption: Workflow for addressing droplet coalescence.
-
Incorporate or Optimize the Emulsifier: Introduce a suitable emulsifier or a combination of emulsifiers to achieve the required Hydrophile-Lipophile Balance (HLB) for your specific oil phase. The emulsifier will adsorb to the droplet surface, creating a protective barrier that prevents coalescence.
-
Refine Homogenization (Protocol 2): The initial droplet size is critical for long-term stability. High-energy homogenization (e.g., high-pressure homogenization or microfluidization) is necessary to create small, uniform droplets that are more easily stabilized by the xanthan gum network.
Part 3: Key Experimental Protocols
Protocol 1: Optimal Hydration of Xanthan Gum
Objective: To achieve complete hydration of xanthan gum, avoiding the formation of agglomerates ("fisheyes").
Methodology:
-
Preparation: Weigh the required amount of xanthan gum powder. In a separate vessel, prepare the aqueous phase (e.g., deionized water).
-
Vortex Creation: Begin stirring the aqueous phase with a high-shear mixer (e.g., Silverson, Ultra-Turrax) at a speed sufficient to create a strong vortex.
-
Dispersion: Slowly sprinkle the xanthan gum powder into the shoulder of the vortex. This ensures that each particle is wetted individually before it has a chance to clump together.
-
Hydration: Continue mixing at high speed for 15-30 minutes. The solution will gradually thicken as the polymer chains hydrate and uncoil.
-
Resting (Optional but Recommended): Allow the solution to rest for at least 1 hour (or overnight) to ensure full hydration and maximum viscosity development.
Protocol 2: High-Shear Homogenization for Emulsion Formation
Objective: To create a fine, uniform dispersion of oil droplets within the continuous aqueous phase.
Methodology:
-
Prepare Phases: Prepare the fully hydrated aqueous phase containing xanthan gum (and any water-soluble components) and the oil phase (containing the oil and any oil-soluble components, including the emulsifier).
-
Coarse Emulsion Formation: While stirring the aqueous phase at a moderate speed, slowly add the oil phase. This will create a coarse, unstable emulsion.
-
High-Shear Homogenization: Immediately transfer the coarse emulsion to a high-shear homogenizer.
-
Rotor-Stator Homogenizer: Process for 5-10 minutes at a high RPM (e.g., 5,000-10,000 RPM).
-
High-Pressure Homogenizer: Process through the homogenizer for a set number of passes (e.g., 3-5 passes) at a specified pressure (e.g., 500-1000 bar).
-
-
Cooling: The homogenization process can generate significant heat. Use a cooling jacket or an ice bath to maintain the desired temperature of the emulsion.
-
Evaluation: Characterize the resulting emulsion for droplet size distribution using techniques like laser diffraction or microscopy.
Part 4: Quantitative Data & Summary
Table 1: Typical Concentration Ranges and Resulting Viscosity
| Xanthan Gum Conc. (% w/w) | Typical Viscosity (cP at low shear) | Application Notes |
| 0.1 - 0.3 | 100 - 500 | Light stabilization for very low oil content emulsions or syrups. |
| 0.3 - 0.5 | 500 - 1500 | Common range for pourable lotions and dressings. Provides excellent stability. |
| 0.5 - 1.0 | 1500 - 3000+ | High viscosity for thick creams and gels. Can lead to a "slimy" texture. |
Note: Viscosity is highly dependent on the grade of xanthan gum, temperature, pH, and ionic strength.
References
-
Title: Xanthan Gum: A Versatile Biopolymer for Food, Cosmetic, and Pharmaceutical Applications Source: Comprehensive Reviews in Food Science and Food Safety URL: [Link]
-
Title: A review of the applications of xanthan gum Source: Journal of Macromolecular Science, Part C: Polymer Reviews URL: [Link]
-
Title: Emulsion Stabilization by Biopolymers: The Case of Xanthan Gum Source: Food Hydrocolloids URL: [Link]
Validation & Comparative
A Senior Application Scientist's Guide: PVM/MA Copolymer vs. Chitosan for Nanoparticle Drug Delivery
Introduction
The advent of nanotechnology in medicine has unlocked unprecedented potential for targeted and controlled drug delivery. Polymeric nanoparticles, in particular, have emerged as leading platforms due to their tunable physicochemical properties and capacity to encapsulate a wide array of therapeutic agents.[1] Among the vast library of available polymers, two materials often considered for mucoadhesive and controlled-release applications are the synthetic poly(methyl vinyl ether-co-maleic anhydride) (PVM/MA) copolymer and the natural polysaccharide, chitosan.
This guide provides an in-depth, objective comparison of PVM/MA copolymer and chitosan for nanoparticle-based drug delivery. Moving beyond a simple list of features, we will delve into the causal relationships between their fundamental properties and their functional performance. We will explore experimental data, detail formulation protocols, and provide a comparative analysis to empower researchers, scientists, and drug development professionals in selecting the optimal polymer for their specific therapeutic application.
A Tale of Two Polymers: Fundamental Physicochemical Properties
The choice of a polymer is the foundational decision in nanoparticle design, dictating everything from formulation strategy to in vivo fate. PVM/MA copolymer and chitosan present a study in contrasts: one a synthetic anionic polymer, the other a natural cationic polysaccharide.
PVM/MA Copolymer: The Synthetic Anionic Contender
PVM/MA is a synthetic alternating copolymer of methyl vinyl ether and maleic anhydride.[2] While the anhydride form is used in synthesis, for aqueous drug delivery applications, it readily hydrolyzes to form two carboxylic acid groups per maleic acid unit. This hydrolysis is the key to its functionality.
-
Anionic Nature and pH-Sensitivity: The hydrolysis of the anhydride ring confers a strong anionic (negative) charge to the polymer in neutral or alkaline pH due to the deprotonation of the resulting carboxylic acid groups. This property is central to its pH-responsive behavior.[3]
-
Mucoadhesion: The abundant carboxylic acid groups are potent hydrogen bond donors, enabling strong mucoadhesive properties by interacting with mucin glycoproteins on mucosal surfaces.[3]
-
Biocompatibility: PVM/MA copolymers are generally considered biocompatible and non-toxic. They have a history of use in commercial products, including oral care formulations and denture adhesives, which speaks to their safety profile for mucosal contact.[2][4]
Chitosan: The Natural Cationic Workhorse
Chitosan is a linear polysaccharide derived from the deacetylation of chitin, a substance found in crustacean shells and fungal cell walls.[5] It is composed of repeating units of D-glucosamine and N-acetyl-D-glucosamine.[6]
-
Cationic Nature and pH-Sensitivity: The defining feature of chitosan is the primary amine group on its D-glucosamine units. With a pKa of approximately 6.5, these amines become protonated and positively charged in acidic environments (pH < 6.5).[7] This makes chitosan a cationic polymer, or polycation, that is soluble in acidic solutions but becomes insoluble and can precipitate or gel at neutral or alkaline pH.[6][8]
-
Key Structural Parameters: Two parameters critically define chitosan's properties:
-
Molecular Weight (MW): Influences viscosity and degradation rate. High MW chitosan can provide more sustained drug release.[9]
-
Degree of Deacetylation (DDA): Represents the percentage of N-acetyl-D-glucosamine units converted to D-glucosamine. A higher DDA (>85%) means more free amine groups, leading to higher positive charge density, better solubility in acid, and stronger electrostatic interactions.[10]
-
-
Biocompatibility and Biodegradability: Chitosan is renowned for its excellent biocompatibility and biodegradability, being degraded in vivo by enzymes like lysozyme.[7][11][12] It is generally recognized as safe (GRAS) by the US FDA for certain applications.[11]
-
Inherent Bioactivities: Beyond its role as a carrier, chitosan possesses intrinsic antimicrobial and wound-healing properties, adding potential therapeutic value to the formulation.[8][13]
Nanoparticle Formulation: Methodologies and Mechanisms
The method used to formulate nanoparticles is chosen based on the polymer's solubility and the desired particle characteristics. The distinct chemistries of PVM/MA and chitosan necessitate different approaches.
PVM/MA Nanoparticle Formulation
Nanoparticles from pre-formed polymers like PVM/MA are typically fabricated using nanoprecipitation (also known as the solvent displacement method). This technique relies on the differential solubility of the polymer in two miscible solvents.
Mechanism: The PVM/MA copolymer is first dissolved in a "good" organic solvent (e.g., acetone). This solution is then introduced, under controlled stirring, into a "poor" solvent or anti-solvent (typically water), in which the polymer is insoluble. The rapid diffusion of the good solvent into the anti-solvent causes a rapid desolvation of the polymer chains, forcing them to aggregate and precipitate into solid nanoparticles.
A more advanced technique, Solution-Enhanced Dispersion by Supercritical CO2 (SEDS), can also be used. Here, a solution of PVM/MA in an organic solvent is sprayed into supercritical CO2, which acts as a powerful anti-solvent, causing instantaneous precipitation and forming nanoparticles with low residual organic solvent.[3]
Chitosan Nanoparticle Formulation
The most prevalent method for preparing chitosan nanoparticles is ionic gelation , a technique that leverages its cationic nature.[8] It is a mild, aqueous-based process, making it ideal for encapsulating sensitive biologic drugs.
Mechanism: This method involves the electrostatic interaction between the positively charged amine groups of chitosan (dissolved in an acidic aqueous solution) and a negatively charged polyanion, most commonly sodium tripolyphosphate (TPP).[14][15] When the TPP solution is added to the chitosan solution, the strong ionic attraction causes the chitosan chains to crosslink and spontaneously assemble into a gel-like network, forming nanoparticles.[8][16]
Other methods for chitosan include emulsion cross-linking and the formation of polyelectrolyte complexes (PECs) with other charged polymers.[17][18]
Experimental Protocol 1: PVM/MA Nanoparticle Formulation via Nanoprecipitation
Objective: To formulate blank PVM/MA nanoparticles using the solvent displacement method.
Materials:
-
PVM/MA Copolymer (e.g., Gantrez™ AN)
-
Acetone (Solvent)
-
Deionized Water (Anti-solvent)
-
Magnetic stirrer
Methodology:
-
Polymer Solution Preparation: Accurately weigh 50 mg of PVM/MA copolymer and dissolve it in 5 mL of acetone to create a 10 mg/mL solution. Ensure complete dissolution by gentle vortexing or sonication.
-
Anti-Solvent Preparation: Place 25 mL of deionized water in a glass beaker on a magnetic stirrer. Set the stirring speed to a constant and moderate rate (e.g., 600 rpm).
-
Nanoprecipitation: Using a syringe pump for a controlled addition rate (e.g., 0.5 mL/min), inject the PVM/MA-acetone solution into the center of the vortex of the stirring deionized water. A milky, opalescent suspension should form immediately, indicating nanoparticle formation.
-
Solvent Evaporation: Leave the nanoparticle suspension stirring in a fume hood for at least 4 hours (or overnight) to allow for the complete evaporation of the acetone.
-
Characterization: The resulting nanoparticles can be characterized for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
Experimental Protocol 2: Chitosan Nanoparticle Formulation via Ionic Gelation
Objective: To formulate blank chitosan nanoparticles using the ionic gelation method with TPP.
Materials:
-
Low Molecular Weight Chitosan
-
Acetic Acid (1% v/v)
-
Sodium Tripolyphosphate (TPP)
-
Deionized Water
-
Magnetic stirrer
Methodology:
-
Chitosan Solution Preparation: Dissolve 25 mg of chitosan in 10 mL of 1% acetic acid solution to achieve a 2.5 mg/mL concentration. Stir overnight at room temperature to ensure complete dissolution. Adjust pH to ~5.0 if necessary.
-
TPP Solution Preparation: Dissolve 10 mg of TPP in 10 mL of deionized water to make a 1 mg/mL solution.
-
Nanoparticle Formation: Place the chitosan solution on a magnetic stirrer at a moderate speed (e.g., 700 rpm). Add 2.5 mL of the TPP solution dropwise to the chitosan solution. The formation of nanoparticles is indicated by the appearance of a characteristic opalescence.
-
Maturation: Continue stirring the suspension for an additional 30 minutes at room temperature to allow for the stabilization of the nanoparticles.
-
Collection & Characterization: Nanoparticles can be collected by centrifugation (e.g., 15,000 rpm for 30 min), washed with deionized water, and then resuspended for analysis or freeze-dried for storage. Characterization is typically performed using DLS.
Visualization of Formulation Workflows
Caption: Nanoparticle formulation workflows for PVM/MA and Chitosan.
Head-to-Head: Performance in Drug Delivery
A direct comparison of drug loading, release kinetics, and biological interaction reveals the distinct advantages and limitations of each polymer.
Drug Loading & Encapsulation Efficiency
The ability of a nanoparticle to efficiently carry a therapeutic payload is paramount. Most current nanoparticle systems face challenges with low drug loading.[19]
-
PVM/MA Copolymer: Due to the hydrophobic nature of its backbone and the potential for interactions with the anhydride or resulting acid groups, PVM/MA-based systems are often effective for encapsulating hydrophobic drugs.[20] Drug loading is typically achieved by dissolving the drug along with the polymer in the organic solvent prior to nanoprecipitation.
-
Chitosan: Chitosan nanoparticles are remarkably versatile, capable of encapsulating both hydrophilic and hydrophobic drugs.[21][22] Hydrophilic drugs can be incorporated by mixing them with the chitosan solution before gelation. Hydrophobic drugs can be loaded either during particle formation or by adsorbing them onto pre-formed nanoparticles.[21] The encapsulation efficiency is influenced by the drug's charge, the drug-to-polymer ratio, and the formulation parameters.[23]
| Parameter | PVM/MA Copolymer (Example) | Chitosan (Example) | Reference |
| Drug Type | Hydrophobic (e.g., Doxorubicin, Paclitaxel) | Hydrophilic (e.g., Insulin, Peptides), Hydrophobic (e.g., Resveratrol) | [20][21] |
| Loading Mechanism | Entrapment during nanoprecipitation | Electrostatic interaction, Entrapment, Surface adsorption | [21][23] |
| Typical Drug Loading | Varies widely, can be a challenge | Can achieve high loading, e.g., ~21% for Resveratrol | [21] |
| Encapsulation Efficiency | Dependent on drug-polymer miscibility | Often high, can exceed 90% for certain drugs | [24] |
Drug Release Mechanisms
Controlled drug release is a key objective of nanomedicine, aiming to maintain therapeutic concentrations while minimizing side effects. Both polymers offer stimuli-responsive release, primarily triggered by pH.
-
PVM/MA Copolymer: Release is governed by drug diffusion and polymer erosion. The pH-sensitivity of the carboxyl groups can trigger release. In the acidic environment of endosomes or lysosomes (or tumor microenvironments), changes in the ionization state of the polymer can lead to swelling or conformational changes that accelerate drug release.
-
Chitosan: Chitosan's pH-responsive solubility is a major advantage.[8] In the acidic environment of the stomach (pH < 2), chitosan remains soluble. As it moves to the higher pH of the intestine, it can form a gel, trapping the drug. More importantly, when chitosan nanoparticles are taken up by cells into acidic endosomes, the polymer network can swell due to increased protonation and charge repulsion, leading to a burst release of the encapsulated drug precisely where it's needed.[8][24]
Caption: pH-responsive drug release mechanisms.
Biocompatibility and Mucoadhesion
-
Biocompatibility: Both polymers are generally considered highly biocompatible.[3][12] However, chitosan's natural origin and biodegradability into non-toxic oligosaccharides are often seen as significant advantages.[7] It's crucial to note that for chitosan, properties like MW, DDA, and the final nanoparticle's zeta potential can influence biocompatibility; for instance, a very high positive zeta potential (~50 mV) can cause hemolysis.[12][25]
-
Mucoadhesion & Absorption Enhancement: This is where both polymers excel, but through different mechanisms.
-
PVM/MA adheres strongly via hydrogen bonding between its carboxyl groups and mucosal surfaces.[3]
-
Chitosan exhibits superior mucoadhesion through the powerful electrostatic attraction between its positive charges and the negatively charged sialic acid residues in mucin.[7][10] This interaction is so effective that it can transiently and reversibly open the tight junctions between epithelial cells, facilitating the paracellular transport of drugs—a significant advantage for improving the bioavailability of poorly absorbed molecules like peptides and proteins.[7][8]
-
Comparative Summary and Application Outlook
| Feature | PVM/MA Copolymer | Chitosan |
| Origin | Synthetic | Natural (from Chitin) |
| Charge (at physiological pH) | Anionic (-ve) | Cationic (+ve) in acidic pH; near neutral otherwise |
| Primary Formulation Method | Nanoprecipitation (Solvent-based) | Ionic Gelation (Aqueous-based) |
| Ideal Drug Cargo | Hydrophobic drugs | Hydrophilic and Hydrophobic drugs, Biologics (peptides, genes) |
| Release Trigger | pH-dependent swelling/erosion | pH-dependent swelling and solubility change |
| Mucoadhesion Mechanism | Hydrogen Bonding | Electrostatic Interaction |
| Key Advantage | Strong film-former, established use in oral products | Excellent biocompatibility, biodegradability, absorption enhancement, intrinsic bioactivity |
| Potential Limitation | Requires organic solvents for formulation | Solubility limited to acidic pH, properties vary with MW/DDA |
Expert Conclusion & Future Directions
As a Senior Application Scientist, the choice between PVM/MA copolymer and chitosan is not about which is "better," but which is "fitter-for-purpose."
Choose PVM/MA Copolymer when:
-
Your primary application is topical or mucosal, such as in oral care or buccal/transdermal patches where strong film-forming and bioadhesive properties are paramount.[3]
-
Your active pharmaceutical ingredient (API) is hydrophobic and compatible with organic solvents used in the nanoprecipitation process.
Choose Chitosan when:
-
Your application demands the highest level of biocompatibility and biodegradability, especially for parenteral (injectable) routes.[11][12]
-
You need to deliver sensitive biologics like peptides, proteins, or nucleic acids, as the mild, aqueous-based ionic gelation process is ideal for preserving their stability.[21]
-
The goal is to enhance the oral or nasal bioavailability of a poorly absorbed drug, leveraging chitosan's unique ability to open epithelial tight junctions.[8][11]
-
You can leverage its intrinsic antimicrobial or hemostatic properties, for example, in wound healing applications.[8]
The field of drug delivery is continuously evolving. Future research will likely focus on creating novel derivatives of these polymers to further enhance their capabilities. For instance, modifying chitosan to improve its solubility at neutral pH or grafting targeting ligands onto PVM/MA nanoparticles could overcome their current limitations and expand their therapeutic utility. Ultimately, a deep understanding of the fundamental polymer science, as outlined in this guide, is the critical first step in designing the next generation of effective nanoparticle drug delivery systems.
References
-
Hu, F., et al. (2020). Chitosan-Based Nanoparticles as Effective Drug Delivery Systems—A review. PMC - NIH. [Link]
-
Al-kassas, R., et al. (2024). Chitosan Nanoparticle-Based Drug Delivery Systems: Advances, Challenges, and Future Perspectives. MDPI. [Link]
-
Kumar, S., et al. (2018). Current Advances in Chitosan Nanoparticles Based Drug Delivery and Targeting. NIH. [Link]
-
Desai, N. (2023). Chitosan: A Potential Biopolymer in Drug Delivery and Biomedical Applications. PMC - NIH. [Link]
-
Wikipedia. (n.d.). Chitosan. Wikipedia. [Link]
-
Tiiip. (n.d.). PVM/MA Copolymer. Tiiip. [Link]
-
Ramar, K., & N, V. (2022). Biocompatibility of Chitosan Nanoparticle in Root Canal Sealant with Vero Cell Line. International Journal of Clinical Pediatric Dentistry. [Link]
-
Li, J., et al. (2024). Drug Loading in Chitosan-Based Nanoparticles. MDPI. [Link]
-
Ribeiro, A., et al. (2014). Biocompatibility of Chitosan Carriers with Application in Drug Delivery. PMC - NIH. [Link]
-
Ahmed, S., & Ikram, S. (2016). Chitosan: Applications in Drug Delivery System. PubMed. [Link]
-
Various Authors. (2022). Chitosan Nanoparticles as Biocompatible Tool in Agriculture. ResearchGate. [Link]
-
Tsoy, O., et al. (2023). Biological Safety and Biodistribution of Chitosan Nanoparticles. MDPI. [Link]
-
Various Authors. (n.d.). Relationship between physicochemical characteristics and functional properties of chitosan. ResearchGate. [Link]
-
Chemistry For Everyone. (2024). What Are Chitosan Nanoparticles? YouTube. [Link]
-
Wang, J., et al. (2021). Chitosan-Based Nanomaterials for Drug Delivery. MDPI. [Link]
-
Hristov, P. (2013). Potential Drug Delivery Applications of Chitosan Based Nanomaterials. Hristov.com. [Link]
-
Various Authors. (2011). PREPARATION AND APPLICATION OF CHITOSAN NANOPARTICLES AND NANOFIBERS. SciELO. [Link]
-
Mohammed, M., et al. (2017). Chitosan Nanoparticles-Insight into Properties, Functionalization and Applications in Drug Delivery and Theranostics. MDPI. [Link]
-
Li, J., et al. (2024). Drug Loading in Chitosan-Based Nanoparticles. PubMed. [Link]
-
Rajalakshmi, A., et al. (2023). Study on the Physicochemical Properties of Chitosan and their Applications in the Biomedical Sector. ResearchGate. [Link]
-
Grenha, A. (2012). Chitosan nanoparticles: a survey of preparation methods. SciSpace. [Link]
-
Al-kassas, R., et al. (2024). Chitosan Nanoparticle-Based Drug Delivery Systems: Advances, Challenges, and Future Perspectives. PMC - NIH. [Link]
-
Shariatinia, Z. (2022). Production of Chitosan Nanoparticles. Encyclopedia MDPI. [Link]
-
Al-kassas, R., et al. (2023). A Review of the Preparation, Characterization, and Applications of Chitosan Nanoparticles in Nanomedicine. MDPI. [Link]
-
Al-kassas, R., et al. (2016). Preparation, characterization, and potential application of chitosan, chitosan derivatives, and chitosan metal nanoparticles in pharmaceutical drug delivery. PMC - NIH. [Link]
-
Li, J., et al. (2024). Drug Loading in Chitosan-Based Nanoparticles. Semantic Scholar. [Link]
-
Roy, D., et al. (2017). Photoresponsive Block Copolymer Prodrug Nanoparticles as Delivery Vehicle for Single and Dual Anticancer Drugs. PMC. [Link]
-
Al-kassas, R., et al. (2022). Chitosan Nanoparticles: A Versatile Platform for Biomedical Applications. ResearchGate. [Link]
-
Al-kassas, R., et al. (2022). Synthesis of Poly(Dimethylmalic Acid) Homo- and Copolymers to Produce Biodegradable Nanoparticles for Drug Delivery: Cell Uptake and Biocompatibility Evaluation in Human Heparg Hepatoma Cells. MDPI. [Link]
-
Zhang, J., et al. (2015). Preparation of Poly-(Methyl vinyl ether-co-maleic Anhydride) Nanoparticles by Solution-Enhanced Dispersion by Supercritical CO2. PubMed Central. [Link]
-
Adams, M., et al. (2014). Poly(styrene-alt-maleic anhydride)-based diblock copolymer micelles exhibit versatile hydrophobic drug loading, drug-dependent release, and internalization by multidrug resistant ovarian cancer cells. PubMed. [Link]
-
Cosmetics Info. (n.d.). PVM/MA Copolymer. Cosmetics Info. [Link]
-
Mitchell, M., et al. (2021). Polymeric Nanoparticles for Drug Delivery. PMC - PubMed Central. [Link]
-
Various Authors. (2022). Self-Assembled Nanoparticles Based on Block-Copolymers of Poly(2-Deoxy-2-methacrylamido-d-glucose)/Poly(N-Vinyl Succinamic Acid) with Poly(O-Cholesteryl Methacrylate) for Delivery of Hydrophobic Drugs. MDPI. [Link]
-
Deirram, N., et al. (2019). pH-Responsive Polymer Nanoparticles for Drug Delivery. Monash University. [Link]
-
Various Authors. (2018). Biocompatibility study of two diblock copolymeric nanoparticles for biomedical applications by in vitro toxicity. ResearchGate. [Link]
-
Dobrovolskaia, M., & McNeil, S. (2015). Biocompatibility of nanomaterials and their immunological properties. PMC. [Link]
-
El-Gogary, R., et al. (2023). Recent Advances in Nanoparticle Development for Drug Delivery: A Comprehensive Review of Polycaprolactone-Based Multi-Arm Architectures. PubMed Central. [Link]
-
Kim, Y., & Park, K. (2017). Drug Loading Augmentation in Polymeric Nanoparticles Using a Coaxial Turbulent Jet Mixer: Yong Investigator Perspective. NIH. [Link]
-
Various Authors. (2017). Construction of hydroxypropyl-β-cyclodextrin copolymer nanoparticles and targeting delivery of paclitaxel. ResearchGate. [Link]
-
Staff, R., et al. (2012). HPMA copolymers as surfactants in the preparation of biocompatible nanoparticles for biomedical application. PubMed. [Link]
-
Chytil, P., et al. (2017). HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery. PMC - NIH. [Link]
-
Various Authors. (2024). GOLD NANOPARTICLE–MEDIATED PLASMONIC BLOCK COPOLYMERS: DESIGN, SYNTHESIS, AND APPLICATIONS IN SMART DRUG DELIVERY. ResearchGate. [Link]
Sources
- 1. Polymeric Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. Preparation of Poly-(Methyl vinyl ether-co-maleic Anhydride) Nanoparticles by Solution-Enhanced Dispersion by Supercritical CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The brief introduction of PVM/MA_Chemicalbook [chemicalbook.com]
- 5. youtube.com [youtube.com]
- 6. Chitosan: A Potential Biopolymer in Drug Delivery and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Chitosan - Wikipedia [en.wikipedia.org]
- 11. Current Advances in Chitosan Nanoparticles Based Drug Delivery and Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biocompatibility of Chitosan Carriers with Application in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. scielo.br [scielo.br]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. scispace.com [scispace.com]
- 18. Preparation, characterization, and potential application of chitosan, chitosan derivatives, and chitosan metal nanoparticles in pharmaceutical drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Drug Loading in Chitosan-Based Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Poly(styrene-alt-maleic anhydride)-based diblock copolymer micelles exhibit versatile hydrophobic drug loading, drug-dependent release, and internalization by multidrug resistant ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Chitosan-Based Nanoparticles as Effective Drug Delivery Systems—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Chitosan: Applications in Drug Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Chitosan Nanoparticle-Based Drug Delivery Systems: Advances, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
A Comparative Guide for Drug Development Professionals: Poly(methyl vinyl ether-co-maleic anhydride) vs. PLGA for Controlled Drug Release
In the landscape of controlled drug release, the choice of polymer is a critical determinant of a formulation's success. For decades, poly(lactic-co-glycolic acid) (PLGA) has been a cornerstone, valued for its biocompatibility and tunable degradation.[1][2][3] However, the evolving demands of drug delivery for enhanced mucoadhesion and responsive release profiles have brought other polymers into the spotlight. Among these, poly(methyl vinyl ether-co-maleic anhydride) (PMVE-MA), commercially known as Gantrez™, presents a compelling alternative with unique properties.[4][5]
This guide offers an in-depth, objective comparison of PMVE-MA and PLGA, providing the experimental data and mechanistic insights necessary for researchers, scientists, and drug development professionals to make informed decisions for their specific applications.
At a Glance: Key Performance Characteristics
| Property | Poly(methyl vinyl ether-co-maleic anhydride) (PMVE-MA) | Poly(lactic-co-glycolic acid) (PLGA) |
| Primary Release Mechanism | Primarily surface erosion and pH-responsive dissolution | Primarily bulk hydrolysis of ester linkages.[6][7] |
| Degradation Products | Poly(methyl vinyl ether-co-maleic acid) | Lactic acid and glycolic acid.[6][8] |
| Biocompatibility | Generally considered biocompatible and has been used in commercial healthcare products.[4][9] | Well-established biocompatibility, FDA-approved for numerous medical devices.[2][3][6] |
| Mucoadhesion | Excellent mucoadhesive properties due to the formation of hydrogen bonds between carboxylic acid groups and mucosal surfaces.[10] | Limited intrinsic mucoadhesive properties. |
| Drug Loading & Encapsulation | Can be challenging for certain drugs due to the reactive nature of the anhydride group. | Versatile, with established methods for encapsulating a wide range of drugs.[11][12] |
| pH Sensitivity | The anhydride ring hydrolyzes to form carboxylic acid groups, leading to pH-responsive swelling and dissolution.[10][13] | Degradation can be accelerated by autocatalysis from its acidic byproducts, leading to a drop in local pH.[1] |
Deep Dive: Mechanistic Differences and Performance Implications
Degradation and Drug Release Kinetics
The fundamental difference in the degradation pathways of PMVE-MA and PLGA dictates their drug release profiles.
PLGA undergoes bulk erosion, where water penetrates the entire polymer matrix, leading to the hydrolysis of its ester linkages throughout the device.[6][7] This process generates lactic and glycolic acid, which can create an acidic microenvironment and sometimes lead to an autocatalytic acceleration of degradation.[1][14] The resulting drug release is often characterized by a triphasic pattern: an initial burst, a lag phase, and a final, more rapid release phase.[15] The degradation rate and, consequently, the drug release can be precisely tuned by altering the ratio of lactic to glycolic acid, the polymer's molecular weight, and its end-group chemistry.[11][16] For instance, a higher glycolide content leads to faster degradation due to its more hydrophilic nature.[6]
PMVE-MA , a polyanhydride, degrades primarily through surface erosion.[10] When exposed to an aqueous environment, the anhydride rings on the polymer surface hydrolyze to form two carboxylic acid groups.[13] This conversion to the more hydrophilic poly(methyl vinyl ether-co-maleic acid) facilitates the dissolution of the polymer and the subsequent release of the encapsulated drug. This surface-eroding mechanism can provide a more linear, zero-order release profile, which is often desirable for maintaining therapeutic drug levels over an extended period. The pH-dependent nature of the carboxylic acid groups also imparts a pH-responsive character to the polymer, allowing for targeted drug release in specific environments, such as the different regions of the gastrointestinal tract.[10]
Caption: Degradation pathways of PLGA and PMVE-MA.
Biocompatibility and In Vivo Fate
Both PLGA and PMVE-MA are generally considered biocompatible. PLGA degrades into lactic acid and glycolic acid, which are natural metabolites in the human body and are eliminated through the Krebs cycle as carbon dioxide and water.[3][6][8] This excellent biocompatibility profile is a primary reason for its widespread use and FDA approval in various medical applications.[2][3]
PMVE-MA and its hydrolyzed form, poly(methyl vinyl ether-co-maleic acid), have also been shown to have low toxicity and good biocompatibility.[4][9] They have been used in commercial oral care products and are being explored for various biomedical applications, including drug delivery and tissue engineering.[4]
Mucoadhesion: A Key Differentiator
A significant advantage of PMVE-MA is its inherent mucoadhesive properties.[10] The carboxylic acid groups formed upon hydrolysis can form strong hydrogen bonds with the mucin glycoproteins of mucosal surfaces. This bioadhesion can significantly prolong the residence time of a drug formulation at the site of administration, such as the gastrointestinal tract, leading to enhanced drug absorption and bioavailability.[17] In contrast, PLGA exhibits minimal mucoadhesion and often requires formulation with other mucoadhesive polymers to achieve similar effects.
Experimental Protocols: A Starting Point for Your Research
Preparation of Drug-Loaded PLGA Microspheres (Oil-in-Water Emulsion Solvent Evaporation)
This is a widely used method for encapsulating hydrophobic drugs into PLGA microspheres.
-
Oil Phase Preparation: Dissolve a known amount of PLGA and the drug in a volatile organic solvent like dichloromethane (DCM) or ethyl acetate.[18][19]
-
Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant, such as poly(vinyl alcohol) (PVA), to stabilize the emulsion.[20]
-
Emulsification: Add the oil phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion. The size of the resulting microspheres is influenced by the stirring rate and surfactant concentration.
-
Solvent Evaporation: Stir the emulsion at room temperature or under reduced pressure to allow the organic solvent to evaporate, leading to the solidification of the PLGA microspheres.
-
Collection and Washing: Collect the microspheres by centrifugation or filtration, wash them with deionized water to remove residual surfactant, and then lyophilize or air-dry them.
Caption: Workflow for PLGA microsphere preparation.
Preparation of PMVE-MA Nanoparticles (Desolvation Method)
This method is suitable for forming PMVE-MA nanoparticles for drug delivery.
-
Polymer Solution: Dissolve PMVE-MA in a suitable organic solvent, such as acetone.
-
Desolvation: Add the polymer solution dropwise to a non-solvent, like water or an aqueous buffer, under constant stirring. The rapid change in solvent polarity causes the polymer to precipitate, forming nanoparticles.
-
Crosslinking (Optional): To enhance the stability of the nanoparticles, a crosslinking agent, such as a diamine, can be added to the nanoparticle suspension.[21][22]
-
Purification: Purify the nanoparticles by dialysis or repeated centrifugation and redispersion cycles to remove the organic solvent and unreacted crosslinker.
-
Lyophilization: Lyophilize the purified nanoparticle suspension for long-term storage.
Data-Driven Comparison of Performance
| Parameter | PMVE-MA Nanoparticles | PLGA Microspheres/Nanoparticles | Supporting Experimental Insights |
| Encapsulation Efficiency | Can be variable and drug-dependent. For cabazitaxel, an encapsulation efficiency of 92.1% was achieved in a hybrid nanoparticle system.[17] | Highly variable, ranging from <10% to >90%, depending on the drug's properties and the encapsulation method.[23][24] For hydrophilic drugs, encapsulation can be challenging.[12] | The reactive anhydride groups in PMVE-MA can potentially interact with certain drug molecules, affecting loading. PLGA's versatility allows for various encapsulation techniques (e.g., double emulsion for hydrophilic drugs) to optimize loading.[25] |
| Particle Size | Typically in the nanometer range. A study reported a uniform particle size of 192.2 nm for PMVE-MA-TPGS modified PLGA/lipid hybrid nanoparticles.[17] | Can be tailored from the nanometer to the micrometer scale.[19][24] | The choice of preparation method (e.g., desolvation for PMVE-MA, emulsion-solvent evaporation for PLGA) and process parameters (e.g., stirring speed, polymer concentration) are key determinants of particle size. |
| In Vitro Drug Release | Often exhibits a more sustained, near zero-order release. A study on PMVE-MA-TPGS hybrid nanoparticles showed a sustained release of cabazitaxel.[17] | Typically shows a triphasic release profile with an initial burst.[15] The release can be modulated over days to months.[11] | The surface erosion of PMVE-MA leads to a more constant release rate, while the bulk erosion of PLGA results in a more complex, multi-phasic release pattern. |
Conclusion: Selecting the Right Polymer for Your Application
The choice between PMVE-MA and PLGA is not a matter of one being universally superior to the other, but rather a decision based on the specific requirements of the drug delivery system.
PLGA remains the gold standard for many applications due to its well-established safety profile, tunable degradation kinetics, and extensive research history. It is an excellent choice for applications requiring sustained release over a wide range of timescales, from days to months.
PMVE-MA emerges as a strong contender, particularly for applications where mucoadhesion is paramount. Its ability to prolong residence time at mucosal surfaces makes it highly attractive for oral, nasal, and ocular drug delivery. The pH-responsive nature of PMVE-MA also offers opportunities for targeted release in specific physiological environments.
Ultimately, the optimal polymer selection will depend on a thorough evaluation of the drug's properties, the desired release profile, the intended route of administration, and the specific therapeutic goals. This guide provides a foundational understanding to aid in this critical decision-making process.
References
- Factors Affecting PLGA Degradation: What You Need to Know - Polylactide. (URL: )
- Poly (lactic-co-glycolic acid) controlled release systems: experimental and modeling insights - PMC - NIH. (URL: )
- PLGA - Wikipedia. (URL: )
- PLGA-The Smart Biocompatible Polimer: Kinetic Degradation Studies and Active Principle Release - PMC - NIH. (URL: )
- Release mechanisms of PLGA-based drug delivery systems: A review - PubMed. (URL: )
- PLGA Implants for Controlled Drug Delivery and Regenerative Medicine: Advances, Challenges, and Clinical Potential - MDPI. (URL: )
- Internal Water-Induced Acceleration, Chemical Pathways, and Contributing Factors in the Degradation of Poly(lactic-co-glycolic acid) (PLGA)
- Controlled release and targeted drug delivery with poly(lactic-co-glycolic acid)
- Controlled release and targeted drug delivery with poly(lactic-co-glycolic acid) nanoparticles: reviewing two decades of research | Semantic Scholar. (URL: )
- Degradation mechanisms of poly (lactic-co-glycolic acid)
- Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier. (URL: )
- Preparing Poly (Lactic-co-Glycolic Acid) (PLGA) Microspheres Containing Lysozyme-Zinc Precipitate Using a Modified Double Emulsion Method - NIH. (URL: )
- Biocompatibility of PLGA-PEG-PLGA Hydrogels, a Short Review January 2023 - Akina Inc. (URL: )
- CN105232474A - Simple method for preparing PLGA microspheres with uniform particle size - Google P
- PLGA-Based Composites for Various Biomedical Applic
- Bioerodable PLGA-Based Microparticles for Producing Sustained-Release Drug Formulations and Strategies for Improving Drug Loading - Frontiers. (URL: )
- Preparation of PLGA Nanoparticles by Milling Spongelike PLGA Microspheres. (URL: )
- PLGA Microparticles Synthesis - Fluigent. (URL: )
- Preparation of Poly-(Methyl vinyl ether-co-maleic Anhydride) Nanoparticles by Solution-Enhanced Dispersion by Supercritical CO2 - PubMed Central. (URL: )
- Separator Membrane from Crosslinked Poly(Vinyl Alcohol) and Poly(Methyl Vinyl Ether-alt-Maleic Anhydride) - PMC - NIH. (URL: )
- Thermosensitive Bioadhesive Hydrogels Based on Poly(N-isopropylacrilamide) and Poly(methyl vinyl ether-alt-maleic anhydride) for the Controlled Release of Metronidazole in the Vaginal Environment - MDPI. (URL: )
- Gantrez AN as a new polymer for the preparation of ligand-nanoparticle conjug
- Influence of reaction medium during synthesis of Gantrez AN 119 nanoparticles for oral vaccin
- Gantrez (R) AN as a new polymer for the preparation of ligand-nanoparticle conjugates (vol 83, pg 321, 2002)
- Structures of the lead compounds used. (a) Poly(methyl vinyl ether-alt-maleic acid), PMVE/ MA-Ac, or poly(methyl vinyl ether-alt-maleic monoethyl ester), PMVE/MA-ES. (b) Poly{[9,9-bis(6′-N,N,Ntrimethylammonium)hexyl]-2,7-(fluorene)-alt-1,4-phenylene} bromide, HTMA-PFP; poly ...
- Crosslinked Poly(Methyl Vinyl Ether-Co-Maleic Anhydride)
- Formation of Multicolor Nanogels Based on Cationic Polyfluorenes and Poly(methyl vinyl ether-alt-maleic monoethyl ester): Potential Use as pH-Responsive Fluorescent Drug Carriers - NIH. (URL: )
- Gantrez® AN as a new polymer for the preparation of ligand–nanoparticle conjug
- Substituted poly(methyl vinyl ether-alt-maleic anhydride)
- Optimization of Poly(methyl vinyl ether-co-maleic acid) Electrospun Nanofibers as a Fast-Dissolving Drug Delivery System - PMC - NIH. (URL: )
- Separator Membrane from Crosslinked Poly(Vinyl Alcohol) and Poly(Methyl Vinyl Ether-alt-Maleic Anhydride)
- Bioadhesive poly(methyl vinyl ether-co-maleic anhydride)
- (PDF) Poly(methyl vinyl ether-alt-maleic acid)
- Gantrez AN as a new polymer for the preparation of ligand-nanoparticle conjug
- POLY-METHYL VINYL ETHER-CO-MALEIC ANHYDRIDE NANOPARTICLES AS ANTIGEN DELIVERY AND ACTIVATING SYSTEMS | Request PDF - ResearchG
- A Comparative Guide: Poly(lactic-co-glycolic acid) (PLGA) as a Drug Delivery Carrier - Benchchem. (URL: )
- Behavior of poly(maleic anhydride-co-vinyl acetate) copolymer in aqueous solution. (URL: )
- Effects of drug concentration and PLGA addition on the properties of electrospun ampicillin trihydrate-loaded PLA nanofibers - PMC - NIH. (URL: )
- Recent Applications of PLGA in Drug Delivery Systems - ResearchG
- Recent Applications of PLGA in Drug Delivery Systems - PMC - PubMed Central. (URL: )
- PLGA Devices: Production and Applications for Sustained Protein Delivery - PMC - NIH. (URL: )
- Functionalized Poly(lactic-co-glycolic acid)
- Effects of Drug and Polymer Molecular Weight on Drug Release from PLGA-mPEG Microspheres | Request PDF - ResearchG
- Drug Release Kinetics of PLGA-PEG Microspheres Encapsulating Aclacinomycin A: The Influence of PEG Content - MDPI. (URL: )
Sources
- 1. Poly (lactic-co-glycolic acid) controlled release systems: experimental and modeling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PLGA-Based Composites for Various Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. PLGA - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PLGA-The Smart Biocompatible Polimer: Kinetic Degradation Studies and Active Principle Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of Poly-(Methyl vinyl ether-co-maleic Anhydride) Nanoparticles by Solution-Enhanced Dispersion by Supercritical CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Functionalized Poly(lactic-co-glycolic acid) Enhances Drug Delivery and Provides Chemical Moieties for Surface Engineering while Preserving Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Separator Membrane from Crosslinked Poly(Vinyl Alcohol) and Poly(Methyl Vinyl Ether-alt-Maleic Anhydride) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Degradation mechanisms of poly (lactic-co-glycolic acid) films in vitro under static and dynamic environment [tnmsc.csu.edu.cn]
- 15. Release mechanisms of PLGA-based drug delivery systems: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent Applications of PLGA in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. CN105232474A - Simple method for preparing PLGA microspheres with uniform particle size - Google Patents [patents.google.com]
- 19. fluigent.com [fluigent.com]
- 20. Frontiers | Bioerodable PLGA-Based Microparticles for Producing Sustained-Release Drug Formulations and Strategies for Improving Drug Loading [frontiersin.org]
- 21. Gantrez AN as a new polymer for the preparation of ligand-nanoparticle conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Influence of reaction medium during synthesis of Gantrez AN 119 nanoparticles for oral vaccination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Effects of drug concentration and PLGA addition on the properties of electrospun ampicillin trihydrate-loaded PLA nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. PLGA Devices: Production and Applications for Sustained Protein Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Preparing Poly (Lactic-co-Glycolic Acid) (PLGA) Microspheres Containing Lysozyme-Zinc Precipitate Using a Modified Double Emulsion Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Gantrez™ S-97 and Conventional Polymers in Dental Adhesive Formulations
A Guide for Researchers and Formulation Scientists
The pursuit of a durable, long-lasting bond between restorative materials and tooth structure is a central challenge in adhesive dentistry. The oral environment, with its constant fluctuations in temperature, pH, and mechanical stress, presents a formidable challenge to the stability of this interface. Historically, adhesive formulations have relied on conventional methacrylate-based polymers such as Bisphenol A-glycidyl methacrylate (Bis-GMA), urethane dimethacrylate (UDMA), and 2-hydroxyethyl methacrylate (HEMA). While these have served as the backbone of dental adhesives for decades, their inherent limitations have driven the search for superior alternatives.
This guide provides an in-depth technical comparison of Gantrez™ S-97, a copolymer of methyl vinyl ether and maleic anhydride (PVM/MA), against these conventional polymers. We will explore the fundamental chemical differences that underpin the performance advantages of Gantrez™ S-97, supported by standardized experimental protocols and data, to validate its superiority in modern dental adhesive systems.
The Contenders: A Chemical Overview
Conventional Polymers: The Methacrylate Family
Conventional dental adhesives are primarily composed of a mixture of dimethacrylate monomers.
-
Bis-GMA: Introduced in the 1970s, Bis-GMA is a high molecular weight monomer known for its relatively low polymerization shrinkage.[1] However, its high viscosity necessitates the inclusion of lower-viscosity diluent monomers.
-
UDMA: Offering greater flexibility and a higher degree of conversion compared to Bis-GMA, UDMA has been explored as a potential substitute to improve mechanical properties.[1][2]
-
HEMA: This hydrophilic monomer is often included to improve the wettability of the dentin surface.[3] However, its presence can also increase water sorption, potentially compromising the long-term stability of the adhesive bond.[4]
The primary adhesion mechanism for these systems is micromechanical interlocking .[5] After acid-etching the tooth surface to create microporosities, the adhesive resin infiltrates these spaces and, upon polymerization, forms resin "tags" that lock the restoration in place.[3]
Gantrez™ S-97: A Paradigm Shift in Adhesion
Gantrez™ S-97 is the free acid form of a linear copolymer of methyl vinyl ether and maleic anhydride (PVM/MA).[6][7] Its chemical structure fundamentally differs from the methacrylate family, providing a distinct and advantageous mechanism of action.
In an aqueous environment, the maleic anhydride groups hydrolyze to form dicarboxylic acid functionalities. This transformation is key to its superior performance. Gantrez™ S-97 employs a dual mechanism of adhesion:
-
Micromechanical Interlocking: Similar to conventional systems, it can penetrate and polymerize within etched tooth structure.
-
Chemical Bonding (Adsorption Adhesion): The carboxylic acid groups exhibit a strong affinity for calcium ions present in the hydroxyapatite of enamel and dentin.[5] This leads to the formation of ionic bonds, creating a true chemical adhesion to the tooth substrate that complements the micromechanical interlocking.[5][7]
This bioadhesive property allows Gantrez™ S-97 to effectively bind to oral surfaces, forming a durable film.[6][8]
Performance Metrics: A Head-to-Head Comparison
The efficacy of a dental adhesive is judged by several key performance indicators. Here, we outline how Gantrez™ S-97 is expected to outperform conventional polymers based on its unique chemistry.
| Performance Metric | Conventional Polymers (Bis-GMA, UDMA, HEMA) | Gantrez™ S-97 (PVM/MA) | Rationale for Superiority |
| Bond Strength | Relies primarily on micromechanical interlocking. Bond strength can degrade over time due to hydrolytic degradation of the resin tags and surrounding collagen.[9] | Dual-action adhesion: combines micromechanical interlocking with strong, stable ionic bonding to hydroxyapatite.[5][7] | The addition of chemical bonding creates a more robust and resilient interface, less susceptible to degradation. |
| Durability & Hydrolytic Stability | Susceptible to water sorption, especially formulations containing hydrophilic monomers like HEMA, which can lead to plasticization and reduced mechanical properties.[4] | The PVM/MA backbone is inherently more resistant to hydrolysis. The chemical bond formed is more stable in the aqueous oral environment. | Reduced water uptake and a stable chemical bond lead to a longer-lasting restoration.[4][10] |
| Biocompatibility | Residual unpolymerized monomers (e.g., Bis-GMA, HEMA) can leach out and have been associated with cytotoxic and allergic reactions.[11] | Exhibits excellent biocompatibility with a long history of safe use in oral care applications.[7][11] | The high molecular weight and stable structure of Gantrez S-97 minimize the leaching of potentially harmful components. |
| Active Ingredient Retention | Primarily acts as a structural bonding agent. | Can form complexes that attach to teeth and surrounding tissues, acting as a reservoir for the gradual release of active ingredients like antimicrobials or fluoride.[6][12] | This functionality enhances the therapeutic potential of the adhesive, providing benefits beyond simple adhesion.[6] |
Experimental Validation: Standardized Protocols
To objectively validate the performance claims, standardized testing methodologies are crucial. The following protocols, based on International Organization for Standardization (ISO) standards, are essential for comparing dental adhesive systems.
Shear Bond Strength (SBS) Testing (ISO 29022)
This test measures the force required to debond a restorative material from the tooth surface via a shearing force.[13] It is a widely used method for evaluating adhesive performance.[14]
Causality: The choice of a shear test is to simulate the lateral forces experienced by restorations during mastication. The notched-edge design specified in ISO 29022 helps to concentrate stress at the adhesive interface, providing a more accurate measure of bond strength.[13][15]
Experimental Workflow Diagram:
Protocol Steps:
-
Tooth Preparation: Select sound, caries-free human or bovine molars extracted within the last 6 months.[15] Clean the teeth and embed the roots in acrylic resin, leaving the crown exposed.
-
Surface Preparation: Grind the buccal or lingual surface with wet silicon carbide paper (e.g., 600-grit) to expose a flat, standardized dentin or enamel surface.[15]
-
Adhesive Application: Apply the adhesive system (either Gantrez™ S-97-based or a conventional control) to the prepared surface according to the manufacturer's instructions.
-
Composite Placement: Place a cylindrical mold (e.g., 2.4 mm diameter, 2.5 mm height) over the adhesive-treated surface and fill it with a universal composite resin.[14] Light-cure the composite.
-
Storage: Store the bonded specimens in distilled water at 37°C for 24 hours to simulate oral conditions.[15]
-
Testing: Mount the specimen in a universal testing machine equipped with a notched-edge shear testing apparatus. Apply a shear load to the base of the composite cylinder at a crosshead speed of 1.0 mm/minute until failure.[15][16]
-
Calculation: Record the maximum force (in Newtons) at failure. Calculate the shear bond strength in megapascals (MPa) by dividing the force by the bonding area (πr²).
Microtensile Bond Strength (µTBS) Testing
The µTBS test is considered to have greater discriminative capability than macro-shear tests.[17] By using a smaller bond area (typically 1mm²), it minimizes the influence of substrate defects and provides a more uniform stress distribution, often resulting in higher bond strength values.[18]
Causality: This method is preferred for in-depth research as it allows for the evaluation of bond strength to specific, small regions of a tooth and reduces the incidence of cohesive failure within the substrate, isolating the performance of the adhesive interface itself.[17][19]
Mechanism of Adhesion Diagram:
Protocol Steps:
-
Tooth & Adhesive Preparation: Prepare a flat dentin surface on an extracted molar as described in the SBS protocol. Apply the adhesive and build up a 5mm high block of composite resin on the surface.
-
Specimen Sectioning: After 24-hour water storage, use a slow-speed diamond saw under constant water cooling to section the bonded tooth into serial slabs. Rotate the slabs 90 degrees and further section them to create multiple beam-shaped specimens (sticks), each with a bond interface area of approximately 1.0 mm x 1.0 mm.[19]
-
Testing: Carefully attach each end of the "stick" to a microtensile testing jig using a cyanoacrylate adhesive.[16] Mount the jig in a universal testing machine and apply a tensile load at a crosshead speed of 0.5 mm/minute until failure.
-
Analysis: Calculate the µTBS in MPa by dividing the failure load (N) by the cross-sectional area (mm²). Analyze the failure mode (adhesive, cohesive in dentin, or cohesive in composite) using a stereomicroscope.
Water Sorption and Solubility (ISO 4049)
This test quantifies the amount of water absorbed by the polymerized adhesive and the amount of material that leaches out, providing critical data on its hydrolytic stability.[20][21]
Causality: High water sorption can lead to plasticization and swelling of the polymer network, reducing its mechanical properties and compromising the marginal seal.[22] High solubility indicates the leaching of unreacted monomers or degradation byproducts, which can affect biocompatibility and structural integrity.[11]
Protocol Steps:
-
Specimen Fabrication: Prepare at least five disc-shaped specimens of the cured adhesive for each material group (e.g., 15 mm diameter, 1 mm thickness).
-
Initial Conditioning: Place the discs in a desiccator and weigh them periodically until a constant mass (m1) is achieved.
-
Water Immersion: Immerse the specimens in distilled water at 37°C for 7 days.[21]
-
Wet Mass Measurement: After 7 days, remove the discs, blot them dry, and weigh them to determine the wet mass (m2).
-
Re-conditioning: Return the discs to the desiccator and re-condition them until they reach a new constant mass (m3).
-
Calculations:
-
Water Sorption (Wsp): Wsp = (m2 - m3) / V (where V is the volume of the disc in mm³)
-
Solubility (Wsl): Wsl = (m1 - m3) / V
-
Results are expressed in µg/mm³.[23]
-
Conclusion and Future Outlook
The evidence strongly suggests that Gantrez™ S-97, through its unique PVM/MA chemistry, offers a significant advancement over conventional methacrylate-based polymers for dental adhesive applications. Its dual mechanism of adhesion, which combines micromechanical interlocking with robust chemical bonding, provides a more durable and hydrolytically stable interface with the tooth structure. Furthermore, its excellent biocompatibility and ability to act as a reservoir for therapeutic agents position it as a multifunctional component in next-generation dental materials.[6][7]
For researchers and drug development professionals, the incorporation of Gantrez™ S-97 into adhesive formulations presents a clear path toward creating longer-lasting, more reliable, and therapeutically active dental restorations. The experimental protocols outlined in this guide provide a standardized framework for validating these performance benefits and continuing the innovation in adhesive dentistry.
References
-
International Organization for Standardization. (2013). ISO 29022:2013 Dentistry — Adhesion — Notched-edge shear bond strength test. ISO. Available from: [Link]
-
DKSH. (n.d.). Gantrez™ S-97: Advanced Polymer for Oral Care Formulations. DKSH. Available from: [Link]
-
Müller, J. A., Rohr, N., & Fischer, J. (2017). Evaluation of ISO 4049: water sorption and water solubility of resin cements. European Journal of Oral Sciences, 125(2), 141-150. Available from: [Link]
-
iTeh Standards. (n.d.). EN ISO 29022:2013 - Dentistry Adhesion Notched-Edge Shear Bond. iTeh Standards. Available from: [Link]
-
Academy of Dental Materials. (2016). Academy of Dental Materials guidance on in vitro testing of dental composite bonding effectiveness to dentin/enamel using micro-tensile bond strength (µTBS) approach. Academy of Dental Materials. Available from: [Link]
-
Intertek Inform. (2013). Dentistry - Adhesion - Notched-edge shear bond strength test (ISO 29022:2013). Intertek Inform. Available from: [Link]
-
Ashland. (n.d.). gantrez™ s-97 bf polymer. Ashland. Available from: [Link]
-
Sattabanasuk, V., et al. (2019). The microtensile bond strength test: Its historical background and application to bond testing. Japanese Dental Science Review. Available from: [Link]
-
Armstrong, S., et al. (2010). Adhesion to tooth structure: A critical review of “micro” bond strength test methods. Dental Materials, 26(2), e50-e62. Available from: [Link]
-
Cardoso, R., et al. (2021). Physicochemical characterization, water sorption and solubility of adhesive systems incorporated with titanium tetrafluoride, and its influence on dentin permeability. Journal of the Mechanical Behavior of Biomedical Materials, 119, 104453. Available from: [Link]
-
R Discovery. (2017). Evaluation of ISO 4049: water sorption and water solubility of resin cements. R Discovery. Available from: [Link]
-
OHI-S. (2023). Choosing the Adhesive for Microtensile Bond Strength Tests. OHI-S. Available from: [Link]
-
Scribd. (n.d.). Iso 4049 - 2019. Scribd. Available from: [Link]
-
iTeh Standards. (2009). ISO 4049:2009 Dentistry — Polymer-based restorative materials. iTeh Standards. Available from: [Link]
-
SciELO. (2010). Parameters that influence microtensile bond testing of adhesive systems. SciELO. Available from: [Link]
-
R&B Inc. (n.d.). ISO 29022 Dentistry - Adhesion – Notched Edge Shear Bond Strength Test. R&B Inc. Available from: [Link]
-
Scribd. (n.d.). Gantrez™ S-97 Polymer Sell Sheet. Scribd. Available from: [Link]
-
DKSH. (n.d.). Gantrez™ S-97 HSU Solution PVM/MA Polymer. DKSH. Available from: [Link]
-
MDPI. (2023). Pushout Bond Strength in Coronal Dentin: A Standardization Approach in Comparison to Shear Bond Strength. Materials, 16(16), 5698. Available from: [Link]
-
University of Baghdad. (n.d.). ADHESIVE SYSTEM OF DIRECT RESTORATIONS. University of Baghdad. Available from: [Link]
-
ScienceDirect. (2013). Evaluation of UDMA's potential as a substitute for Bis-GMA in orthodontic adhesives. Dental Materials, 29(8), 898-905. Available from: [Link]
-
PubMed. (2013). Evaluation of UDMA's potential as a substitute for Bis-GMA in orthodontic adhesives. Dental Materials, 29(8), 898-905. Available from: [Link]
-
National Institutes of Health. (2017). The effects of dentin bonding agent formulas on their polymerization quality, and together with tooth tissues on their microleakage and shear bond strength: an explorative 3-step experiment. Journal of Dentistry, 18(2), 101–112. Available from: [Link]
-
Ann Stomatol (Roma). (2018). Classification review of dental adhesive systems: from the IV generation to the universal type. Annals of Stomatology, 9(1), 1–13. Available from: [Link]
-
Pocket Dentistry. (2017). Impact of replacing Bis-GMA and TEGDMA by other commercially available monomers on the properties of resin-based composites. Pocket Dentistry. Available from: [Link]
-
MDPI. (2021). A Review on Current Trends of Polymers in Orthodontics: BPA-Free and Smart Materials. Polymers, 13(9), 1363. Available from: [Link]
-
ResearchGate. (2018). State of the Art of Dental Adhesive Systems. ResearchGate. Available from: [Link]
-
ResearchGate. (2016). (PDF) Biocompatibility of Dental Polymers. ResearchGate. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of UDMA's potential as a substitute for Bis-GMA in orthodontic adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Classification review of dental adhesive systems: from the IV generation to the universal type - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on Current Trends of Polymers in Orthodontics: BPA-Free and Smart Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. codental.uobaghdad.edu.iq [codental.uobaghdad.edu.iq]
- 6. Gantrez™ S-97: Advanced Polymer for Oral Care Formulations [dkshdiscover.com]
- 7. ashland.com [ashland.com]
- 8. ulprospector.com [ulprospector.com]
- 9. The effects of dentin bonding agent formulas on their polymerization quality, and together with tooth tissues on their microleakage and shear bond strength: an explorative 3-step experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. mdpi.com [mdpi.com]
- 15. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 16. Choosing the Adhesive for Microtensile Bond Strength Tests [ohi-s.com]
- 17. The microtensile bond strength test: Its historical background and application to bond testing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Adhesion to tooth structure: A critical review of “micro” bond strength test methods | Pocket Dentistry [pocketdentistry.com]
- 19. zora.uzh.ch [zora.uzh.ch]
- 20. Evaluation of ISO 4049: water sorption and water solubility of resin cements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Physicochemical characterization, water sorption and solubility of adhesive systems incorporated with titanium tetrafluoride, and its influence on dentin permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Impact of replacing Bis-GMA and TEGDMA by other commercially available monomers on the properties of resin-based composites | Pocket Dentistry [pocketdentistry.com]
- 23. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
A Comparative Guide to the Stability of Polymer-Based Nanoparticles: PLA as a Benchmark for Novel Formulations
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of nanomedicine, the stability of a nanoparticle formulation is a critical determinant of its therapeutic success. A stable nanoparticle must maintain its key physicochemical properties—such as size, surface charge, and drug load—from the point of manufacture to its site of action within the body. This guide provides a comprehensive framework for comparing the stability of a novel nanoparticle system, provisionally termed "Viscofas," against the well-established and FDA-approved polymer, poly(lactic acid) (PLA).
While "this compound" is used here as a placeholder for any emerging nanoparticle platform, the principles and experimental protocols detailed are universally applicable for a rigorous head-to-head stability assessment. By leveraging PLA as a benchmark, researchers can effectively evaluate the potential advantages and liabilities of new formulations.[1][2]
Foundational Physicochemical Characterization
The first step in any stability study is to establish a baseline of the nanoparticles' intrinsic properties immediately after synthesis. These parameters are the primary indicators of change over time and under stress. The most crucial of these are particle size (hydrodynamic diameter), polydispersity index (PDI), and surface charge (zeta potential).
Experimental Protocol: Physicochemical Characterization via Dynamic Light Scattering (DLS)
-
Objective: To determine the initial mean hydrodynamic diameter, size distribution (PDI), and zeta potential of the nanoparticle suspension.
-
Methodology:
-
Prepare nanoparticle suspensions (e.g., PLA and "this compound") in a suitable medium, typically deionized water or a low-molarity buffer, at a concentration appropriate for DLS analysis.
-
Vortex the sample briefly to ensure homogeneity.
-
Transfer the sample to a disposable cuvette for size and PDI measurement or a specialized folded capillary cell for zeta potential measurement.
-
Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer).[3] The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles to determine their size.[4][5][6] For zeta potential, the instrument applies an electric field and measures the particle velocity to determine surface charge.[4]
-
Perform measurements in triplicate to ensure reproducibility.
-
-
Causality and Interpretation:
-
Size (Hydrodynamic Diameter): Affects biological fate, including circulation time and cellular uptake.[7] Significant changes in size often indicate aggregation or degradation.
-
Polydispersity Index (PDI): A measure of the uniformity of the particle population. A PDI value below 0.1 is considered monodisperse and is highly desirable for consistent performance.[3] An increasing PDI suggests aggregation or non-uniform degradation.
-
Zeta Potential: Indicates the magnitude of the electrostatic charge on the particle surface, which is a key predictor of colloidal stability.[4] Particles with a high magnitude zeta potential (typically > |30| mV) are electrostatically stabilized and less likely to aggregate.[3]
-
Table 1: Baseline Physicochemical Properties of PLA vs. "this compound" Nanoparticles (Illustrative Data)
| Parameter | PLA Nanoparticles | "this compound" Nanoparticles (Hypothetical) | Significance |
| Hydrodynamic Diameter (nm) | 155 ± 4.2 | 162 ± 5.1 | Influences biodistribution and cellular uptake |
| Polydispersity Index (PDI) | 0.09 ± 0.02 | 0.12 ± 0.03 | Measure of size uniformity |
| Zeta Potential (mV) | -35.2 ± 2.1 | -25.8 ± 1.9 | Predictor of colloidal stability |
Assessing Colloidal Stability in Biologically Relevant Media
Nanoparticles intended for therapeutic use will inevitably encounter physiological fluids rich in salts and proteins. These components can disrupt nanoparticle stability, leading to aggregation and premature clearance from the body.[8][9] Therefore, assessing colloidal stability in simulated biological fluids is a critical step.
Experimental Protocol: Colloidal Stability Assessment
-
Objective: To evaluate the change in particle size and PDI over time upon incubation in various biologically relevant media.
-
Methodology:
-
Prepare solutions of phosphate-buffered saline (PBS) and serum-containing cell culture medium (e.g., DMEM with 10% Fetal Bovine Serum).
-
Disperse the PLA and "this compound" nanoparticles in each medium at a fixed concentration.
-
Measure the hydrodynamic diameter and PDI of the nanoparticles immediately after dispersion (T=0) using DLS.
-
Incubate the samples at 37°C.
-
At predetermined time points (e.g., 1, 4, 12, 24, and 48 hours), gently mix the samples and measure their size and PDI again.[10]
-
Plot the mean particle size as a function of time for each condition.
-
-
Causality and Interpretation:
-
In high ionic strength solutions like PBS, the electrostatic repulsion between charged nanoparticles is screened, which can lead to aggregation, particularly for particles with lower initial zeta potential.[11]
-
In serum-containing media, proteins can adsorb to the nanoparticle surface, forming a "protein corona." This can either stabilize the particles or, more commonly, lead to aggregation and recognition by the immune system.[11] A stable formulation should show minimal change in size over 24-48 hours.[10]
-
Table 2: Colloidal Stability of PLA vs. "this compound" Nanoparticles in PBS at 37°C (Illustrative Data)
| Time (hours) | PLA Mean Diameter (nm) | "this compound" Mean Diameter (nm) |
| 0 | 156 | 163 |
| 4 | 160 | 254 |
| 12 | 165 | 488 (aggregated) |
| 24 | 172 | >1000 (aggregated) |
Evaluating Stability Under Environmental Stress
Nanoparticles may be exposed to varying temperatures and pH levels during storage, administration, and within specific biological compartments (e.g., the acidic environment of a tumor or endosome). Assessing stability under these stress conditions is crucial for predicting their performance and shelf-life.
Experimental Workflow: pH and Thermal Stability
Caption: Dialysis method for in vitro drug release.
Experimental Protocol: In Vitro Drug Release via Dialysis
-
Objective: To compare the drug release kinetics from PLA and "this compound" nanoparticles.
-
Methodology:
-
Load both types of nanoparticles with a model drug.
-
Place a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag with a molecular weight cutoff (MWCO) that allows free drug to pass through but retains the nanoparticles. [12] 3. Submerge the dialysis bag in a release buffer (e.g., PBS pH 7.4) and incubate at 37°C with gentle agitation.
-
At various time points, withdraw aliquots from the release buffer and replace with an equal volume of fresh buffer to maintain sink conditions.
-
Quantify the drug concentration in the collected samples using a suitable analytical method like HPLC or UV-Vis spectroscopy. [13][14] 6. Calculate the cumulative percentage of drug released over time.
-
-
Causality and Interpretation:
-
The release profile is a function of drug diffusion through the polymer matrix and polymer degradation. A rapid "burst release" indicates that a significant amount of the drug is loosely adsorbed to the surface.
-
A sustained release profile is often desirable for long-acting therapeutics. The ideal nanoparticle system will exhibit a release profile that is appropriate for the specific drug and indication. Comparing the release profiles of "this compound" and PLA provides direct insight into the drug retention capabilities of the respective polymer matrices.
-
Investigating Biodegradability: Enzymatic Degradation
For biodegradable polymers like PLA, enzymatic degradation is a key mechanism of clearance in vivo. Understanding the rate of degradation is essential for predicting the nanoparticle's lifespan and potential for accumulation.
Experimental Protocol: Enzymatic Degradation Assay
-
Objective: To assess the susceptibility of the nanoparticle matrix to enzymatic degradation.
-
Methodology:
-
Incubate the nanoparticles in a buffer (e.g., Tris buffer, pH 8.6) containing a relevant enzyme, such as Proteinase K, which is known to efficiently degrade PLA. [15][16] 2. Maintain the incubation at 37°C.
-
At set time intervals, monitor the degradation process. This can be done by:
-
Measuring the loss of particle integrity via DLS (an increase in PDI and decrease in scattering intensity).
-
Quantifying the degradation products (e.g., lactic acid for PLA) using a colorimetric assay or NMR spectroscopy. [16][17][18] 4. Include a control group of nanoparticles incubated in the buffer without the enzyme to account for simple hydrolysis. [17]
-
-
-
Causality and Interpretation:
-
The rate of enzymatic degradation depends on the polymer's chemistry, crystallinity, and the accessibility of ester bonds to the enzyme. [17][18] * A formulation that degrades too quickly may release its payload prematurely, while one that degrades too slowly could raise concerns about long-term toxicity. By comparing the degradation rate of "this compound" to that of PLA, one can gauge its relative persistence in a biologically active environment.
-
Conclusion
This guide outlines a systematic and multi-faceted approach to comparing the stability of a novel nanoparticle formulation against the well-characterized PLA benchmark. By rigorously evaluating physicochemical properties, colloidal stability in biological media, resilience to environmental stress, drug retention capabilities, and biodegradability, researchers can build a comprehensive stability profile. This data-driven approach is fundamental to identifying promising new candidates for nanomedicine, ensuring that only the most robust and reliable formulations advance toward clinical development.
References
-
Physicochemical characterization of poly(L-lactic acid) and poly(D,L-lactide-co-glycolide) nanoparticles with polyethylenimine as gene delivery carrier. PubMed. Available at: [Link]
-
Paswan, S. K., & Saini, T. R. (2021). Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies. Dissolution Technologies. Available at: [Link]
-
Shen, J., & Burgess, D. J. (2013). In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges. PMC - NIH. Available at: [Link]
-
Fattahi, F. S., & Zamani, T. (2020). Synthesis of Polylactic Acid Nanoparticles for the Novel Biomedical Applications: A Scientific Perspective. Nanochemistry Research. Available at: [Link]
-
Weng, J., Tong, H. H. Y., & Chow, S. F. (2020). In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. PMC - NIH. Available at: [Link]
-
Samarajeewa, S., et al. (2011). Degradability of Poly(lactic acid)-containing Nanoparticles: Enzymatic access through a crosslinked shell barrier. PMC - NIH. Available at: [Link]
-
Garinot, M., et al. (2007). Physicochemical Evaluation of PLA Nanoparticles Stabilized by Water-Soluble MPEO-PLA Block Copolymers. PubMed. Available at: [Link]
-
Lecture 07: Dynamic Light Scattering and Zeta Potential Analysis. (2024). YouTube. Available at: [Link]
-
An, S., et al. (2017). Leveraging Colloidal Aggregation for Drug-Rich Nanoparticle Formulations. PMC - NIH. Available at: [Link]
-
Particle Size Distribution and Zeta Potential Based on Dynamic Light Scattering: Techniques to Characterize Stability and Surfac. The University of Texas at Dallas. Available at: [Link]
-
Dynamic Light Scattering (DLS) particle size and zeta potential analysis. Microtrac. Available at: [Link]
-
Dynamic Light Scattering (DLS). Wyatt Technology. Available at: [Link]
-
Weng, J., Tong, H. H. Y., & Chow, S. F. (2020). In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. OUCI. Available at: [Link]
-
Nanoparticle size by dynamic light scattering analysis. Delft Solids Solutions. Available at: [Link]
-
Fattahi, F. S., & Zamani, T. (2020). Synthesis of Polylactic Acid Nanoparticles for the Novel Biomedical Applications: A Scientific Perspective. Nanochemistry Research. Available at: [Link]
-
Makadia, H. K., & Siegel, S. J. (2011). PLA Micro- and Nano-Particles. PMC - NIH. Available at: [Link]
-
Tosi, G., et al. (2014). Colloidal stability as a determinant of nanoparticle behavior in the brain. PMC - NIH. Available at: [Link]
-
Samarajeewa, S., et al. (2011). Degradability of Poly(Lactic Acid)-Containing Nanoparticles: Enzymatic Access through a Cross-Linked Shell Barrier. ResearchGate. Available at: [Link]
-
Moore, T. L., et al. (2015). Nanoparticle colloidal stability in cell culture media and impact on cellular interactions. Chemical Society Reviews. Available at: [Link]
-
Coating Matters: Review on Colloidal Stability of Nanoparticles with Biocompatible Coatings in Biological Media, Living Cells and Organisms. PubMed Central. Available at: [Link]
-
Nagy, B., et al. (2020). Enzymatic degradation of PLA/cellulose nanocrystal composites. Polymer Degradation and Stability. Available at: [Link]
-
Paswan, S. K., & Saini, T. (2021). Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies. Semantic Scholar. Available at: [Link]
-
D'Avila, E., & Sels, B. (2019). A Perspective on Polylactic Acid-Based Polymers Use for Nanoparticles Synthesis and Applications. Frontiers in Chemistry. Available at: [Link]
-
Shalem, A., Yehezkeli, O., & Fishman, A. (2024). Enzymatic degradation of polylactic acid (PLA). OUCI. Available at: [Link]
-
Nagy, B., et al. (2020). Enzymatic degradation of PLA/cellulose nanocrystal composites. ResearchGate. Available at: [Link]
-
Zhang, Y., et al. (2024). Novel Dual Strategy Based on EPR/AT for Optimizing Therapeutic Effect by Improving Drug Delivery System Physicochemical Properties and Regulating TME. Dove Medical Press. Available at: [Link]
-
Poly(Lactic Acid)-Based Microparticles for Drug Delivery Applications: An Overview of Recent Advances. PubMed Central. Available at: [Link]
-
Preparation of PLA Nanoparticles and Study of Their Influencing Factors. (2024). MDPI. Available at: [Link]
-
Vismara, E., et al. (2011). Colloidal stability of polymeric nanoparticles in biological fluids. PMC - NIH. Available at: [Link]
-
A Perspective on Polylactic Acid-Based Polymers Use for Nanoparticles Synthesis and Applications. (2019). Frontiers. Available at: [Link]
-
Physical Stability of Poly (lactic-co-glycolic acid) and PLGA. LSU Scholarly Repository. Available at: [Link]
-
Optimized Synthesis of Poly(Lactic Acid) Nanoparticles for the Encapsulation of Flutamide. (2023). MDPI. Available at: [Link]
-
Thermal stability and thermal transition of PLA samples. ResearchGate. Available at: [Link]
-
Polylactic acid: exploring its limits and over- coming its boundaries. AIR Unimi. Available at: [Link]
-
Poly(Lactic Acid) (PLA)-Based Nanocomposites: Impact of Vermiculite, Silver, and Graphene Oxide on Thermal Stability, Isothermal Crystallization, and Local Mechanical Behavior. (2023). MDPI. Available at: [Link]
Sources
- 1. PLA Micro- and Nano-Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Perspective on Polylactic Acid-Based Polymers Use for Nanoparticles Synthesis and Applications [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. Dynamic Light Scattering (DLS) Particle Analyzer | MICROTRAC [microtrac.com]
- 6. wyatt.com [wyatt.com]
- 7. dovepress.com [dovepress.com]
- 8. Nanoparticle colloidal stability in cell culture media and impact on cellular interactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C4CS00487F [pubs.rsc.org]
- 9. Colloidal stability of polymeric nanoparticles in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Leveraging Colloidal Aggregation for Drug-Rich Nanoparticle Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Coating Matters: Review on Colloidal Stability of Nanoparticles with Biocompatible Coatings in Biological Media, Living Cells and Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pt.bme.hu [pt.bme.hu]
- 16. researchgate.net [researchgate.net]
- 17. Degradability of Poly(lactic acid)-containing Nanoparticles: Enzymatic access through a crosslinked shell barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of Viscofas Hydrogel
As scientists, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of the materials we use, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Viscofas, a biodegradable, polymer-based hydrogel. Our objective is to ensure that this process is not only straightforward but also grounded in the principles of laboratory safety and environmental stewardship.
The Principle of Safe Disposal: Decontamination and Waste Stream Segregation
The cornerstone of any laboratory disposal plan is the accurate characterization and segregation of waste. While this compound in its pure, unused state is classified as a non-hazardous, biodegradable solid waste, its disposal procedure is dictated by its use in the laboratory. Any contact with biological agents, such as cell lines, bacteria, or viruses, or hazardous chemicals, immediately changes its waste classification. Therefore, the first and most critical step is to determine if the this compound has been contaminated.
The disposal workflow is predicated on a simple binary: Is the this compound biologically contaminated? Answering this question determines the appropriate waste stream and subsequent handling procedures. Failure to correctly segregate this waste can compromise the safety of laboratory and support staff and lead to non-compliance with institutional and federal regulations.
Caption: Disposal decision workflow for this compound hydrogel.
Protocol for Uncontaminated this compound Disposal
If this compound has not been exposed to biological or chemical hazards, it can be disposed of as standard solid laboratory waste.
Step-by-Step Procedure:
-
Confirmation of Non-Hazardous Status: Before proceeding, double-check the experimental records to confirm that the this compound has not come into contact with any hazardous materials. When in doubt, err on the side of caution and treat the waste as contaminated.
-
Collection: Place the this compound hydrogel and any associated contaminated labware (e.g., spatulas, weighing boats) into a designated, clearly labeled container for non-hazardous solid waste.
-
Container Sealing: Ensure the waste container is securely sealed to prevent any spillage.
-
Disposal: Dispose of the sealed container in the general laboratory trash, which is destined for a municipal landfill.
Protocol for Biologically Contaminated this compound Disposal
When this compound has been used in cell culture or has been in contact with any biological agents, it must be treated as biohazardous waste. The primary objective is to decontaminate the material to eliminate any biological risk.
Step-by-Step Procedure:
-
Collection: Place the contaminated this compound into an autoclavable biohazard bag. Do not overfill the bag; it should be no more than two-thirds full to allow for steam penetration during autoclaving.
-
Preparation for Autoclaving: Add a small amount of water (approximately 50-100 mL) to the bag. This helps generate steam within the bag, which is crucial for effective sterilization. Leave the bag partially open to allow steam to enter.
-
Autoclaving: Process the bag in a validated autoclave. The standard cycle for solid biohazardous waste is a minimum of 60 minutes at 121°C (250°F) and 15 psi. However, you must adhere to your institution's specific, validated autoclave cycles.
-
Post-Autoclave Handling: Once the cycle is complete and the bag has cooled, securely close the bag.
-
Final Disposal: Place the now-decontaminated bag into a designated, rigid biohazardous waste container (typically a red or labeled box). This waste will be collected by a specialized biomedical waste management company for final disposal, usually via incineration.
Data Summary: Disposal Parameters
| Parameter | Uncontaminated this compound | Biologically Contaminated this compound |
| Waste Classification | Non-Hazardous Solid Waste | Biohazardous Waste |
| Initial Container | Standard Laboratory Trash Bag | Autoclavable Biohazard Bag |
| Treatment Required | None | Autoclave (121°C, 15 psi, 60 min) |
| Final Disposal | Municipal Landfill | Biomedical Waste Incineration |
Chemical Contamination Scenarios
If this compound becomes contaminated with a chemical hazard (e.g., solvents, cytotoxic drugs), the disposal protocol must be modified to address the specific chemical's hazards. In such cases:
-
Consult the SDS: The Safety Data Sheet (SDS) for the specific chemical contaminant is the primary source of information for disposal procedures.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department. They will provide guidance on the appropriate waste stream and disposal procedures for chemically contaminated waste. Do not autoclave materials contaminated with volatile or corrosive chemicals, as this can release hazardous vapors and damage the autoclave.
Trustworthiness and Self-Validation
This protocol is designed as a self-validating system. The initial assessment step forces a critical evaluation of the material's use, which is the most common point of failure in laboratory waste management. By incorporating verifiable decontamination steps, such as using a validated autoclave cycle and consulting the EHS for chemical hazards, the protocol ensures a high degree of safety and compliance. Regular validation of your laboratory's autoclave with biological indicators is a crucial component of this self-validating process, confirming the efficacy of your decontamination procedures.
References
-
Centers for Disease Control and Prevention (CDC). "Biosafety in Microbiological and Biomedical Laboratories (BMBL) 6th Edition." U.S. Department of Health and Human Services, [Link].
A Comprehensive Guide to Personal Protective Equipment for Handling Viscofas: Ensuring Researcher Safety and Procedural Integrity
A Note on This Guide: The substance "Viscofas" is not a universally recognized chemical entity in publicly available safety and chemical databases. This guide has been developed assuming "this compound" is a proprietary or novel viscous chemical compound with hazardous properties commonly encountered in research and drug development settings. The following recommendations are based on best practices for handling substances with potential for skin and eye irritation, respiratory effects, and chemical reactivity. It is imperative that you consult your institution's specific Safety Data Sheet (SDS) for "this compound" to confirm its hazard profile and required safety protocols.
Understanding the Hazard: A Risk-Based Approach to PPE Selection
Effective personal protective equipment (PPE) selection is not a one-size-fits-all solution; it is a dynamic process dictated by a thorough risk assessment of the substance and the procedure. For a viscous, potentially hazardous material like this compound, the primary routes of exposure we must mitigate are dermal (skin) contact, ocular (eye) exposure, and inhalation of any aerosols or vapors.
Our immediate safety objectives are to:
-
Prevent Direct Contact: this compound's viscosity may increase the duration of contact if it adheres to skin or clothing.
-
Protect Against Splashes and Aerosols: Handling and mixing viscous liquids can generate unexpected splashes and fine mists.
-
Ensure Procedural Integrity: Contamination from the handler to the experiment (or vice-versa) must be avoided.
Core PPE Ensemble for Handling this compound
The following sections detail the minimum required PPE for handling this compound in a laboratory setting.
Dermal Protection: Beyond the Standard Nitrile Glove
The choice of gloves is critical and must be based on chemical compatibility and the specific task. Given the assumed hazardous nature of this compound, a single pair of standard nitrile gloves may be insufficient.
-
The Double-Gloving Technique: This is the recommended standard for handling this compound. It involves wearing two pairs of gloves, typically of different materials, to provide a failsafe barrier. The outer glove bears the brunt of any contamination, and the inner glove provides a second layer of protection during outer glove removal.
-
Glove Material Selection: The SDS for this compound is the ultimate authority on compatible glove materials. However, for a broad spectrum of organic and aqueous components often found in drug development, a common and effective double-gloving combination is a nitrile inner glove with a neoprene or thicker chemical-resistant nitrile outer glove.
| Glove Material | Recommended Use | General Compatibility |
| Nitrile | Inner glove; light, non-prolonged contact | Excellent for many common laboratory chemicals, oils, and solvents. |
| Neoprene | Outer glove; extended contact | Provides robust protection against a wide range of acids, bases, and organic solvents. |
| Butyl Rubber | Outer glove; high-risk procedures | Recommended for handling highly corrosive materials and when superior impermeability is required. |
Procedural Note: Always inspect gloves for tears or defects before use. When doffing (removing) double gloves, the outer, contaminated glove is removed first, followed by the inner glove, ensuring the handler does not touch the outer surface of either glove with their bare skin.
Ocular and Facial Protection: Shielding Against the Unexpected
The viscosity of this compound does not eliminate the risk of splashes. In fact, its cohesive properties can result in larger, more directed splashes if not handled carefully.
-
Safety Glasses with Side Shields: For low-volume, low-risk procedures, ANSI Z87.1-rated safety glasses with integrated side shields are the absolute minimum.
-
Chemical Splash Goggles: This is the recommended standard for most procedures involving this compound. Goggles provide a complete seal around the eyes, offering superior protection from splashes and aerosols from any direction.
-
Face Shield: When there is a significant risk of splashing, such as during bulk transfers or vigorous mixing, a face shield should be worn in addition to chemical splash goggles. The face shield protects the entire face from direct contact.
Protective Clothing: The Final Barrier
A standard cotton lab coat is insufficient for handling potentially hazardous chemicals. A lab coat made from a chemical-resistant material is essential.
-
Laboratory Coat: A knee-length lab coat made of polyester, or a polyester-cotton blend, offers better chemical resistance than 100% cotton. Ensure the sleeves are fully extended and cuffs are snug.
-
Apron: For procedures with a high risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection to the torso.
-
Full-Body Suit: In cases of large-scale handling or if the SDS indicates high toxicity, a disposable full-body suit (e.g., Tyvek®) may be required.
Respiratory Protection: An Assessment-Driven Necessity
The need for respiratory protection is entirely dependent on the vapor pressure of this compound's components and the potential for aerosolization during handling.
-
Engineering Controls First: Always handle this compound within a certified chemical fume hood to minimize the inhalation risk.
-
When Respirators are Required: If the SDS indicates harmful vapors or if the procedure is likely to generate significant aerosols outside of a fume hood, respiratory protection is mandatory. A NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge is a common requirement for multi-component chemical systems. All personnel requiring respirators must be medically cleared and fit-tested as part of a formal respiratory protection program.
Procedural Workflow: Donning and Doffing of PPE
The sequence of putting on and taking off PPE is as critical as the equipment itself to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow
Disposal Plan: Managing Contaminated Materials
All PPE that comes into contact with this compound must be considered hazardous waste.
-
Gloves and Disposable Items: Immediately dispose of used outer gloves, and any other contaminated disposable items (e.g., pipette tips, wipes) into a designated hazardous waste container.
-
Lab Coats: If a reusable lab coat becomes contaminated, it must be professionally decontaminated by a certified service. Do not launder at home.
-
Spill Management: In the event of a spill, follow your institution's spill response protocol. This typically involves using a chemical spill kit and disposing of all cleanup materials as hazardous waste.
Emergency Procedures: Preparedness is Key
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and flush the affected area with water for at least 15 minutes. Seek medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek emergency medical assistance.
This guide provides a foundational framework for the safe handling of this compound. Always prioritize the specific guidance in the Safety Data Sheet (SDS) for the material you are handling. A culture of safety, built on a thorough understanding of the hazards and rigorous adherence to protocols, is the most effective tool in any laboratory.
References
-
OSHA Personal Protective Equipment (PPE) Standard: Occupational Safety and Health Administration. [Link]
-
Hazard Communication Standard: Safety Data Sheets: Occupational Safety and Health Administration. [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: The National Academies of Sciences, Engineering, and Medicine. [Link]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
